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  • Product: (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid
  • CAS: 1821837-11-9

Core Science & Biosynthesis

Foundational

(R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid synthesis protocols

An In-depth Technical Guide to the Synthesis of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic Acid Introduction (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid is a non-canonical α-amino acid (ncAA) that serves as a valua...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic Acid

Introduction

(R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid is a non-canonical α-amino acid (ncAA) that serves as a valuable building block in medicinal chemistry and peptide science.[1] Its aliphatic side chain and defined stereochemistry make it a crucial component for synthesizing novel peptides with enhanced metabolic stability, modified conformational properties, and unique biological activities. The tert-butoxycarbonyl (Boc) protecting group provides a robust yet readily cleavable shield for the α-amino group, making it highly compatible with standard peptide synthesis methodologies, particularly solid-phase peptide synthesis (SPPS) using the Boc/Bn strategy.[2]

The synthesis of enantiomerically pure ncAAs like (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid presents a significant chemical challenge: the stereoselective construction of the α-chiral center. This guide provides a detailed exploration of established and reliable protocols for its synthesis, aimed at researchers, scientists, and drug development professionals. We will delve into two primary strategies: the enzymatic resolution of a racemic precursor followed by N-terminal protection, and a brief overview of asymmetric synthesis approaches. The focus will be on providing not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

Part 1: Synthesis of the Chiral Precursor, (R)-2-Aminoheptanoic Acid

The critical step in synthesizing the target molecule is securing an enantiomerically pure source of (R)-2-aminoheptanoic acid. Racemic 2-aminoheptanoic acid is significantly more accessible and less expensive than its optically pure forms.[3] Therefore, chiral resolution is often the most practical and cost-effective strategy in a laboratory setting.

Method A: Enzymatic Resolution of Racemic N-Acetyl-Aminoheptanoic Acid

Enzymatic resolution leverages the high stereospecificity of enzymes to differentiate between enantiomers.[] This method involves two key stages: first, the acylation of the racemic amino acid, and second, the enzyme-catalyzed stereoselective hydrolysis of the N-acyl group from the L-enantiomer. The unreacted D-enantiomer (which corresponds to the R-configuration for most alpha-amino acids) can then be isolated and deprotected. Acylases are commonly employed for this purpose due to their reliability and commercial availability.[5][6][7]

Workflow for Enzymatic Resolution

G rac_amino_acid (R,S)-2-Aminoheptanoic Acid acetyl_chloride Acetic Anhydride / Base rac_amino_acid->acetyl_chloride rac_n_acetyl (R,S)-N-Acetyl-2-aminoheptanoic Acid acetyl_chloride->rac_n_acetyl rac_n_acetyl_input (R,S)-N-Acetyl-2-aminoheptanoic Acid enzyme Aminoacylase rac_n_acetyl_input->enzyme pH 7-8, 37°C l_amino_acid (S)-2-Aminoheptanoic Acid (L-form) enzyme->l_amino_acid Selective Hydrolysis d_n_acetyl (R)-N-Acetyl-2-aminoheptanoic Acid (D-form) enzyme->d_n_acetyl Remains Unreacted mixture Mixture of L-Amino Acid & D-N-Acetyl Amino Acid separation Separation (e.g., Ion Exchange or Crystallization) mixture->separation d_n_acetyl_isolated (R)-N-Acetyl-2-aminoheptanoic Acid separation->d_n_acetyl_isolated acid_hydrolysis Acid Hydrolysis (e.g., HCl) d_n_acetyl_isolated->acid_hydrolysis r_amino_acid (R)-2-Aminoheptanoic Acid acid_hydrolysis->r_amino_acid

Caption: Workflow for obtaining (R)-2-aminoheptanoic acid via enzymatic resolution.

Experimental Protocol: Enzymatic Resolution

Step 1: Synthesis of (R,S)-N-Acetyl-2-aminoheptanoic Acid

  • Dissolution: Suspend racemic 2-aminoheptanoic acid (1 equiv.) in a 1:1 mixture of water and a suitable organic solvent like THF.

  • Basification: Cool the suspension in an ice bath and add a base, such as sodium hydroxide (2.5 equiv.), portion-wise to maintain a pH between 9-10.

  • Acylation: Add acetic anhydride (1.2 equiv.) dropwise to the vigorously stirred solution, ensuring the temperature does not exceed 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours until completion, as monitored by TLC.

  • Work-up: Acidify the reaction mixture with concentrated HCl to pH ~2. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the racemic N-acetylated product.

Causality Explanation: The amino group is acetylated to form an amide. This derivative is the specific substrate for the aminoacylase enzyme. The basic conditions are necessary to deprotonate the amino group, enhancing its nucleophilicity for the attack on acetic anhydride.

Step 2: Stereoselective Hydrolysis

  • Substrate Preparation: Dissolve the racemic N-acetyl-2-aminoheptanoic acid in deionized water and adjust the pH to ~7.5 with a solution of lithium hydroxide.

  • Enzyme Addition: Add aminoacylase (e.g., from Aspergillus oryzae) to the solution. The enzyme loading is typically between 1-5% by weight relative to the substrate.

  • Incubation: Maintain the reaction mixture at 37°C for 24-48 hours. The progress of the hydrolysis can be monitored by measuring the optical rotation of the solution or by chiral HPLC analysis.

  • Enzyme Deactivation: Once the reaction reaches approximately 50% conversion (indicating complete hydrolysis of the L-enantiomer), terminate the reaction by heating the solution to 90°C for 10 minutes to denature and precipitate the enzyme.

Causality Explanation: The aminoacylase's active site is a chiral environment that selectively binds and catalyzes the hydrolysis of the N-acetyl group from the L-enantiomer ((S)-configuration) only.[5][7] The D-enantiomer ((R)-configuration) does not fit the active site correctly and remains unreacted.

Step 3: Isolation and Deprotection of (R)-N-Acetyl-2-aminoheptanoic Acid

  • Separation: After cooling and filtering off the denatured enzyme, acidify the filtrate to pH ~2 with HCl. This protonates the carboxylic acid of the remaining (R)-N-Acetyl-2-aminoheptanoic acid, reducing its water solubility and causing it to precipitate. The free (S)-2-aminoheptanoic acid remains in the aqueous solution.

  • Isolation: Collect the precipitated (R)-N-Acetyl-2-aminoheptanoic acid by filtration, wash with cold water, and dry under vacuum.

  • Deprotection: Reflux the isolated (R)-N-Acetyl-2-aminoheptanoic acid in 3M HCl for 4-6 hours.

  • Final Product Isolation: Concentrate the solution under reduced pressure. The resulting solid is (R)-2-aminoheptanoic acid hydrochloride, which can be used directly or neutralized to obtain the free amino acid.

Method B: Asymmetric Synthesis Approaches

For research groups with expertise in asymmetric catalysis, direct synthesis offers an alternative to resolution. These methods construct the chiral center with high enantioselectivity from achiral precursors.

  • Asymmetric Hydrogenation: This approach involves the hydrogenation of a prochiral N-acyldehydroamino ester using a chiral transition metal catalyst, such as a Rhodium-phosphine complex (e.g., Rh-Duanphos). This method can provide excellent enantioselectivities for a variety of aliphatic amino acids.[8]

  • Alkylation of Chiral Glycine Enolates: The Myers' alkylation method uses pseudoephedrine as a chiral auxiliary to direct the stereoselective alkylation of a glycine-derived amide.[9][10] Subsequent hydrolysis removes the auxiliary to yield the desired enantiopure amino acid.

These methods are powerful but often require specialized catalysts or multi-step sequences, making enzymatic resolution a more common choice for its operational simplicity and cost-effectiveness.

Part 2: N-Terminal Protection Protocol

With the enantiomerically pure (R)-2-aminoheptanoic acid in hand, the final step is the introduction of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is installed by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[11][12]

Mechanism of Boc Protection The reaction proceeds via a nucleophilic acyl substitution. The deprotonated amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc anhydride. The resulting tetrahedral intermediate collapses, displacing a tert-butoxide-carbonate mixed anhydride, which subsequently decomposes to the stable tert-butyl cation, carbon dioxide, and releases the free amine.[11][13]

Workflow for Boc Protection

Caption: General workflow for the Boc protection of an amino acid.

Experimental Protocol: Boc Protection

  • Dissolution: Dissolve (R)-2-aminoheptanoic acid (1 equiv.) in a 1:1 (v/v) mixture of dioxane and water.

  • Basification: Add triethylamine (TEA, 1.5 equiv.) or sodium hydroxide (to maintain pH 9-10) to the solution to deprotonate the amino group.

  • Reagent Addition: While stirring at room temperature, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in dioxane.

  • Reaction Monitoring: Continue stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting amino acid spot (visualized with ninhydrin) and the appearance of the product spot.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Extraction: Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexanes to remove unreacted Boc₂O.

  • Acidification & Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a 5% citric acid or dilute HCl solution. The Boc-protected amino acid, being less water-soluble, will precipitate or can be extracted with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the final product, (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid.

Causality Explanation: The base is crucial as it deprotonates the ammonium group of the amino acid zwitterion, generating the free amine nucleophile required to attack the Boc anhydride.[11] Acidification in the final step protonates the carboxylate, rendering the final product less polar and facilitating its extraction into an organic solvent.

Data Summary

The following table summarizes typical outcomes for the described synthetic route. Actual yields may vary based on reaction scale and optimization.

StepMethodKey ReagentsTypical YieldEnantiomeric Excess (e.e.)
Chiral Synthesis Enzymatic ResolutionRacemic N-Acetyl-2-aminoheptanoic acid, Aminoacylase40-45% (theoretical max 50%)>99%
N-Protection Boc Anhydride(R)-2-Aminoheptanoic acid, Boc₂O, TEA90-98%>99% (no racemization)

Characterization and Quality Control

To ensure the identity and purity of the synthesized (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid, a suite of analytical techniques should be employed:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure, showing characteristic peaks for the heptyl chain, the α-proton, and the tert-butyl group of the Boc protector.

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound.

  • Chiral HPLC/GC: After conversion to a suitable derivative, this technique is used to determine the enantiomeric excess (e.e.) and confirm the stereochemical purity.[14]

  • Optical Rotation: Measurement of the specific rotation using a polarimeter confirms the presence of a single enantiomer.

Conclusion

The synthesis of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid is readily achievable through a well-established, two-stage process. The combination of enzymatic resolution to stereoselectively prepare the chiral amino acid core, followed by a robust Boc-protection protocol, provides a reliable and scalable route for producing this valuable non-canonical amino acid. This guide offers the necessary procedural details and scientific rationale to enable researchers to confidently incorporate this synthetic building block into their drug discovery and peptide synthesis programs.

References

  • Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. PMC. Available at: [Link]

  • Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Royal Society of Chemistry. Available at: [Link]

  • Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Enantioselective synthesis of non-natural aromatic alpha-amino acids. PubMed. Available at: [Link]

  • Part V. Preparation of l-and d-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of dl-Amino Acids with Mold Acylase. Oxford Academic. Available at: [Link]

  • Resolution of racemic amino acids. Google Patents.
  • of L-and D-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of DL-Amino Acids with Mold Acylase. J-STAGE. Available at: [Link]

  • Highly enantioselective synthesis of non-natural aliphatic α-amino acids via asymmetric hydrogenation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Asymmetric Synthesis of Four Diastereomers of 3-Hydroxy-2,4,6-trimethylheptanoic Acid: Proof of Configurational Assignment. PMC. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available at: [Link]

Sources

Exploratory

Engineering Peptidomimetics: A Technical Guide to (R)-2-((tert-Butoxycarbonyl)amino)heptanoic Acid

Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Structural rationale, kinetic considerations, and self-validating synthesis protocols for CAS 1821837-11-9.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Structural rationale, kinetic considerations, and self-validating synthesis protocols for CAS 1821837-11-9.

Executive Summary

The transition from native peptides to biostable peptidomimetics requires the strategic incorporation of unnatural amino acids. (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid (CAS: 1821837-11-9), commonly referred to as Boc-D-Ahp-OH, is a critical building block in modern drug discovery[1]. As a Senior Application Scientist, I frequently deploy this specific residue to solve two major pharmacokinetic bottlenecks: rapid proteolytic degradation and poor membrane permeability.

This whitepaper details the physicochemical properties, mechanistic rationale, and field-proven synthetic protocols required to successfully integrate this sterically hindered, hydrophobic D-amino acid into solid-phase peptide synthesis (SPPS) workflows.

Table 1: Physicochemical Profile of the Core Building Block
ParameterSpecification
IUPAC Name (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid
Common Synonyms Boc-D-2-aminoheptanoic acid; Boc-D-Ahp-OH
CAS Number 1821837-11-9[1]
Molecular Formula C₁₂H₂₃NO₄[1]
Molecular Weight 245.32 g/mol [1]
Stereochemistry D-enantiomer (R-configuration)
Purity Standard ≥98% (via RP-HPLC)[1]

Mechanistic Rationale: Why Boc-D-Ahp-OH?

The design of a therapeutic peptide must balance target affinity with systemic survivability. The structural components of Boc-D-Ahp-OH provide a multifaceted advantage when used as an N-terminal capping residue or internal modifier.

  • Evasion of Proteolysis (D-Chirality): Endogenous proteases are highly stereospecific to natural L-amino acids. By inverting the stereocenter at the alpha-carbon, the resulting peptide bond becomes virtually "invisible" to exopeptidases and endopeptidases, drastically increasing the circulating half-life of the drug[2][3].

  • Membrane Translocation (7-Carbon Chain): The extended aliphatic side chain mimics lipid anchors. This increased hydrophobicity facilitates favorable thermodynamic interactions with cellular lipid bilayers, enhancing the membrane permeability of otherwise hydrophilic peptide sequences[4].

  • Orthogonal Synthesis (Boc-Protection): The acid-labile tert-butyloxycarbonyl (Boc) group allows this residue to be seamlessly integrated as the final N-terminal building block in standard Fmoc-SPPS. The Boc group is cleaved simultaneously with the peptide's release from the resin, streamlining the workflow.

Rationale Main (R)-2-((tert-Butoxycarbonyl)amino) heptanoic acid Chirality D-Chirality Main->Chirality Chain 7-Carbon Aliphatic Chain Main->Chain Boc Boc-Protecting Group Main->Boc Protease Protease Resistance (Increased Half-life) Chirality->Protease Membrane Enhanced Membrane Permeability Chain->Membrane Orthogonal Orthogonal N-terminal Capping in Fmoc-SPPS Boc->Orthogonal

Caption: Structural rationale for utilizing (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid.

Thermodynamic and Kinetic Considerations in SPPS

Coupling unnatural amino acids with bulky aliphatic side chains introduces significant kinetic barriers. The 7-carbon chain of Boc-D-Ahp-OH creates steric hindrance that restricts the conformational trajectory required for the resin-bound amine to attack the activated carboxyl group[5].

If standard carbodiimide reagents (like DIC or DCC) are used, the reaction stalls, leading to incomplete couplings and the formation of difficult-to-separate deletion sequences[5]. To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). The neighboring nitrogen atom in HATU's 7-azabenzotriazole ring exerts a profound neighboring group effect, accelerating the formation of a highly reactive OAt-ester intermediate. This drives the acylation to completion despite the steric bulk, while simultaneously suppressing racemization[6][7].

Table 2: Coupling Reagent Efficacy for Sterically Hindered Aliphatic D-Amino Acids
Reagent SystemActive IntermediateRelative Coupling EfficiencyRacemization Risk
DIC / Oxyma Oxyma esterModerateLow
HBTU / DIPEA OBt esterModerate to LowModerate
HATU / DIPEA OAt esterVery High Very Low

Self-Validating SPPS Protocol

To ensure absolute trustworthiness in the synthesis of peptidomimetics, the following protocol is designed as a self-validating system . Every critical step includes a mandatory analytical checkpoint to prevent the propagation of errors.

Phase 1: Preparation and Deprotection
  • Resin Swelling: Swell 0.1 mmol of the nascent Fmoc-peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes to maximize pore accessibility.

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF (2 × 10 min).

  • Validation Checkpoint 1 (Deprotection): Perform a UV-Vis spectrophotometric analysis of the deprotection effluent at 301 nm. Causality: Quantifying the released dibenzofulvene-piperidine adduct ensures complete removal of the Fmoc group before the sterically hindered coupling begins.

Phase 2: Activation and Coupling
  • Pre-Activation: Dissolve 0.4 mmol (4 equivalents) of Boc-D-Ahp-OH and 0.38 mmol (3.8 eq) of HATU in minimal DMF. Add 0.8 mmol (8 eq) of N,N-diisopropylethylamine (DIPEA). Vortex for 2 minutes. Causality: A slight stoichiometric deficit of HATU prevents the capping of unreacted amines by the uronium salt itself (guanidinylation).

  • Coupling: Add the activated OAt-ester solution to the resin. Agitate at room temperature for 2 hours.

  • Validation Checkpoint 2 (Kaiser Test): Wash the resin and perform a Kaiser (ninhydrin) test.

    • Negative (Yellow): Primary amines are fully consumed. Proceed to cleavage.

    • Positive (Blue): Steric hindrance caused incomplete coupling. Mandatory action: Re-couple using fresh reagents for an additional 2 hours at 40°C before proceeding.

Phase 3: Cleavage and Global Deprotection
  • Acidolytic Cleavage: Treat the resin with a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours. Causality: This step simultaneously severs the peptide from the solid support and removes the N-terminal Boc group from the D-Ahp residue, yielding the mature, free-amine peptidomimetic.

  • Validation Checkpoint 3 (Analytical Verification): Precipitate the crude peptide in cold diethyl ether, centrifuge, and analyze via RP-HPLC and ESI-MS to confirm the exact mass addition of the D-Ahp residue (+127.1 Da to the peptide backbone) prior to preparative purification.

SPPS Resin 1. Resin Preparation Deprotect 2. Fmoc Deprotection Resin->Deprotect Activate 3. HATU/DIPEA Activation Deprotect->Activate Couple 4. Boc-D-Ahp-OH Coupling Activate->Couple Cleave 5. TFA Cleavage Couple->Cleave

Caption: Step-by-step solid-phase peptide synthesis (SPPS) workflow for Boc-D-Ahp-OH integration.

References

  • Title: 1821837-11-9 | (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid - ChemScene Source: ChemScene URL: 1

  • Title: Commonly Used Coupling Reagents in Peptide Synthesis Source: GlobalSO / DilunBio URL:6

  • Title: Technical Support Center: Managing Steric Hindrance in Peptide Synthesis Source: BenchChem URL:5

  • Title: Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches Source: National Institutes of Health (NIH) URL: 2

  • Title: D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides Source: National Institutes of Health (NIH) URL: 3

  • Title: d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance Source: Canadian Science Publishing URL: 4

  • Title: HATU: The Core Reagent for Peptide & Drug Synthesis Source: Suzhou Highfine Biotech URL: 7

Sources

Foundational

Precision Integration of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic Acid in Peptidomimetics: Molecular Weight Dynamics and Analytical Workflows

Executive Summary (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid (commonly referred to as Boc-D-Ahp-OH or Boc-D-homoleucine) is a non-natural, highly lipophilic amino acid derivative pivotal in modern drug design. Inco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid (commonly referred to as Boc-D-Ahp-OH or Boc-D-homoleucine) is a non-natural, highly lipophilic amino acid derivative pivotal in modern drug design. Incorporating a linear pentyl side chain and a D-chiral center, it enhances both the membrane permeability and proteolytic stability of peptide therapeutics.

This technical whitepaper provides a comprehensive guide on the physicochemical properties, stoichiometric imperatives, and self-validating experimental workflows required for the successful integration of this building block. A critical focus is placed on its precise molecular weight (245.32 g/mol )[1], which serves as the foundational metric for synthetic accuracy and analytical validation.

Physicochemical Profiling and Mass Dynamics

Accurate molecular weight (MW) characterization is the cornerstone of Solid-Phase Peptide Synthesis (SPPS). A deviation in MW calculations directly translates to stoichiometric imbalances, resulting in truncated sequences or difficult-to-separate deletion impurities.

Quantitative Data Summary

Table 1: Physicochemical Properties of Boc-D-Ahp-OH

PropertyValueClinical/Synthetic Significance
Chemical Name (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acidStandard IUPAC nomenclature
CAS Number 1821837-11-9Unique identifier for sourcing and regulatory filing[2]
Molecular Formula C₁₂H₂₃NO₄Defines atomic composition[1]
Average Molecular Weight 245.32 g/mol Critical for macroscopic stoichiometric calculations in SPPS[1]
Monoisotopic Mass 245.16 DaCritical for high-resolution mass spectrometry (HRMS) validation
LogP 2.5446Indicates high lipophilicity, enhancing cellular permeability[1]
TPSA 75.63 ŲPredicts favorable oral bioavailability and transport[1]

Causality in Mass Selection: Chemists must strictly distinguish between the average molecular weight (245.32 g/mol ) used for weighing bulk reagents on a bench scale, and the monoisotopic mass (245.16 Da) used for identifying the molecule in a mass spectrometer. Using the average MW for MS peak prediction will lead to a failure in identifying the correct isotopic envelope, especially in high-resolution instruments like Time-of-Flight (TOF) or Orbitrap systems.

Stoichiometric Imperatives in SPPS

The coupling of sterically demanding or highly lipophilic amino acids requires precise equivalent calculations. Boc-D-Ahp-OH is typically coupled using a 3-fold to 5-fold molar excess relative to the resin loading capacity to drive the reaction to thermodynamic completion.

Protocol 1: Stoichiometric Calculation and Reagent Preparation
  • Determine Resin Capacity: Assume a synthesis scale using 0.5 g of MBHA resin with a loading capacity of 0.6 mmol/g.

    • Total active sites = 0.5 g × 0.6 mmol/g = 0.3 mmol.

  • Calculate Equivalents: For a standard 3-fold excess, 0.9 mmol of Boc-D-Ahp-OH is required.

  • Apply Molecular Weight:

    • Mass required = 0.9 mmol × 245.32 mg/mmol = 220.79 mg .

  • Activator Preparation: Calculate equivalent mass for coupling reagents (e.g., DIC/HOBt) maintaining a 1:1:2 molar ratio relative to the amino acid.

    • Causality: Maintaining this exact ratio prevents the excess activator from causing side reactions, such as the guanylation of the N-terminus, which permanently terminates peptide chain elongation.

Experimental Methodologies: Self-Validating SPPS Workflow

To ensure trustworthiness, the coupling of Boc-D-Ahp-OH must be embedded within a self-validating loop. The serves as the primary validation checkpoint to guarantee that the calculated molecular weight translated into a complete chemical reaction.

Protocol 2: Step-by-Step Coupling and Validation
  • Deprotection: Treat the resin-bound peptide with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 20 minutes to remove the N-terminal Boc group. Wash thoroughly with DCM and DMF.

  • Neutralization: Wash with 5% DIPEA in DMF to generate the nucleophilic free amine.

  • Activation: Dissolve 220.79 mg of Boc-D-Ahp-OH in minimal DMF. Add 0.9 mmol of DIC and 0.9 mmol of HOBt. Stir for 5 minutes to form the highly reactive active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60-90 minutes.

  • Self-Validation (Kaiser Test): Extract a few resin beads and wash with ethanol. Add 1 drop each of ninhydrin, phenol, and potassium cyanide solutions. Heat at 120°C for 5 minutes.

    • Causality: A yellow/colorless result indicates complete coupling (the primary amine is fully acylated). A blue result indicates incomplete coupling, triggering an automatic recoupling step to prevent deletion sequences.

SPPS A Resin Swelling (DCM/DMF) B Boc Deprotection (TFA/DCM) A->B C Activation of Boc-D-Ahp-OH (DIC/HOBt) B->C D Coupling Reaction (MW: 245.32 g/mol) C->D E Kaiser Test Validation D->E F Positive (Blue) Incomplete Coupling E->F Fail G Negative (Yellow) Proceed to Cleavage E->G Pass F->C Recouple

SPPS workflow for Boc-D-Ahp-OH integration featuring self-validating Kaiser test loops.

Analytical Validation via Mass Spectrometry

Following synthesis and cleavage (typically using anhydrous HF for Boc-chemistry), the peptide must be validated. When analyzing the standalone Boc-D-Ahp-OH amino acid or its fragments via Electrospray Ionization (ESI-MS), specific fragmentation patterns emerge due to the thermal and collisional lability of the Boc protecting group.

Quantitative Data Summary

Table 2: ESI-MS Fragmentation Data for Boc-D-Ahp-OH

Ion TypeFormulaExpected m/zMechanistic Origin
Precursor Ion [C₁₂H₂₃NO₄ + H]⁺246.17Intact protonated molecule
Sodium Adduct [C₁₂H₂₃NO₄ + Na]⁺268.15Sodium complexation during ionization
Intermediate Fragment [C₈H₁₅NO₄ + H]⁺190.11Loss of isobutylene (-56 Da) from Boc group
Final Fragment [C₇H₁₅NO₂ + H]⁺146.11Subsequent loss of CO₂ (-44 Da)
Protocol 3: LC-MS Validation Workflow
  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid to aid protonation.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Run a gradient from 5% to 95% Acetonitrile over 15 minutes.

    • Causality: The high LogP (2.54)[1] of the pentyl side chain dictates a significantly later retention time compared to standard aliphatic amino acids like Leucine or Valine.

  • Ionization & Detection: Operate the mass spectrometer in positive ESI mode. Monitor for the exact monoisotopic precursor ion at m/z 246.17.

  • Validation: Induce Collision-Induced Dissociation (CID). The presence of the m/z 146.11 fragment definitively validates the structural integrity of the heptanoic acid backbone, confirming that no side-chain degradation occurred during the harsh acidic cleavage conditions.

MS_Frag M Precursor Ion [M+H]+ m/z 246.17 Loss Loss of Isobutylene (-56 Da) M->Loss Frag1 Intermediate m/z 190.11 Loss->Frag1 Loss2 Loss of CO2 (-44 Da) Frag1->Loss2 Frag2 Final Fragment m/z 146.11 Loss2->Frag2

Electrospray ionization mass spectrometry fragmentation pathway of Boc-D-Ahp-OH.

Conclusion

The precise utilization of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid hinges entirely on the rigorous application of its molecular weight (245.32 g/mol )[1] in stoichiometric calculations and its monoisotopic mass (245.16 Da) in analytical validation. By adhering to self-validating workflows—such as the Kaiser test for coupling efficiency and targeted MS fragmentation analysis for structural confirmation—researchers can reliably incorporate this highly lipophilic, protease-resistant building block into advanced peptide therapeutics.

References

Sources

Exploratory

An In-depth Technical Guide to the Spectral Characterization of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic Acid

This guide provides a comprehensive analysis of the spectral data for (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid, a key building block in peptide synthesis and drug discovery. As a Senior Application Scientist, my...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the spectral data for (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid, a key building block in peptide synthesis and drug discovery. As a Senior Application Scientist, my objective is to move beyond a simple data sheet, offering a detailed interpretation grounded in the principles of analytical chemistry. This document is designed for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's characterization for quality control, reaction monitoring, and structural verification.

Core Molecular Profile

(R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid, also known as Boc-D-Ahp(2)-OH, is a non-proteinogenic amino acid.[1] The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for its controlled incorporation into peptide chains using standard synthesis protocols.[2] Its seven-carbon chain provides a lipophilic side chain, which can be crucial for modulating the pharmacological properties of a final peptide-based therapeutic.

Accurate characterization is paramount to ensure the identity, purity, and stereochemical integrity of the compound before its use in sensitive downstream applications. The molecular formula is C₁₂H₂₃NO₄ with a molecular weight of 245.32 g/mol .[3][4]

Caption: 2D structure of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the presence of all constituent parts of the molecule.

¹H NMR Analysis (Predicted)

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid, the spectrum is predicted to show distinct signals for the Boc group, the alkyl side chain, the alpha-proton, and the amide and carboxylic acid protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet1H
Amide (-NH)~5.0Doublet1H
Alpha-Proton (α-CH)4.0 - 4.2Multiplet1H
Methylene Protons (-CH₂-)1.2 - 1.8Multiplet8H
tert-Butyl (-C(CH₃)₃)~1.45Singlet9H
Terminal Methyl (-CH₃)~0.9Triplet3H

Expert Insights: The broadness of the -COOH signal is due to hydrogen bonding and chemical exchange. Its integration confirms the presence of the carboxylic acid. The large singlet integrating to 9H at ~1.45 ppm is the unmistakable signature of the tert-butyl group of the Boc protector. The alpha-proton's signal is crucial for confirming the integrity of the amino acid backbone; its coupling to the adjacent methylene group and the amide proton will result in a complex multiplet.

¹³C NMR Analysis (Predicted)

The carbon NMR spectrum complements the ¹H NMR by providing a count of unique carbon environments.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid Carbonyl (-C OOH)175 - 178
Carbamate Carbonyl (-NHC O-)155 - 157
Quaternary Carbon (-C (CH₃)₃)~80
Alpha-Carbon (α-C H)53 - 55
Methylene Carbons (-C H₂-)22 - 35
tert-Butyl Carbons (-C H₃)~28.5
Terminal Methyl Carbon (-C H₃)~14

Expert Insights: The two carbonyl signals in the downfield region (155-178 ppm) are key indicators of the carboxylic acid and carbamate functional groups. The signal around 80 ppm confirms the quaternary carbon of the Boc group, while the cluster of signals between 22 and 35 ppm represents the five distinct methylene carbons of the heptanoic acid side chain.

Experimental Protocol: NMR Spectrum Acquisition

A self-validating protocol ensures reproducibility and accuracy. Internal standards are critical for correct chemical shift referencing.

  • Sample Preparation: Dissolve 5-10 mg of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD). The choice of solvent is critical; CDCl₃ is common, but CD₃OD may be preferred to observe the exchangeable NH and OH protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[5] Higher fields provide better signal dispersion, which is crucial for resolving the overlapping methylene proton signals.

  • ¹H NMR Acquisition:

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

    • Set a spectral width of approximately 16 ppm.

    • Use a relaxation delay of at least 2 seconds to allow for full relaxation of all protons, ensuring accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire several hundred to a few thousand scans due to the low natural abundance of ¹³C.

    • Use proton decoupling (e.g., broadband decoupling) to simplify the spectrum to singlets and improve signal-to-noise.

    • Set a spectral width of approximately 220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule.

IR Absorption Bands (Predicted)

The spectrum is dominated by absorptions from the O-H, N-H, and C=O bonds.

Functional GroupCharacteristic Absorption (cm⁻¹)Bond
Carboxylic Acid3300 - 2500 (very broad)O-H stretch
Amine~3350 (sharp/moderate)N-H stretch
Alkyl C-H2960 - 2850C-H stretch
Carboxylic Acid Carbonyl~1710C=O stretch
Carbamate Carbonyl~1690C=O stretch

Expert Insights: The most prominent feature will be the extremely broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching region. The two distinct carbonyl (C=O) stretches are critical for confirming both the carboxylic acid and the Boc-protecting group. Their precise positions can be influenced by hydrogen bonding.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a modern technique that requires minimal sample preparation.

  • Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid (or semi-solid) (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid directly onto the ATR crystal.[3]

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically perform the background subtraction. Label the major peaks corresponding to the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern can offer further structural confirmation.

Expected Mass-to-Charge Ratios (m/z)

Using a soft ionization technique like Electrospray Ionization (ESI), the intact molecule is typically observed as a protonated or sodiated adduct.

IonFormulaCalculated m/z
[M+H]⁺[C₁₂H₂₄NO₄]⁺246.1699
[M+Na]⁺[C₁₂H₂₃NNaO₄]⁺268.1519
[M-H]⁻[C₁₂H₂₂NO₄]⁻244.1554

Expert Insights: High-resolution mass spectrometry (HRMS) is essential.[5] Observing the molecular ion with an accuracy of 5 ppm or better provides strong evidence for the elemental formula, C₁₂H₂₃NO₄, thereby validating the molecule's identity.[6] The presence of both protonated and sodiated adducts is common in ESI-MS.

Fragmentation Analysis

Under tandem MS (MS/MS) conditions, the molecular ion can be fragmented to yield structurally significant daughter ions. The most labile bonds are typically the ester and amide bonds of the Boc group.

cluster_0 ESI-MS/MS Fragmentation M_H [M+H]⁺ m/z = 246.17 frag1 Loss of isobutylene (-C₄H₈) m/z = 190.11 M_H->frag1 - C₄H₈ frag3 Loss of tert-butanol (-C₄H₁₀O) m/z = 172.11 M_H->frag3 - C₄H₁₀O frag4 Loss of Boc group (-C₅H₉O₂) m/z = 146.12 M_H->frag4 - Boc frag2 Loss of CO₂ (-CO₂) m/z = 146.12 frag1->frag2 - CO₂

Caption: Predicted ESI-MS/MS fragmentation pathways for [M+H]⁺.

Expert Insights: The most characteristic fragmentation is the loss of the Boc group. This can occur in a step-wise fashion, first losing isobutylene (56 Da) to give an unstable carbamic acid intermediate, which then readily loses CO₂ (44 Da). The resulting fragment at m/z 146.12 corresponds to the protonated (R)-2-aminoheptanoic acid, confirming the core amino acid structure.

Experimental Protocol: LC-HRMS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing such compounds, providing both purity information (from LC) and mass confirmation (from MS).

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Chromatography:

    • Inject a small volume (1-5 µL) onto a C18 reverse-phase HPLC column.

    • Use a gradient elution, for example, from 10% to 95% acetonitrile in water (both containing 0.1% formic acid) over 10-15 minutes. Formic acid is a common additive that aids in protonation for positive-ion ESI.

  • Mass Spectrometry:

    • Use an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

    • Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

    • Set the mass range from m/z 100 to 500.

    • Perform data-dependent MS/MS analysis on the most intense ion in each scan to automatically acquire fragmentation data.

  • Data Analysis: Extract the accurate mass of the parent ion from the full scan data and compare it to the theoretical value. Analyze the MS/MS spectrum to identify key fragments and confirm the proposed structure.

Integrated Characterization Workflow

The validation of a compound like (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid is not a single-step process but an integrated workflow. Each analytical technique provides a piece of the puzzle, and together they create a comprehensive and trustworthy characterization package.

cluster_workflow Characterization Workflow Synthesis Synthesis & Purification (e.g., Crystallization) IR FT-IR Spectroscopy (Functional Group ID) Synthesis->IR NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) Synthesis->NMR MS LC-HRMS (Purity & Mass Verification) Synthesis->MS Final Verified Compound (Certificate of Analysis) IR->Final NMR->Final MS->Final

Caption: Integrated workflow for the synthesis and characterization.

Conclusion

The structural confirmation of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid relies on a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of essential functional groups, and high-resolution mass spectrometry validates the molecular formula and provides insights into fragmentation. By following robust, self-validating protocols, researchers can ensure the quality and identity of this crucial synthetic building block, leading to more reliable and reproducible results in drug development and peptide chemistry.

References

  • PubChem. 7-amino-2-{[(tert-butoxy)carbonyl]amino}heptanoic acid. National Center for Biotechnology Information. [Link][7]

  • PubChem. 2-{[(tert-butoxy)carbonyl]amino}-6-methylheptanoic acid. National Center for Biotechnology Information. [Link][8]

  • PubChem. 7-(((Tert-butoxy)carbonyl)amino)heptanoic acid. National Center for Biotechnology Information. [Link][9]

  • PubChem. (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid. National Center for Biotechnology Information. [Link][10]

  • University of Bristol, School of Chemistry. Mass and the Mass Spectrum. [Link][6]

  • The Royal Society of Chemistry. Supplementary Information: Structure revision and chemical synthesis.... [Link][5]

  • Organic Syntheses. n-HEPTANOIC ACID. [Link][11]

  • NIST. Heptanoic acid, TBDMS derivative. National Institute of Standards and Technology. [Link][12]

  • Chem-Impex International. Boc-7-aminoheptanoic acid. [Link][13]

Sources

Foundational

Boc-D-α-Aminoheptanoic Acid: Structural Analysis, Synthesis, and Applications in Peptide Engineering

Executive Summary The integration of unnatural amino acids into therapeutic peptide sequences is a foundational strategy in modern drug development, enabling researchers to overcome the pharmacokinetic limitations of nat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of unnatural amino acids into therapeutic peptide sequences is a foundational strategy in modern drug development, enabling researchers to overcome the pharmacokinetic limitations of native peptides. Boc-D-α-aminoheptanoic acid (commonly referred to as Boc-D-homoleucine or Boc-D-Ahp-OH) is a critical chiral building block in this domain. Featuring a seven-carbon aliphatic backbone and a D-configuration at the alpha-carbon, this molecule introduces significant lipophilicity and proteolytic stability to peptide therapeutics[1]. This technical guide provides an in-depth analysis of Boc-D-α-aminoheptanoic acid, detailing its structural properties, the mechanistic rationale behind its synthesis, and its strategic applications in solid-phase peptide synthesis (SPPS).

Chemical Identity and Structural Analysis

Boc-D-α-aminoheptanoic acid is an N-protected, unnatural aliphatic amino acid. The D-stereocenter (R-configuration) is essential for evading endogenous L-proteases, while the extended n-pentyl side chain enhances hydrophobic interactions and membrane permeability[1]. The α-amine is protected by a tert-butyloxycarbonyl (Boc) group, ensuring orthogonality during complex peptide assembly[2].

Table 1: Chemical Identification and Quantitative Properties

PropertyValue
IUPAC Name (2R)-2-{[(tert-butoxy)carbonyl]amino}heptanoic acid
Common Synonyms Boc-D-homoleucine, Boc-D-2-aminoheptanoic acid, Boc-D-Ahp-OH
CAS Number 1821837-11-9[3]
Molecular Formula C₁₂H₂₃NO₄[4]
Molecular Weight 245.32 g/mol [4]
SMILES String CCCCCC(O)=O[4]
Protecting Group tert-Butyloxycarbonyl (Boc)

Mechanistic Principles of N-Boc Protection

In peptide synthesis, orthogonal protection strategies are mandatory to prevent unwanted polymerization and side reactions[2]. The Boc group is an industry standard for transient α-amine protection due to its stability under basic coupling conditions and its clean cleavage under acidic conditions (e.g., using trifluoroacetic acid, TFA)[5].

The synthesis of Boc-D-α-aminoheptanoic acid utilizes di-tert-butyl dicarbonate (Boc₂O). The reaction is thermodynamically driven by the formation of highly stable, volatile byproducts: carbon dioxide and tert-butanol[6].

  • Deprotonation: D-α-aminoheptanoic acid naturally exists as a zwitterion in aqueous media. The addition of a base deprotonates the ammonium group, yielding a nucleophilic free amine[7].

  • Nucleophilic Attack: The lone pair of electrons on the free amine attacks one of the electrophilic carbonyl carbons of Boc₂O, forming a transient tetrahedral intermediate[7].

  • Elimination: The intermediate collapses, expelling a tert-butyl carbonate leaving group, which rapidly decarboxylates into CO₂ and tert-butanol, pushing the reaction to completion[7].

Mechanism A D-α-Aminoheptanoic Acid B Base (NaOH/Et3N) A->B C Free Amine B->C D Boc2O Addition C->D E Tetrahedral Intermediate D->E F Boc-D-Ahp-OH E->F Elimination G CO2 + t-BuOH E->G Release

Caption: Workflow of the base-catalyzed N-Boc protection of D-α-aminoheptanoic acid.

Experimental Protocol: Synthesis of Boc-D-α-Aminoheptanoic Acid

The following protocol outlines the base-catalyzed N-Boc protection of D-α-aminoheptanoic acid[5][8]. This methodology is designed as a self-validating system to ensure high yield and the preservation of enantiomeric purity.

Reagents:

  • D-α-aminoheptanoic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (Et₃N) or 1M NaOH (1.5 - 2.0 eq)

  • Solvent: 1:1 mixture of 1,4-Dioxane and Water

Step-by-Step Methodology:

  • Preparation of the Amine Solution: Suspend D-α-aminoheptanoic acid in the 1,4-dioxane/water mixture.

    • Causality: The mixed solvent system ensures the solubility of both the highly polar zwitterionic amino acid and the non-polar Boc₂O reagent[6].

  • pH Adjustment: Slowly add Et₃N or 1M NaOH to the suspension while stirring at 0°C until the amino acid fully dissolves and the pH stabilizes between 9.0 and 10.0.

    • Causality: Maintaining a basic pH is critical; it ensures the α-amine remains in its unprotonated, nucleophilic state. If the pH drops, the amine protonates and the reaction stalls.

  • Addition of Boc₂O: Dissolve Boc₂O in a small volume of 1,4-dioxane and add it dropwise to the reaction mixture at 0°C.

    • Causality: Dropwise addition at low temperatures prevents the rapid, wasteful hydrolysis of Boc₂O by the aqueous base[6].

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Ninhydrin stain.

    • Self-Validation: The disappearance of the ninhydrin-positive (purple/red) starting material spot confirms the complete consumption of the free amine.

  • Workup and Acidification: Concentrate the mixture under reduced pressure to remove the dioxane. Cool the remaining aqueous layer and carefully acidify to pH ~2.5 using 1M KHSO₄ or dilute HCl.

    • Causality: Acidification protonates the carboxylate group, driving the Boc-protected amino acid into its lipophilic, neutral form, which allows it to precipitate or be extracted into an organic phase[6].

  • Extraction and Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent. The resulting crude product can be recrystallized from ethyl acetate/hexane to yield pure Boc-D-α-aminoheptanoic acid.

Applications in Peptide Engineering and Drug Development

The incorporation of Boc-D-α-aminoheptanoic acid into therapeutic peptides serves two primary pharmacological objectives:

  • Enhancing Proteolytic Stability: Endogenous proteases are highly stereospecific, recognizing only L-amino acid residues. By introducing a D-amino acid at cleavage-susceptible sites, researchers can drastically increase the biological half-life of a peptide drug without altering its primary sequence length.

  • Modulating Lipophilicity and Membrane Permeability: The n-pentyl side chain of aminoheptanoic acid increases the overall lipophilicity of the peptide[1]. In the context of cyclic peptides or cell-penetrating peptides, modulating the exposed polar surface area (EPSA) with hydrophobic aliphatic chains is a proven strategy to enhance passive diffusion across lipid bilayers, thereby improving oral bioavailability[1].

SPPS Start Peptide Chain on Resin Couple Coupling Reaction (Boc-D-Ahp-OH + DIC/HOBt) Start->Couple Wash1 Wash Phase Couple->Wash1 Deprotect Boc Deprotection (TFA/DCM) Wash1->Deprotect Wash2 Wash & Neutralize Deprotect->Wash2 Next Next Amino Acid Coupling Wash2->Next Next->Couple Cycle repeat

Caption: Integration of Boc-D-Ahp-OH into the Solid-Phase Peptide Synthesis cycle.

Sources

Exploratory

A Technical Guide to the Solubility of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic Acid in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid (Boc-D-Ahp-OH) in organic solvents. As a key intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid (Boc-D-Ahp-OH) in organic solvents. As a key intermediate in peptide synthesis and drug development, its solubility characteristics are critical for process optimization, purification, and formulation. This document details the molecular features influencing solubility, introduces predictive models like Hansen Solubility Parameters (HSP), and provides a robust, step-by-step experimental protocol for quantitative solubility determination using the established shake-flask method. Furthermore, it outlines a validated High-Performance Liquid Chromatography (HPLC) method for accurate concentration analysis. This guide is intended for researchers, chemists, and process development scientists who require a deep, practical understanding of this compound's solubility behavior.

Introduction and Physicochemical Analysis

(R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid is a non-proteinogenic amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group significantly increases its lipophilicity compared to the parent amino acid, making it more amenable to use in organic synthesis.[1][] Understanding its solubility is paramount for its effective use in synthetic chemistry, particularly for ensuring homogenous reaction conditions, developing efficient crystallization-based purifications, and preparing stock solutions.[3]

Physicochemical Properties:

  • Molecular Formula: C₁₂H₂₃NO₄[4]

  • Molecular Weight: 245.32 g/mol [4]

  • Appearance: Liquid, Solid, or Semi-solid

  • Key Structural Features:

    • Heptanoic Acid Backbone: A seven-carbon aliphatic chain (five-carbon linear chain from the alpha-carbon) that imparts significant non-polar, lipophilic character to the molecule.

    • Carboxylic Acid Group (-COOH): A polar, protic functional group capable of acting as a hydrogen bond donor and acceptor.

    • N-Boc Group: A bulky tert-butyl group attached to a carbamate. This group is sterically hindering and moderately polar, but its overall effect is a significant increase in lipophilicity.[1]

These features create an amphiphilic molecule with a dominant non-polar character, which dictates its solubility profile.

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical models can provide valuable initial guidance for solvent selection, saving time and resources.

The Principle of "Like Dissolves Like"

This principle suggests that substances with similar intermolecular forces are likely to be soluble in one another. For Boc-D-Ahp-OH:

  • High Solubility Expected: In solvents that can engage in hydrogen bonding and accommodate its large aliphatic chain. This includes polar aprotic solvents (e.g., DMSO, DMF), chlorinated solvents (e.g., Dichloromethane), and larger alcohols (e.g., Butanol).

  • Moderate Solubility Expected: In moderately polar solvents like ethyl acetate and THF, where dipole-dipole interactions and dispersion forces are significant.

  • Low Solubility Expected: In highly non-polar solvents like hexanes, where the polarity of the carboxylic acid and carbamate groups is unfavorable. It will also have very low solubility in highly polar protic solvents like water due to the large, hydrophobic alkyl chain.[1]

Hansen Solubility Parameters (HSP)

A more quantitative approach involves Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components.[5] This model is based on the idea that "like dissolves like."[6][7] The three parameters are:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[6][7]

Each solvent and solute can be described by a point in this three-dimensional "Hansen space." The closer a solvent's coordinates are to the solute's, the more likely dissolution will occur.[6] This method is widely used in the coatings and pharmaceutical industries to predict polymer solubility, chemical resistance, and formulation stability.[7][8][9] While the specific HSP values for Boc-D-Ahp-OH are not published, they can be experimentally determined by testing its solubility in a range of well-characterized solvents.[8]

Experimental Determination of Solubility

The following protocol describes the widely accepted isothermal shake-flask method, which is aligned with OECD Guideline 105 for determining the solubility of substances.[10][11][12][13]

Materials and Equipment
  • (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid (purity ≥98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg accuracy)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Thermostatically controlled orbital shaker or water bath (e.g., set to 25 °C ± 0.5 °C)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis P1 Weigh excess solute into vial P2 Add known volume of solvent P1->P2 Step 1 E1 Seal vial and place in shaker at 25°C P2->E1 Step 2 E2 Agitate for 24-48 hours to reach equilibrium E1->E2 Step 3 S1 Allow solid to settle E2->S1 Step 4 S2 Filter supernatant (0.22 µm syringe filter) S1->S2 Step 5 S3 Dilute sample accurately S2->S3 Step 6 S4 Analyze by validated HPLC method S3->S4 Step 7

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid Boc-D-Ahp-OH to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[1][3]

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is established. A preliminary test can determine the minimum time required to reach a plateau in concentration.[12]

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.[3]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter compatible with the solvent to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample using the validated HPLC method detailed in the following section.

Analytical Quantification by HPLC

A reverse-phase HPLC (RP-HPLC) method is the primary recommended technique for the accurate quantification of dissolved Boc-D-Ahp-OH.[14]

Proposed HPLC Method
  • Instrumentation: Standard HPLC system with a UV detector.[14]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[14]

  • Mobile Phase: Isocratic or gradient elution using a mixture of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA) to ensure protonation of the carboxylic acid and sharp peak shape. A typical starting point could be 60:40 ACN:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 210-220 nm, where the carbamate and carboxylic acid groups absorb.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Calibration and Calculation
  • Stock Solution: Prepare a stock solution of Boc-D-Ahp-OH of known concentration in a suitable solvent (e.g., acetonitrile).

  • Calibration Standards: Create a series of at least five calibration standards by serial dilution of the stock solution.

  • Calibration Curve: Inject the standards into the HPLC system and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.995 for a valid calibration.

  • Solubility Calculation: Use the peak area of the unknown (diluted) sample and the calibration curve equation to calculate its concentration. Multiply this value by the dilution factor to determine the final solubility in the original solvent. Express the result in units such as mg/mL or mol/L.

Data Presentation and Expected Trends

Quantitative solubility data should be organized systematically for clear comparison and interpretation.

Table 1: Solubility of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic Acid at 25 °C

Solvent ClassSolventPredicted SolubilityMeasured Solubility (mg/mL)
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighExperimental data
N,N-Dimethylformamide (DMF)HighExperimental data
Acetonitrile (ACN)ModerateExperimental data
Chlorinated Dichloromethane (DCM)HighExperimental data
ChloroformHighExperimental data
Ethers Tetrahydrofuran (THF)Moderate-HighExperimental data
Diethyl EtherModerate-LowExperimental data
Esters Ethyl AcetateModerate-HighExperimental data
Alcohols MethanolModerateExperimental data
EthanolModerateExperimental data
IsopropanolModerateExperimental data
Non-polar TolueneLowExperimental data
Heptane / HexanesVery LowExperimental data
Polar Protic WaterVery LowExperimental data

Note: This table serves as a template. The "Predicted Solubility" is based on theoretical principles, while the "Measured Solubility" column is to be populated with data obtained from the experimental protocol.

Conclusion

This guide provides a robust scientific and methodological basis for evaluating the solubility of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid. By combining theoretical predictions with a rigorous experimental protocol based on the shake-flask method and quantitative HPLC analysis, researchers can generate accurate and reliable solubility data. This information is indispensable for the effective design of synthetic routes, the optimization of purification processes, and the development of formulations in the pharmaceutical and chemical industries.

References

  • Hansen Solubility Parameters (HSP). Adscientis.

  • Hansen Solubility Parameters (HSP). AgfaLabs - Agfa Corporate.

  • Hansen solubility parameter. Wikipedia.

  • Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services, Inc.

  • An In-depth Technical Guide on the Solubility of N-Boc-6-methyl-L-tryptophan in Organic Solvents. Benchchem.

  • Park, K. Hansen Solubility Parameters. Kinam Park's Lab, Purdue University.

  • Buser, A. M., et al. (2022). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere. [URL: not directly provided, but references OECD 105]
  • A Technical Guide to the Solubility of Boc-Pyr-OtBu in Common Organic Solvents. Benchchem.

  • OECD Guideline 105: Water Solubility (Flask Method). Phytosafe.

  • Test No. 105: Water Solubility. OECD.

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Royal Society of Chemistry.

  • Test No. 105: Water Solubility. OECD.

  • (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid. ChemScene.

  • HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide. Benchchem.

  • OECD Guideline for the Testing of Chemicals 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD.

  • Amino Acid Analysis by HPLC. BOC Sciences.

  • BOC-ON Product Information. Sigma-Aldrich.

  • (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid. MilliporeSigma.

  • Safety Data Sheet for (R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid. CymitQuimica.

  • (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid. BLDpharm.

  • Boc-Amino Acids. Tokyo Chemical Industry (TCI).

  • Safety Data Sheet - Heptanoic Acid. CPAchem.

  • Safety Data Sheet for a Boc-aminoheptanoic acid derivative. TargetMol.

  • Amino Acid Pre-column Derivatization HPLC Analysis Methods. Creative Proteomics.

  • 7-(((Tert-butoxy)carbonyl)amino)heptanoic acid. PubChem, National Center for Biotechnology Information.

  • BOC-Amino Acids. BOC Sciences.

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

  • 2-{[(Tert-butoxy)carbonyl]amino}-6-hydroxyheptanoic acid. ChemSrc.

  • (R)-2-((tert-Butoxycarbonyl)amino)pentanoic acid. MedChemExpress.

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Foundational

Alpha-Aminoheptanoic Acid Derivatives: From Astrochemical Origins to Advanced Therapeutics

Content Type: Technical Whitepaper Target Audience: Researchers, Application Scientists, and Drug Development Professionals Executive Summary Alpha-aminoheptanoic acid (2-AHA), also known as homonorleucine, is a non-prot...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

Alpha-aminoheptanoic acid (2-AHA), also known as homonorleucine, is a non-proteinogenic, linear aliphatic α -amino acid. While it does not participate in canonical biological translation, its unique structural properties—specifically its unbranched, five-carbon aliphatic side chain—have made it a cornerstone in modern synthetic chemistry and neuropharmacology. This whitepaper synthesizes the history, chemical derivatization, and advanced pharmaceutical applications of 2-AHA derivatives, providing actionable, field-proven insights for drug development professionals.

Historical Discovery: The Meteoritic Origins

The history of 2-aminoheptanoic acid is deeply rooted in astrobiology. The molecule was prominently identified in the solvent extracts of the Murchison meteorite , a carbonaceous chondrite that fell to Earth in 1969 1[1].

The Causality of Astrochemical Synthesis: The discovery of 2-AHA alongside analogous α -hydroxy acids in the meteorite served as a self-validating natural experiment. It provided definitive evidence that the Strecker-cyanohydrin synthesis mechanism—relying on aldehydes, ammonia, and hydrogen cyanide—was active during the aqueous alteration phases of early asteroidal parent bodies 1[1]. Furthermore, the enantiomeric enrichment observed in these meteoritic amino acids proved that asymmetrical, chiral molecules could be generated in space conditions without biological intervention, fundamentally shaping our understanding of prebiotic chemistry.

Chemical Synthesis and Derivatization

To utilize 2-AHA in drug discovery, scalable and stereoselective synthesis is required.

The Strecker Approach

In a laboratory setting, 2-AHA is classically synthesized via the Strecker reaction using hexanal as the model aldehyde 2[2]. Modern adaptations utilize benzyl amine instead of free ammonia. Mechanistic Rationale: The use of benzyl amine generates a benzyl-protected α -amino nitrile. This intermediate is significantly more stable than the free amine, preventing the retro-Strecker reaction during the subsequent harsh alkaline hydrolysis required to convert the nitrile into a carboxylic acid 2[2]. The benzyl group is later removed via hydrogenolysis (Pd/C).

Esterification for Peptide Building Blocks

For incorporation into complex peptides, 2-AHA must be converted into an ester derivative, such as Methyl 2-aminoheptanoate . This protects the carboxylic acid and activates the molecule for subsequent coupling reactions 3[3].

SynthesisWorkflow A Hexanal Precursor B Strecker Synthesis (α-amino nitrile) A->B Benzyl Amine / HCN C Hydrolysis (Racemic 2-AHA) B->C Alkaline Hydrolysis D Biocatalytic Resolution (Enantiopure 2-AHA) C->D Aminopeptidase E Derivatization (Methyl Esterification) D->E TMSCl / MeOH

Caption: Chemical synthesis and derivatization workflow for alpha-aminoheptanoic acid.

Experimental Protocol: Scalable Synthesis of Methyl 2-Aminoheptanoate

As an application scientist, I prioritize protocols that are high-yielding, scalable, and structurally self-validating. Traditional Fischer esterification utilizing concentrated H₂SO₄ requires harsh reflux conditions (73-81°C) 3[3], which can induce thermal degradation of sensitive non-canonical amino acids. The following room-temperature protocol utilizes Trimethylchlorosilane (TMSCl) to overcome these limitations.

Methodology:

  • Reactant Charging: Suspend 2-aminoheptanoic acid in anhydrous methanol within a round-bottom flask equipped with a magnetic stirrer. Causality: Anhydrous conditions are critical; ambient moisture will prematurely hydrolyze TMSCl, reducing the stoichiometric yield of the catalytic HCl species.

  • TMSCl Addition: Slowly add freshly distilled TMSCl dropwise to the stirring suspension. Causality: TMSCl reacts with methanol to generate anhydrous HCl in situ. This reaction is highly exothermic. Controlled addition prevents solvent boiling and ensures a steady generation of HCl, driving the esterification equilibrium forward at room temperature 3[3].

  • Self-Validation (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the highly polar zwitterionic starting material and the emergence of a less polar ester spot validates reaction progression.

  • Work-up and Isolation: Concentrate the mixture using a rotary evaporator. Causality: Because the byproducts are volatile (hexamethyldisiloxane and excess methanol), rotary evaporation directly yields the high-purity methyl 2-aminoheptanoate hydrochloride salt. This eliminates the need for basic neutralization and aqueous extraction, which risk hydrolyzing the newly formed ester 3[3].

Quantitative Data Presentation

The choice of esterification method directly impacts yield and scalability. The table below summarizes the quantitative parameters comparing the two primary synthetic routes.

ParameterAcid-Catalyzed Esterification (H₂SO₄)TMSCl-Mediated Esterification
Starting Material 2-Aminoheptanoic Acid2-Aminoheptanoic Acid
Reagents Methanol, Concentrated Sulfuric AcidMethanol, Trimethylchlorosilane
Reaction Temperature Reflux (approx. 73-81°C)Room Temperature
Reaction Time 2-4 hours (multiple cycles possible)Varies (Monitored by TLC)
Typical Yield >95%Good to Excellent
Product Form Hydrochloride saltHydrochloride salt
Work-up Complexity High (pH adjustment, extraction)Low (Direct concentration)

Data synthesized from BenchChem application notes on large-scale esterification [[3]](3].

Pharmacological Applications and Drug Development

Overcoming the Blood-Brain Barrier (BBB)

One of the most significant modern applications of 2-AHA is in the development of Receptor-Mediated Transcytosis (RMT) vehicles. The Blood-Brain Barrier (BBB) prevents the central nervous system (CNS) delivery of most macromolecular drugs. To bypass this, researchers developed KS-487 , a novel cyclic peptide that binds to the Low-density lipoprotein receptor-related protein 1 (LRP1) 4[4].

During the Structure-Activity Relationship (SAR) optimization of KS-487, natural amino acids were systematically substituted with non-canonical derivatives like (S)-2-aminoheptanoic acid [[4]](4]. Mechanistic Rationale: The unbranched aliphatic side chain of 2-AHA provides the exact steric bulk required to optimize hydrophobic interactions within the LRP1 binding pocket. Simultaneously, because 2-AHA is non-proteinogenic, it renders the peptide "invisible" to endogenous plasma proteases, drastically increasing the half-life and BBB permeability of the drug conjugate [[4]](4].

LRP1Pathway P 2-AHA Cyclic Peptide (KS-487) R LRP1 Receptor (BBB Endothelium) P->R High Affinity Binding E Receptor-Mediated Endocytosis R->E Internalization T Transcytosis E->T Vesicular Transport C CNS Target Engagement T->C Release into Brain

Caption: Mechanism of LRP1-mediated transcytosis utilizing 2-AHA derived cyclic peptides.

Protease Inhibition

2-AHA derivatives are also utilized in the synthesis of Calpain inhibitors [[5]](5]. Calpains are calcium-activated proteases implicated in the pathogenesis of neurodegenerative conditions. By incorporating 2-AHA into peptide keto-compounds or halo-ketone peptides, drug developers create highly specific structural mimics of natural substrates 5[5]. The ketoamide acts as an electrophilic trap for the active-site cysteine, while the 2-AHA side chain dictates high-affinity binding to the S1 specificity pocket, ensuring target selectivity over other cellular proteases.

Conclusion

From its origins as a chemical curiosity found in carbonaceous chondrites to its current status as a critical tool in peptide engineering, alpha-aminoheptanoic acid exemplifies the power of non-canonical amino acids. By leveraging its unique steric profile and proteolytic resistance, application scientists can continue to push the boundaries of CNS drug delivery and targeted enzyme inhibition.

References

  • BenchChem. "Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-aminoheptanoate." Benchchem.com.3

  • NASA. "Chapter 3 - The Origin and Evolution of Organic Matter in Carbonaceous Chondrites and Links to Their Parent Bodies." NASA.gov. 1

  • ACS Publications. "Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis." ACS Omega. 2

  • National Institutes of Health (PMC). "Generation of KS-487 as a novel LRP1-binding cyclic peptide with higher affinity, higher stability and BBB permeability." NIH.gov.4

  • Google Patents. "Use of calpain inhibitors in the inhibition and treatment of medical conditions associated with increased calpain activity." Google.com. 5

Sources

Protocols & Analytical Methods

Method

use of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid in peptide synthesis

Application Note: Strategic Incorporation of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic Acid in Therapeutic Peptide Synthesis Target Audience: Peptide Chemists, Drug Development Scientists, and Structural Biologists. Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic Acid in Therapeutic Peptide Synthesis

Target Audience: Peptide Chemists, Drug Development Scientists, and Structural Biologists.

Executive Summary & Chemical Rationale

(R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid, commonly known as Boc-D-homonorleucine (Boc-D-Hnl-OH), is a non-proteinogenic, aliphatic amino acid derivative critical for the structural optimization of peptide therapeutics. As a Senior Application Scientist, I frequently utilize this specific building block to systematically engineer proteolytic stability and lipophilic binding affinity into drug candidates. Unlike standard natural amino acids, Boc-D-Hnl-OH provides a unique combination of D-stereochemistry and an extended unbranched aliphatic side chain, making it an invaluable tool for probing hydrophobic binding pockets.

Physicochemical Profile and Mechanistic Advantages

To effectively utilize Boc-D-Hnl-OH, one must understand the causality behind its structural features and how they translate to biological efficacy.

Table 1: Physicochemical Properties of Boc-D-Hnl-OH[1]

PropertyValueStructural & Synthetic Implication
CAS Number 1821837-11-9Standardized identifier for reagent procurement.
Molecular Weight 245.32 g/mol Determines precise stoichiometric calculations for SPPS.
LogP (Predicted) ~2.54High lipophilicity; drives hydrophobic pocket insertion.
Stereochemistry (R) / D-isomerConfers absolute resistance to endogenous aminopeptidases.

Causality of Structural Features:

  • D-Chirality: Natural L-peptides are rapidly degraded by proteases in human serum. Substituting an L-amino acid with a D-amino acid at the N-terminus or within a cleavage recognition site disrupts the enzyme's stereospecific active site, dramatically extending the peptide's in vivo half-life.

  • Homonorleucine Side Chain: The unbranched, linear pentyl group acts as a hydrophobic anchor. In G-Protein Coupled Receptors (GPCRs), deep hydrophobic pockets dictate ligand affinity. The pentyl chain of D-Hnl intercalates into these pockets via van der Waals interactions without the steric hindrance associated with branched aliphatic chains (e.g., isoleucine or tert-leucine).

  • Boc-Protection Strategy: While Fmoc is the dominant protecting group in modern Solid-Phase Peptide Synthesis (SPPS), utilizing a Boc-protected amino acid at the final N-terminal position is a highly efficient tactical choice. It allows for the simultaneous removal of the N-terminal protecting group and cleavage of the peptide from the resin using a single Trifluoroacetic Acid (TFA) step, thereby streamlining the workflow and minimizing side reactions.

Applications in GPCR Targeting

Boc-D-Hnl-OH has been successfully deployed in the synthesis of cyclic peptidomimetics acting as GPCR antagonists. For instance, its incorporation into C5a receptor antagonists enhances binding to polymorphonuclear leukocytes, which is crucial for treating inflammatory conditions[2]. Furthermore, D-homonorleucine is a key substitution in radiolabeled alpha-melanocyte-stimulating hormone (α-MSH) analogues targeting the Melanocortin 1 Receptor (MC1R) for melanoma imaging and targeted radionuclide therapy[3].

GPCR_Targeting L D-Hnl Peptide Ligand R GPCR (e.g., MC1R / C5aR) L->R Hydrophobic Anchoring G G-Protein Activation R->G Conformational Shift E Downstream Effectors G->E Signal Transduction

Caption: Mechanism of D-Hnl modified peptides in GPCR hydrophobic pocket anchoring.

Experimental Workflow: N-Terminal Capping in Fmoc-SPPS

The following workflow illustrates the strategic use of Boc-D-Hnl-OH as the final amino acid in an Fmoc-based SPPS sequence. By using a Boc group instead of an Fmoc group for the final residue, we eliminate the need for a final piperidine deprotection step.

SPPS_Strategy A Peptidyl-Resin (Fmoc-Deprotected) B Coupling: Boc-D-Hnl-OH + HBTU/DIEA A->B Add reagents C Kaiser Test (In-Process Control) B->C Wash (DMF/DCM) C->B If positive (re-couple) D Global Cleavage (TFA/TIPS/H2O) C->D If negative (blue->yellow) E Crude Peptide (Free N-terminus) D->E Simultaneous Boc removal

Caption: Workflow for N-terminal capping with Boc-D-Hnl-OH in Fmoc-SPPS.

Detailed Methodologies & Self-Validating Protocols

Protocol 1: Activation and Coupling of Boc-D-Hnl-OH Scientific Grounding: HBTU is utilized to convert the carboxylic acid of Boc-D-Hnl-OH into a highly reactive OBt ester. DIEA acts as a non-nucleophilic base, deprotonating the resin-bound amine to drive the nucleophilic attack.

  • Resin Preparation: Ensure the peptidyl-resin (e.g., Rink Amide or Wang resin) has been fully Fmoc-deprotected using 20% piperidine in DMF. Wash thoroughly with DMF (5 × 1 min).

  • Reagent Calculation: For 0.1 mmol of resin, weigh 0.4 mmol (4 equivalents, ~98.1 mg) of Boc-D-Hnl-OH and 0.38 mmol (3.8 eq) of HBTU.

  • Activation: Dissolve the amino acid and HBTU in a minimum volume of anhydrous DMF (approx. 2-3 mL). Add 0.8 mmol (8 eq) of DIEA. Vortex for 2 minutes to pre-activate the complex.

  • Coupling: Add the activated solution to the resin. Agitate at room temperature for 60-90 minutes.

  • Self-Validation (Kaiser Test): Withdraw a few resin beads and wash with ethanol. Apply Kaiser test reagents (ninhydrin, phenol, KCN). Heat at 100°C for 3 minutes.

    • Causality: If the beads remain yellow/colorless, the primary amines are fully capped (successful coupling). If they turn dark blue, unreacted amines remain, necessitating a secondary coupling cycle.

Protocol 2: Global Cleavage and Deprotection Scientific Grounding: Because the N-terminus is protected by a Boc group, a standard TFA cleavage cocktail will simultaneously cleave the peptide from the resin, remove side-chain protecting groups, and remove the N-terminal Boc group as gaseous isobutylene and carbon dioxide.

  • Resin Washing: Wash the coupled resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry under vacuum for 2 hours.

  • Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% LC-MS grade H2O.

    • Causality: TIPS acts as a carbocation scavenger. When the Boc group is cleaved, it forms a tert-butyl carbocation. Without TIPS, this highly reactive species would re-alkylate electron-rich amino acid side chains (like Tryptophan or Tyrosine), destroying the product yield.

  • Cleavage: Add 5 mL of the cocktail per gram of resin. Agitate gently for 2 hours at room temperature.

  • Precipitation: Filter the resin and collect the TFA flow-through. Concentrate the TFA under a stream of nitrogen to ~1 mL, then precipitate the crude peptide using 10 mL of ice-cold diethyl ether.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether and wash the pellet twice more with cold ether. Lyophilize the resulting powder.

Troubleshooting Matrix

Table 2: Diagnostic Matrix for Boc-D-Hnl-OH Incorporation

ObservationRoot CauseCorrective Action
Positive Kaiser Test post-coupling Steric hindrance or aggregated resin preventing access to the amine.Perform a double coupling using a different activator (e.g., DIC/Oxyma) to alter the transition state.
+56 Da adduct on Mass Spec (LC-MS) Incomplete scavenging of the tert-butyl carbocation during cleavage.Increase TIPS concentration to 5% or add 2.5% DODT (3,6-dioxa-1,8-octanedithiol) to the cleavage cocktail.
Low purity of crude peptide Premature Boc removal during extended coupling times.Ensure DIEA is added after the amino acid is dissolved to prevent acidic microenvironments; keep coupling times <2 hours.

References

  • Source: Google Patents (US20120302493A1)
  • Source: Google Patents (US11395857B2)

Sources

Application

Application Notes and Protocols for the Coupling of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic Acid

Introduction (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid, also known as Boc-D-norleucine (Boc-D-Nle-OH), is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of novel peptides a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid, also known as Boc-D-norleucine (Boc-D-Nle-OH), is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of novel peptides and peptidomimetics.[1][] Its linear, unbranched, and hydrophobic side chain can impart unique conformational properties and enhanced metabolic stability to the resulting peptides, making it a valuable tool for researchers, scientists, and drug development professionals. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for controlled and sequential peptide bond formation.[] This document provides a comprehensive guide to the effective coupling of Boc-D-Nle-OH in solution-phase peptide synthesis, detailing the underlying chemical principles, offering comparative protocols for various coupling reagents, and addressing potential challenges.

Physicochemical Properties of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic Acid)

A thorough understanding of the physicochemical properties of Boc-D-Nle-OH is fundamental to designing successful coupling strategies.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₃NO₄[3]
Molecular Weight 245.32 g/mol [3]
Appearance Colorless to light yellow liquid/syrup[1][]
Purity ≥ 98% (by HPLC)[3]
Storage Sealed in a dry, inert atmosphere at 2-8°C[3]
Solubility Good solubility in a range of organic solvents including Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane (DCM), Ethyl Acetate, and Acetone.[1][4]

Core Principles of Peptide Coupling

The formation of a peptide bond is a condensation reaction between the carboxylic acid of one amino acid and the amine of another.[5] This process is not spontaneous and requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[5][6]

The general workflow for a coupling reaction involving Boc-D-Nle-OH can be visualized as follows:

G cluster_0 Reactant Preparation cluster_1 Activation cluster_2 Coupling cluster_3 Work-up & Purification Boc-D-Nle-OH Boc-D-Nle-OH Coupling Reagent Coupling Reagent Boc-D-Nle-OH->Coupling Reagent Carboxylic Acid Amine Component Amine Component Peptide Bond Formation Peptide Bond Formation Amine Component->Peptide Bond Formation Nucleophilic Attack Activated Boc-D-Nle-OH Activated Boc-D-Nle-OH Coupling Reagent->Activated Boc-D-Nle-OH Base (optional) Base (optional) Base (optional)->Coupling Reagent Activated Boc-D-Nle-OH->Peptide Bond Formation Quenching Quenching Peptide Bond Formation->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Pure Dipeptide Pure Dipeptide Chromatography->Pure Dipeptide

Caption: General workflow for the coupling of Boc-D-Nle-OH.

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is a critical parameter that influences reaction efficiency, time, cost, and the extent of side reactions, particularly racemization.[5][7] Below is a comparison of commonly employed coupling reagents for solution-phase synthesis.

Coupling Reagent ClassExamplesStrengthsWeaknesses
Carbodiimides DCC, EDCCost-effective, well-established.[5][7]Can lead to the formation of insoluble N-acylurea byproduct (with DCC), higher risk of racemization without additives.[5][8]
Uronium/Aminium Salts HBTU, HATUHigh coupling efficiency, rapid reaction kinetics, low racemization.[5][6][7]More expensive, can cause guanidinylation of the N-terminus as a side reaction.[9]
Phosphonium Salts PyBOPHigh coupling efficiency, low racemization risk.[5][7]Can be more expensive, byproducts can sometimes complicate purification.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the coupling of Boc-D-Nle-OH with a model amine component (e.g., an amino acid methyl ester hydrochloride, H-AA-OMe·HCl) using two different classes of coupling reagents.

Protocol 1: Coupling using DCC/HOBt

This classic and cost-effective method relies on the in-situ formation of an HOBt-active ester, which is less prone to racemization than the O-acylisourea intermediate formed with DCC alone.[10][11]

Materials:

  • (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid (Boc-D-Nle-OH)

  • Amino acid methyl ester hydrochloride (H-AA-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Amine Component:

    • In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in a minimal amount of DMF.

    • Add DIPEA or NMM (1.1 equivalents) and stir at room temperature for 15 minutes to generate the free amine.

  • Activation of Boc-D-Nle-OH:

    • In a separate flask, dissolve Boc-D-Nle-OH (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in DCM to the Boc-D-Nle-OH solution.

    • Stir the mixture at 0 °C for 30-45 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[10]

  • Coupling Reaction:

    • Add the prepared free amine solution from step 1 to the activation mixture at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 5% methanol in chloroform or a hexane/ethyl acetate gradient).[12][13] Visualize the spots using a UV lamp and/or a ninhydrin stain. The disappearance of the amine starting material indicates reaction completion.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

    • Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Amine Preparation cluster_1 Carboxylic Acid Activation cluster_2 Coupling and Work-up H-AA-OMe.HCl H-AA-OMe.HCl DIPEA DIPEA H-AA-OMe.HCl->DIPEA Neutralization Free Amine Free Amine DIPEA->Free Amine Coupling Coupling Free Amine->Coupling Boc-D-Nle-OH Boc-D-Nle-OH DCC DCC Boc-D-Nle-OH->DCC HOBt HOBt DCC->HOBt O-acylisourea intermediate HOBt-ester HOBt-ester HOBt->HOBt-ester HOBt-ester->Coupling Filtration Filtration Coupling->Filtration Remove DCU Extraction Extraction Filtration->Extraction Purification Purification Extraction->Purification Pure Dipeptide Pure Dipeptide Purification->Pure Dipeptide

Caption: Workflow for DCC/HOBt mediated coupling.

Protocol 2: Coupling using HBTU/DIPEA

HBTU is a highly efficient uronium-based coupling reagent that promotes rapid amide bond formation with minimal racemization.[14] This protocol is particularly useful for sterically hindered or aggregation-prone sequences.

Materials:

  • (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid (Boc-D-Nle-OH)

  • Amino acid methyl ester hydrochloride (H-AA-OMe·HCl)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation:

    • In a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Boc-D-Nle-OH (1.0 equivalent) and the amino acid methyl ester hydrochloride (1.1 equivalents) in anhydrous DMF.

  • Coupling Reaction:

    • Add DIPEA (3.0 equivalents) to the reaction mixture and stir for 5-10 minutes at room temperature.

    • In a separate vial, dissolve HBTU (1.05 equivalents) in a minimal amount of anhydrous DMF.

    • Add the HBTU solution dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 1-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC as described in Protocol 1.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

G cluster_0 One-Pot Reaction cluster_1 Work-up & Purification Boc-D-Nle-OH Boc-D-Nle-OH Reaction Mixture Reaction Mixture Boc-D-Nle-OH->Reaction Mixture H-AA-OMe.HCl H-AA-OMe.HCl H-AA-OMe.HCl->Reaction Mixture HBTU HBTU HBTU->Reaction Mixture DIPEA DIPEA DIPEA->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching 1-4 hours Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Pure Dipeptide Pure Dipeptide Purification->Pure Dipeptide

Caption: Workflow for HBTU/DIPEA mediated coupling.

Troubleshooting and Scientific Insights

The hydrophobic nature of the heptanoic acid side chain in Boc-D-Nle-OH can present challenges, primarily related to solubility and aggregation, especially in larger peptide sequences.[15][16][17]

  • Incomplete Coupling: If TLC analysis indicates the presence of unreacted starting materials, consider the following:

    • Extend Reaction Time: Allow the reaction to proceed for a longer duration.

    • Increase Reagent Equivalents: A slight excess of the activated amino acid and coupling reagent may be necessary.

    • Change Solvent: For sequences prone to aggregation, a more polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or the addition of a chaotropic agent may be beneficial.[9]

  • Racemization: While the use of additives like HOBt or advanced coupling reagents like HATU and HBTU significantly suppresses racemization, it can still be a concern.[5][9]

    • Base Selection: The choice of base can influence the extent of racemization. Weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine are sometimes preferred over the stronger DIPEA.[5][18]

    • Temperature Control: Performing the activation and coupling steps at lower temperatures (e.g., 0 °C) can help minimize racemization.[5]

  • Purification Difficulties: The hydrophobicity of the resulting peptide can make purification challenging.

    • Chromatography System: A less polar stationary phase (e.g., C8 instead of C18) or a higher concentration of the organic modifier in the mobile phase may be required for reverse-phase HPLC.[15]

    • Solubility: The crude peptide may be difficult to dissolve for purification. Screening a range of solvents or using a small amount of a strong organic solvent like DMSO to initially dissolve the peptide before dilution can be effective.[15]

Conclusion

The successful coupling of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid is readily achievable with a rational approach to the selection of coupling reagents and reaction conditions. While classic carbodiimide-based methods offer a cost-effective solution, modern uronium/aminium reagents such as HBTU provide enhanced efficiency and are particularly advantageous for more challenging sequences. By understanding the underlying chemical principles and potential pitfalls, researchers can confidently incorporate this valuable non-proteinogenic amino acid into their synthetic targets, paving the way for the development of novel and potent peptide-based therapeutics and research tools.

References

  • Advion. (n.d.). REAL-TIME REACTION MONITORING OF A SOLUTION- PHASE PEPTIDE SYNTHESIS USING THE PLATE EXPRESS™ AND expression CMS. [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024, December 19). PMC. [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]

  • Recent development in peptide coupling reagents. (n.d.). ResearchGate. [Link]

  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024, December 19). RSC Publishing. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). PMC. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 3). [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O– THF. (2024, December 19). RSC Publishing. [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024, December 13). ResearchGate. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry. (2019, March 22). ACS Publications. [Link]

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P). (2025, October 12). ResearchGate. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv. [Link]

  • 1 Protection Reactions. (n.d.). Wiley-VCH. [Link]

  • Peptide Synthesis. (2025, October 5). Bio-protocol. [Link]

  • Boc-D-norleucine. (n.d.). Amino Acids. [Link]

  • Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. (n.d.). PMC. [Link]

  • Scholars Research Library - Der Pharma Chemica. (n.d.). [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? (2013, January 14). ResearchGate. [Link]

  • PubChem. (n.d.). 7-(((Tert-butoxy)carbonyl)amino)heptanoic acid. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. [Link]

  • (2-{[(Tert-butoxy)carbonyl]amino}-6-hydroxyheptanoic acid). (2025, November 5). [Link]

  • Reactions that Work: Boc Protection | Chemtips. (2012, June 18). WordPress.com. [Link]

  • Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. (n.d.). Indian Academy of Sciences. [Link]

  • AAPPTEC - Peptides. (n.d.). Coupling Reagents. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). [Link]

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Method

use of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid as a chiral building block

An In-Depth Guide to the Synthetic Application of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic Acid Introduction: The Strategic Value of Non-Canonical Chiral Building Blocks In the landscape of modern drug discovery and f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthetic Application of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic Acid

Introduction: The Strategic Value of Non-Canonical Chiral Building Blocks

In the landscape of modern drug discovery and fine chemical synthesis, the ability to precisely control three-dimensional molecular architecture is paramount. Chiral building blocks are the foundational components that enable chemists to construct complex, enantiomerically pure molecules with desired biological activities and physical properties.[1][2][3] While the 20 proteinogenic amino acids form the basis of nature's chemical machinery, synthetic, non-canonical amino acids offer a vastly expanded toolbox for molecular design.

(R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid is one such invaluable chiral building block. It is a non-proteinogenic α-amino acid derivative distinguished by three key structural features:

  • A Defined (R)-Stereocenter: The chiral center at the α-carbon provides a fixed stereochemical anchor, which is critical as the biological effects, safety, and pharmacokinetic profiles of enantiomers can differ dramatically.[1]

  • A Lipophilic Heptyl Side Chain: The seven-carbon linear alkyl chain imparts significant lipophilicity. This feature is strategically employed to enhance membrane permeability, improve binding in hydrophobic pockets of target proteins, and modulate the overall pharmacokinetic profile of a lead compound.

  • An Acid-Labile Boc Protecting Group: The amine functionality is protected with a tert-butoxycarbonyl (Boc) group. This protecting group is stable under a wide range of synthetic conditions, including basic and nucleophilic environments, but can be cleanly and efficiently removed under acidic conditions.[4][5][6] This predictable reactivity is the cornerstone of its utility in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[7][8]

This guide provides a comprehensive overview of the properties, applications, and detailed experimental protocols for the effective use of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid for researchers, medicinal chemists, and process development scientists.

Physicochemical and Safety Data

A clear understanding of a reagent's properties is fundamental to its successful application and safe handling.

PropertyValueSource(s)
Compound Name (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid[9]
Synonym(s) (2R)-2-[(tert-butoxycarbonyl)amino]heptanoic acid, Boc-D-Ahp(2)-OH[9][10]
CAS Number 1821837-11-9[9][10]
Molecular Formula C₁₂H₂₃NO₄[10]
Molecular Weight 245.32 g/mol [10]
Appearance Liquid, Solid, or Semi-solid[9]
Purity Typically ≥97%[9][10]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[9][9]
InChI Key XVQDXDHZJPGIIN-SECBINFHSA-N[9]
SMILES CCCCCNC(OC(C)(C)C)=O[10]
Safety Signal Word Danger[9]
Hazard Statements H314: Causes severe skin burns and eye damage.[9]

Core Synthetic Applications

The unique structure of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid makes it a versatile tool for two primary applications:

  • Peptide Synthesis: As a protected unnatural amino acid, it is used to synthesize peptidomimetics and novel peptides.[11] The incorporation of this building block can disrupt secondary structures (e.g., α-helices), increase resistance to enzymatic degradation by proteases, and enhance the lipophilicity to improve cell penetration.

  • Small Molecule Synthesis: It serves as a chiral scaffold for building complex organic molecules. The carboxylic acid and the protected amine offer two distinct points for functionalization, allowing for the construction of diverse molecular frameworks for various therapeutic targets.[2][12]

Experimental Methodologies and Protocols

The following protocols are designed to be self-validating and provide the rationale behind key procedural choices.

Workflow for Synthetic Utilization

The typical synthetic sequence involving this building block follows a logical progression of coupling, and, if necessary, deprotection for further elaboration.

G cluster_0 Synthetic Cycle Start (R)-Boc-aminoheptanoic acid Coupling Protocol 1: Amide Bond Formation Start->Coupling Amine Amine Partner (R'-NH2) Amine->Coupling Protected Boc-Protected Amide Product Coupling->Protected Forms Amide Bond Deprotection Protocol 2: Boc Deprotection Protected->Deprotection Exposes Amine FreeAmine Deprotected Amide (Free Amine) Deprotection->FreeAmine NextStep Further Synthesis (e.g., another coupling) FreeAmine->NextStep

Caption: General workflow for utilizing the chiral building block.

Protocol 1: Amide Bond Formation via HATU Coupling

Principle: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent. The carboxylic acid is activated by HATU to form a reactive O-acylisourea intermediate, which rapidly converts to an acyl-OAt ester. This activated ester readily undergoes nucleophilic attack by an amine to form the desired amide bond with minimal risk of racemization.[13][14]

Materials:

  • (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid (1.0 eq)

  • Amine (primary or secondary, 1.1-1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 5% Lithium Chloride (LiCl) aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1-0.2 M concentration).

  • Pre-activation: Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes.

    • Expert Insight: Pre-activation ensures the carboxylic acid is fully converted to the active ester before the amine is introduced, which often leads to higher yields and cleaner reactions. DIPEA is a bulky, non-nucleophilic base used to scavenge the proton from the carboxylic acid and neutralize any acidic byproducts, maintaining optimal pH for the coupling.[13][14]

  • Amine Addition: Add the amine partner (1.1-1.2 eq) to the pre-activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-6 hours).

  • Work-up: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and dilute with Ethyl Acetate. c. Wash the organic layer sequentially with 5% aqueous LiCl (2x) to remove DMF, saturated aqueous NaHCO₃ (2x) to remove unreacted acid and excess HATU byproducts, and finally with brine (1x).[13] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide product by silica gel column chromatography.

G cluster_0 HATU-Mediated Amide Coupling RCOOH Carboxylic Acid (Boc-D-Ahp-OH) ActiveEster Activated OAt-Ester (Highly Reactive) RCOOH->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster Product Amide Product ActiveEster->Product Nucleophilic Attack Amine Amine (R'-NH2) Amine->Product Byproducts HOBt + Tetramethylurea Product->Byproducts generates

Caption: Mechanism of HATU-mediated amide coupling.

Protocol 2: Boc Group Deprotection with Trifluoroacetic Acid (TFA)

Principle: The Boc group is reliably cleaved under strong acidic conditions. Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the carbamate, which facilitates the elimination of the highly stable tert-butyl cation and the formation of an unstable carbamic acid. The carbamic acid spontaneously decarboxylates to yield the free amine as a TFA salt.[4][5][15]

Materials:

  • Boc-protected substrate (1.0 eq)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Scavenger (e.g., Triisopropylsilane (TIS) or Anisole, ~5% v/v)

  • Cold Diethyl Ether

Procedure:

  • Reaction Setup: Dissolve the Boc-protected compound in anhydrous DCM (approx. 0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Scavenger Addition: Add the scavenger (e.g., TIS, 5% v/v) to the solution.

    • Expert Insight: The liberated tert-butyl cation is a potent electrophile that can alkylate sensitive functional groups (like tryptophan or methionine in peptides). Scavengers are added to trap this cation and prevent side reactions.[4][16]

  • TFA Addition: Slowly add TFA to the stirred solution. A common ratio is 25-50% TFA in DCM (v/v).[8][16]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

    • Trustworthiness: The reaction is typically rapid and complete deprotection is usually achieved within this timeframe. Over-exposure to strong acid is generally unnecessary and should be avoided.

  • Product Isolation: a. Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. b. Add a sufficient volume of cold diethyl ether to the concentrated residue to precipitate the deprotected amine product, which will crash out as its TFA salt. c. Collect the solid precipitate by filtration, wash it thoroughly with cold diethyl ether to remove any remaining scavenger and byproducts, and dry under vacuum.[4]

  • Neutralization (If required for next step): The resulting TFA salt can be converted to the free amine by dissolving it in a suitable solvent and treating it with a base like DIPEA or by passing it through a basic ion-exchange resin.

G cluster_1 TFA-Mediated Boc Deprotection BocAmine Boc-Protected Amine Protonated Protonated Carbamate BocAmine->Protonated Protonation TFA TFA (H+) TFA->Protonated tBu tert-Butyl Cation (Stable) Protonated->tBu Elimination CarbamicAcid Carbamic Acid (Unstable) Protonated->CarbamicAcid FreeAmine Free Amine (TFA Salt) CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Sources

Application

Application Notes and Protocols for the Derivatization of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic Acid in Analytical Assays

Introduction: Navigating the Analytical Challenges of a Boc-Protected Amino Acid (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid is a chiral building block of significant interest in pharmaceutical and chemical synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Analytical Challenges of a Boc-Protected Amino Acid

(R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid is a chiral building block of significant interest in pharmaceutical and chemical synthesis. The presence of the tert-Butoxycarbonyl (Boc) protecting group on the primary amine imparts specific solubility and reactivity characteristics, which necessitate tailored analytical approaches for accurate quantification and characterization. Direct analysis of this compound by common chromatographic techniques can be challenging due to its polarity and, for gas chromatography (GC), its low volatility. Derivatization is therefore a critical step to enhance its analytical properties, enabling sensitive and robust measurements.

This guide provides a comprehensive overview of derivatization strategies for (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid, addressing two primary analytical scenarios:

  • Analysis of the intact molecule , where derivatization targets the carboxylic acid functional group.

  • Analysis of the parent amino acid , requiring the removal of the Boc group prior to derivatizing the newly exposed primary amine.

The choice of strategy is dictated by the analytical objective, the available instrumentation (GC-MS, HPLC-UV/Fluorescence), and the desired sensitivity. This document offers detailed protocols and explains the rationale behind the selection of specific reagents and reaction conditions, ensuring scientific integrity and enabling researchers to implement these methods with confidence.

Strategic Decision-Making for Derivatization

The presence of the acid-labile Boc group is the central consideration when developing a derivatization method. The workflow below outlines the decision-making process for selecting an appropriate analytical strategy.

Derivatization_Strategy Analyte (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid Assay_Goal Assay Goal? Analyte->Assay_Goal Intact_Molecule Quantify Intact Boc-Protected Molecule Assay_Goal->Intact_Molecule Intact Parent_Amino_Acid Quantify Parent (R)-2-aminoheptanoic acid Assay_Goal->Parent_Amino_Acid Parent Derivatization_Target Derivatization Target Intact_Molecule->Derivatization_Target Boc_Deprotection Boc Deprotection (e.g., with TFA) Parent_Amino_Acid->Boc_Deprotection Carboxyl_Group Carboxylic Acid Derivatization_Target->Carboxyl_Group Carboxyl GC_MS_Analysis GC-MS Analysis (Esterification/Silylation) Carboxyl_Group->GC_MS_Analysis Amino_Group Primary Amine HPLC_Analysis HPLC-UV/FLD Analysis (Fluorescent Tagging) Amino_Group->HPLC_Analysis Boc_Deprotection->Amino_Group

Caption: Decision workflow for derivatizing (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid.

Part 1: Analysis of the Intact Boc-Protected Molecule via Carboxyl Group Derivatization

For assays where the integrity of the Boc-protecting group must be maintained, derivatization is directed at the carboxylic acid moiety. This approach is particularly well-suited for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, as it increases the volatility of the analyte. Esterification is a common and effective method.

Principle of Esterification for GC-MS Analysis

Esterification converts the polar carboxylic acid group into a less polar, more volatile ester. This is typically achieved by reacting the N-Boc amino acid with an alcohol in the presence of an acid catalyst. The resulting ester is more amenable to vaporization in the GC inlet and exhibits improved chromatographic peak shape. For (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid, methylation or ethylation are common choices.

Protocol 1: Methyl Esterification for GC-MS Analysis

This protocol describes the formation of the methyl ester of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid using trimethylchlorosilane (TMSCl) in methanol. This method is efficient and proceeds under mild conditions.[1]

Materials:

  • (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid sample

  • Methanol (anhydrous)

  • Trimethylchlorosilane (TMSCl)

  • Ethyl acetate (reagent grade)

  • Anhydrous sodium sulfate

  • Reaction vials (2 mL) with screw caps

  • Heating block or water bath

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid standard or sample into a reaction vial. If the sample is in solution, transfer an aliquot and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 500 µL of anhydrous methanol to the dried sample.

  • Catalyst Addition: Carefully add 50 µL of trimethylchlorosilane (TMSCl) to the methanol solution. Caution: TMSCl is corrosive and reacts with moisture; handle in a fume hood.

  • Reaction: Cap the vial tightly and heat at 60°C for 1 hour.

  • Solvent Evaporation: After the reaction is complete, cool the vial to room temperature and evaporate the methanol and excess TMSCl under a gentle stream of nitrogen.

  • Extraction: Add 500 µL of ethyl acetate to the dried residue and vortex to dissolve the derivatized product.

  • Drying: Add a small amount of anhydrous sodium sulfate to the ethyl acetate solution to remove any residual moisture.

  • Analysis: Transfer the dried ethyl acetate solution to a GC-MS autosampler vial for analysis.

Expected Outcome:

The reaction converts the carboxylic acid to its methyl ester, increasing its volatility for GC-MS analysis. The resulting derivative will have a molecular weight of 259.35 g/mol .

Part 2: Analysis of the Parent Amino Acid via Amine Derivatization

In scenarios where the quantity of the parent amino acid, (R)-2-aminoheptanoic acid, is the target, a two-step approach is necessary: Boc deprotection followed by derivatization of the free amino group. This strategy is often employed for high-sensitivity analysis using High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD).

Principle of Boc Deprotection and Fluorescent Tagging

The Boc group is labile under acidic conditions.[2][3] Treatment with an acid such as trifluoroacetic acid (TFA) efficiently cleaves the Boc group, liberating the free primary amine of (R)-2-aminoheptanoic acid.[4][5] The resulting free amino acid can then be reacted with a fluorescent tagging reagent, such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (OPA), to produce a highly fluorescent derivative that can be detected with high sensitivity by HPLC-FLD.[6][7]

Workflow for Deprotection and Fluorescent Derivatization

Deprotection_Derivatization_Workflow Start (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid Deprotection Step 1: Boc Deprotection (TFA in DCM) Start->Deprotection Evaporation1 Evaporation of TFA/DCM Deprotection->Evaporation1 Free_Amine (R)-2-aminoheptanoic acid Evaporation1->Free_Amine Derivatization Step 2: Fluorescent Derivatization (e.g., FMOC-Cl) Free_Amine->Derivatization HPLC_Analysis HPLC-FLD Analysis Derivatization->HPLC_Analysis

Sources

Method

Application Notes and Protocols for Amide Bond Formation with (R)-Boc-aminoheptanoic Acid

Introduction: The Significance of the Amide Bond and the Utility of (R)-Boc-aminoheptanoic Acid The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry, fundamental to the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Amide Bond and the Utility of (R)-Boc-aminoheptanoic Acid

The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry, fundamental to the synthesis of peptides, proteins, and a vast array of pharmaceuticals and biologically active molecules.[1] The reaction involves the coupling of a carboxylic acid and an amine, a process that is thermodynamically favorable but kinetically slow, thus necessitating the use of activating agents, commonly referred to as coupling reagents.[2][3] The choice of these reagents is critical to ensure high yields, minimize side reactions, and, particularly in the case of chiral molecules, prevent racemization.[4]

(R)-Boc-aminoheptanoic acid is a valuable building block in synthetic chemistry. The heptanoic acid backbone provides a lipophilic spacer, while the chiral amine, protected by the tert-butoxycarbonyl (Boc) group, allows for its stereospecific incorporation into larger molecules. The Boc protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[5][6] This bifunctional nature makes (R)-Boc-aminoheptanoic acid a versatile component in the synthesis of complex peptides, peptidomimetics, and as a linker in Proteolysis Targeting Chimeras (PROTACs).[5][7][8]

This technical guide provides a detailed experimental protocol for the efficient formation of an amide bond using (R)-Boc-aminoheptanoic acid, with a focus on two highly effective and commonly employed coupling methodologies: HATU-mediated coupling and EDC/HOBt-mediated coupling. We will delve into the mechanistic rationale behind the choice of reagents and conditions, providing researchers, scientists, and drug development professionals with a robust and reliable procedure.

Expertise & Experience: A Rationale for Reagent and Condition Selection

The success of an amide coupling reaction hinges on the judicious selection of the coupling reagent, base, and solvent. Here, we present a comparative overview of two "gold standard" methods and the reasoning behind their application.

1. HATU-Mediated Coupling: High Efficiency for Sterically Hindered Substrates

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a uronium salt-based coupling reagent renowned for its high efficiency and low propensity for racemization, making it an excellent choice for sensitive and sterically demanding substrates.[4][9][10]

  • Mechanism of Action: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU activates the carboxylic acid of (R)-Boc-aminoheptanoic acid to form a highly reactive OAt-active ester.[9][11] This intermediate is then readily attacked by the primary or secondary amine to form the desired amide bond.[11][12]

  • The Role of DIPEA: DIPEA, a sterically hindered base, is crucial for several reasons.[13][14] It deprotonates the carboxylic acid, facilitating its reaction with HATU.[12] Its bulky nature prevents it from competing with the desired amine nucleophile, thereby minimizing side reactions.[13][15]

2. EDC/HOBt-Mediated Coupling: A Classic and Cost-Effective Approach

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), represents a widely used and cost-effective method for amide bond formation.[2][16]

  • Mechanism of Action: EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate.[2][17] This intermediate is susceptible to racemization. HOBt acts as an additive that intercepts the O-acylisourea to form a more stable HOBt-ester, which is less prone to racemization and more reactive towards the amine.[2][17][18] The amine then attacks this activated ester to yield the amide.

  • Water-Soluble Byproducts: A key advantage of using EDC is that its urea byproduct is water-soluble, allowing for easy removal during aqueous work-up.[2][17]

Experimental Workflow Overview

experimental_workflow prep Preparation of Reactants reaction Amide Coupling Reaction (HATU or EDC/HOBt) prep->reaction Add reagents workup Aqueous Work-up reaction->workup Quench and extract purification Purification (Column Chromatography) workup->purification Isolate crude product analysis Product Analysis (TLC, LC-MS, NMR) purification->analysis Obtain pure product

Caption: General workflow for the synthesis and purification of the target amide.

Detailed Experimental Protocols

Materials and Reagents

ReagentSupplierPurityNotes
(R)-Boc-aminoheptanoic acidMajor Supplier>98%
Amine (substrate)Major Supplier>98%
HATUMajor Supplier>98%Store under inert atmosphere, moisture sensitive.
EDC.HClMajor Supplier>98%
HOBtMajor Supplier>98%Anhydrous grade recommended.
DIPEA (Hünig's base)Major Supplier>99%Distill from CaH2 before use.
Anhydrous N,N-Dimethylformamide (DMF)Major Supplier>99.8%Sure/Seal™ or equivalent recommended.
Dichloromethane (DCM)Major Supplier>99.8%Anhydrous.
Ethyl Acetate (EtOAc)Major SupplierACS Grade
HexanesMajor SupplierACS Grade
Saturated aqueous NaHCO3 solutionIn-house preparation-
1N HCl solutionIn-house preparation-
Brine (saturated NaCl solution)In-house preparation-
Anhydrous Sodium Sulfate (Na2SO4)Major SupplierACS Grade
Silica GelMajor Supplier60 Å, 230-400 meshFor column chromatography.
Protocol 1: HATU-Mediated Amide Bond Formation

This protocol is recommended for a broad range of amines, including those that are sterically hindered or less nucleophilic.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-Boc-aminoheptanoic acid (1.0 equiv).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Addition of Reagents: To the stirred solution, add HATU (1.1 equiv).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise to the cooled solution.

  • Pre-activation: Stir the mixture at 0 °C for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a minimal amount of anhydrous DMF.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Bond Formation

This protocol is a reliable and economical choice for a wide variety of primary and secondary amines.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add (R)-Boc-aminoheptanoic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[2]

  • Dissolution: Dissolve the mixture in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • EDC Addition: Add EDC.HCl (1.2 equiv) portion-wise to the reaction mixture.[2]

  • Base Addition: Add DIPEA (2.5 equiv) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 8-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting carboxylic acid.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic phase with water (to remove EDC byproduct), 1N HCl, saturated aqueous NaHCO3, and brine.[2]

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide product via flash column chromatography or recrystallization.

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of these protocols, a series of in-process controls and analytical validations are essential.

In-Process Controls:

  • TLC Monitoring: Regular monitoring of the reaction progress by TLC is crucial. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the (R)-Boc-aminoheptanoic acid spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

  • LC-MS Analysis: For more precise monitoring, LC-MS can be used to track the consumption of reactants and the formation of the product, confirming the expected molecular weight.

Product Validation:

  • Purity Assessment: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and/or LC-MS.

  • Structural Confirmation: The identity of the synthesized amide should be unequivocally confirmed by spectroscopic methods:

    • ¹H and ¹³C NMR: Provides detailed information about the chemical structure and the successful formation of the amide bond.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: The presence of a strong absorption band around 1630-1680 cm⁻¹ is characteristic of the amide C=O stretch.

Conclusion

The protocols detailed in this guide offer robust and versatile methods for the formation of amide bonds utilizing (R)-Boc-aminoheptanoic acid. The choice between the HATU and EDC/HOBt-mediated pathways will depend on the specific nature of the amine substrate, cost considerations, and the desired scale of the reaction. By following the outlined procedures and implementing the recommended in-process controls and analytical validations, researchers can confidently synthesize their target amides with high yield and purity, paving the way for further advancements in their respective fields.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the HATU-Mediated Coupling of t-Boc-N-amido-PEG5-acid.
  • Common Organic Chemistry.
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • ChemicalBook. (2023, April 11).
  • Organic Synthesis. Acid-Amine Coupling using EDCI.
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt).
  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Royal Society of Chemistry.
  • YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • AAPPTEC. Coupling Reagents.
  • American Chemical Society. (2008, December 4).
  • LookChem. Cas 60142-89-4,BOC-7-AMINO-HEPTANOIC ACID.
  • BroadPharm. Boc-7-Aminoheptanoic acid, 60142-89-4.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • BenchChem. An In-depth Technical Guide to the Boc Protection of Primary Amines.
  • MilliporeSigma. Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis.
  • BOC Sciences. Boc-7-aminoheptanoic acid - (CAS 60142-89-4).
  • Chem-Impex. Boc-7-aminoheptanoic acid.
  • Sigma-Aldrich.
  • Heterocycles. (2022, July 13).
  • PMC. (2017, September 15).
  • ResearchGate. (2012, May 27).
  • Organic Syntheses Procedure. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
  • ACS Publications. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture.
  • YouTube. (2014, March 26). How to Make Amides: Mechanism.
  • Organic Chemistry Portal.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.

Sources

Application

Application Note: Advanced Synthesis and Validation of Peptidomimetic Protease Inhibitors

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Stereoretentive synthesis of transition-state analogs (e.g., SARS-CoV-2 Mpro inhibitors) and functional validation via FRET kin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Stereoretentive synthesis of transition-state analogs (e.g., SARS-CoV-2 Mpro inhibitors) and functional validation via FRET kinetics.

Mechanistic Rationale & Synthetic Strategy

The development of peptidomimetic protease inhibitors is a cornerstone of modern antiviral and targeted cancer therapies. These molecules are designed to mimic the natural peptide substrates of target proteases but incorporate non-cleavable linkages and electrophilic "warheads"[1]. For cysteine proteases like the SARS-CoV-2 Main Protease (Mpro), the warhead (often a nitrile, aldehyde, or α -ketoamide) engages the active-site nucleophile (Cys145) to form a reversible or irreversible covalent adduct, effectively neutralizing the enzyme[2].

A critical bottleneck in the synthesis of these complex peptidomimetics—such as Nirmatrelvir, the active ingredient in Paxlovid—is the risk of epimerization during peptide coupling. Traditional coupling agents (e.g., HATU, EDC/HOBt) require tertiary amine bases (like DIPEA). These bases can abstract the α -proton of the activated amino acid, leading to the formation of an oxazolone intermediate and subsequent racemization[3]. Because stereochemical purity is absolute for target affinity, modern sustainable protocols utilize di-2-pyridyldithiocarbonate (DPDTC) to activate carboxylic acids as thioesters. This enables stereoretentive amide bond formation under mild conditions without the need for traditional, racemization-prone peptide coupling reagents[3].

G N1 Rational Design (Transition-State Analog) N2 Peptide Coupling (DPDTC Activation) N1->N2 Precursor Selection N3 Warhead Installation (Dehydration to Nitrile) N2->N3 Stereoretentive Intermediate N4 FRET-Based Enzymatic Assay N3->N4 Synthesized Inhibitor N5 Lead Optimization (SAR Analysis) N4->N5 IC50 & Kinetic Data N5->N1 Feedback Loop

Workflow for the synthesis and FRET validation of peptidomimetic protease inhibitors.

Quantitative Data: Evaluation of Coupling Strategies

To highlight the causality behind reagent selection, the following table summarizes the efficiency and stereochemical integrity of various coupling strategies used in the synthesis of Mpro inhibitor precursors[3].

Coupling ReagentBase RequiredIntermediate FormedYield (%)Epimerization (%)Environmental Impact (Waste)
HATU DIPEA (Excess)OBt-Ester / Oxazolone85 - 90%5 - 12%High (Atom-inefficient)
EDC / HOBt NMMOBt-Ester / Oxazolone75 - 82%3 - 8%Moderate
DPDTC DMAP (Catalytic)Thioester> 94% < 0.1% Low (Green Chemistry)

Data reflects the synthesis of the eastern fragment of Nirmatrelvir. DPDTC completely avoids the oxazolone pathway, preserving the chiral center.

Protocol 1: Solution-Phase Synthesis of the Peptidomimetic Precursor

This protocol outlines the stereoretentive synthesis of a nitrile-bearing peptidomimetic inhibitor, utilizing DPDTC for coupling and a mild dehydration step to install the warhead[3][4].

Materials Required:
  • N-Boc-protected amino acid precursor (e.g., N-Boc-tert-leucine)

  • Di-2-pyridyldithiocarbonate (DPDTC)

  • 4-Dimethylaminopyridine (DMAP)

  • Ethyl Acetate (EtOAc)

  • Trifluoroacetic anhydride (TFAA) and N-methylmorpholine (NMM)

Step-by-Step Methodology:
  • Thioester Activation: Dissolve the N-Boc-protected amino acid (1.0 eq) in EtOAc at room temperature. Add DPDTC (1.1 eq) and a catalytic amount of DMAP (0.1 eq). Stir for 12 hours.

    • Causality: DPDTC activates the carboxylic acid by forming a highly reactive thioester. Unlike standard O-acylisoureas formed by carbodiimides, thioesters do not readily cyclize into racemization-prone oxazolones, ensuring >99% enantiomeric excess[3].

  • Amide Bond Formation: Add the corresponding amine fragment (1.05 eq) directly to the reaction mixture. Heat to 60 °C for 24 hours. Wash the organic layer with aqueous acid/base to remove unreacted starting materials and concentrate under reduced pressure to yield the primary amide intermediate[3].

  • Warhead Installation (Dehydration): To convert the primary amide into the active nitrile warhead, dissolve the intermediate in EtOAc. Cool to 0 °C. Add NMM (2.5 eq) followed by dropwise addition of TFAA (1.2 eq). Allow the reaction to warm to room temperature over 1.5 hours[3].

    • Causality: Traditional dehydration relies on the Burgess reagent, which is highly moisture-sensitive and generates significant chemical waste. The TFAA/NMM system provides a smooth, high-yielding dehydration to the nitrile without affecting adjacent stereocenters[3].

  • Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc) to isolate the final peptidomimetic inhibitor.

Protocol 2: FRET-Based Enzymatic Validation Assay

A synthetic protocol is only as robust as its validation. To prove the synthesized inhibitor successfully targets the protease, a self-validating Fluorescence Resonance Energy Transfer (FRET) assay is employed[5].

Mechanistic Principle:

The assay utilizes a synthetic peptide substrate labeled with a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl) at opposite ends. In its intact state, the quencher absorbs the fluorophore's emission via distance-dependent energy transfer (FRET)[5]. When the active protease cleaves the substrate, the fluorophore and quencher separate, restoring fluorescence. A successful inhibitor will covalently bind the protease, preventing cleavage and keeping fluorescence quenched[6].

Materials Required:
  • Recombinant Protease (e.g., SARS-CoV-2 Mpro or PLpro, 1 μ M stock)

  • FRET Substrate (e.g., Dabcyl-FTLKGGAPTKVTE-Edans, 20 μ M stock)

  • Assay Buffer: 10 mM HEPES, 200 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.0[6].

Step-by-Step Methodology:
  • Buffer Preparation: Prepare the assay buffer fresh.

    • Causality: The inclusion of 1 mM Dithiothreitol (DTT) is critical. It maintains the catalytic cysteine (Cys145) of the protease in a reduced, nucleophilic state, which is required for the covalent attack on the inhibitor's nitrile warhead[6].

  • Enzyme-Inhibitor Pre-incubation: In a black 96-well microplate, mix 25 μ L of the protease solution (final concentration: 1 μ M) with varying concentrations of the synthesized inhibitor (e.g., serial dilutions from 100 μ M to 1 nM). Incubate at room temperature for 30 minutes[6].

    • Causality: Covalent transition-state analogs require time to undergo the nucleophilic attack and form the reversible thioimidate adduct. Skipping pre-incubation will result in artificially high IC50​ values.

  • Reaction Initiation: Add 25 μ L of the FRET substrate (final concentration: 10-20 μ M) to all wells to initiate the enzymatic reaction[6].

  • Kinetic Readout: Immediately place the microplate in a fluorescence reader. Record the Relative Fluorescence Units (RFU) every 30 seconds for 15 minutes at an excitation wavelength of 340 nm and an emission wavelength of 500 nm[6].

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Plot V0​ against the log of the inhibitor concentration and fit to a non-linear regression model to determine the IC50​ value.

References

  • Source: Communications Chemistry (Nature)
  • Source: Synfacts (Thieme Connect)
  • Peptidomimetic Inhibitors of the Human Cytomegalovirus Protease Source: ACS Publications URL
  • Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify Inhibitors Source: Anticancer Research URL
  • Source: PMC (National Institutes of Health)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for (R)-2-((tert-Butoxycarbonyl)amino)heptanoic Acid Derivatives

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the successful synthesis of novel drug candidates and complex peptides hinges on the purity of the constituent bu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the successful synthesis of novel drug candidates and complex peptides hinges on the purity of the constituent building blocks. Non-proteinogenic amino acids (npAAs) like (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid and its derivatives are increasingly vital in medicinal chemistry for their ability to enhance peptide stability, modify bioactivity, and create novel molecular scaffolds.[1][2][3][4][5] However, their purification presents unique challenges that can impede research and development timelines.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common purification issues and offers robust, step-by-step protocols. Our goal is to empower you to move beyond simply following steps and to understand the causality behind each experimental choice, ensuring the highest purity for your compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the purification of Boc-protected amino acid derivatives.

Q1: What are the most common impurities I should expect after synthesizing my Boc-(R)-2-aminoheptanoic acid derivative?

A1: Impurities typically originate from the starting materials or side reactions during the Boc-protection step.[6] Key impurities to screen for include:

  • Unreacted (R)-2-aminoheptanoic acid: The free amino acid starting material is highly polar and can often be removed with a basic aqueous wash during workup.

  • Di-tert-butyl dicarbonate ((Boc)₂O) byproducts: Residual (Boc)₂O and its breakdown products can be present. A standard aqueous workup is usually effective at removing them.

  • Residual Base: If a base like triethylamine (TEA) was used, it must be thoroughly removed, typically by washing the organic layer with a mild acid (e.g., dilute HCl or aqueous citric acid).[7]

  • Di-Boc Protected Species: While less common for this specific molecule unless other primary or secondary amines are present in a derivative, double protection can occur. This impurity is significantly less polar than the desired product.[6]

  • Enantiomeric Impurity (the (S)-isomer): The most critical impurity from a pharmacological perspective is the undesired enantiomer.[8] Its presence is determined by the enantiopurity of your starting material or potential racemization during synthesis, and it cannot be removed by standard chromatography or recrystallization.

Q2: My crude product is a persistent, sticky oil after solvent evaporation. What is the best initial purification strategy?

A2: "Oiling out" is a very common issue with Boc-protected amino acids that have aliphatic side chains, as they can be difficult to crystallize.[7] A multi-step approach is recommended:

  • Ensure a Thorough Aqueous Workup: First, ensure all water-soluble impurities and reagents have been removed. An acidic wash, followed by a basic wash, and finally a brine wash is a robust sequence.[6]

  • Attempt Trituration: Before resorting to chromatography, try trituration. This involves stirring the oil vigorously with a non-polar solvent in which your product is insoluble, such as hexane or diethyl ether.[7] This can sometimes force the oil to precipitate as a solid powder.

  • Proceed to Flash Column Chromatography: If trituration fails, flash chromatography is the most reliable method to separate the product from both more polar (starting material) and less polar (di-Boc) impurities.[6]

  • Consider Diastereomeric Salt Formation: For crystallization of oils, forming a salt with a chiral amine like dicyclohexylamine (DCHA) can yield a stable, crystalline solid that is much easier to handle and purify by recrystallization.[7] The pure Boc-amino acid can then be recovered by acidifying the salt and extracting.[7]

Q3: How can I definitively confirm the enantiomeric purity of my final product?

A3: The gold standard for determining enantiomeric purity (also known as enantiomeric excess or e.e.) is Chiral High-Performance Liquid Chromatography (HPLC) .[8][9]

  • Mechanism: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times.[9]

  • Column Choice: Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin) columns are highly effective for underivatized amino acids and their derivatives.[10][11][12]

  • Alternative Method: An older, but still valid, method is to derivatize the amino acid with a chiral agent to form diastereomers, which can then be separated on a standard (achiral) HPLC or even analyzed by NMR.[13] However, direct analysis on a chiral column is generally preferred to avoid introducing additional reaction steps and potential impurities.[11]

Section 2: Troubleshooting Guide for Specific Experimental Issues

This guide provides a logical framework for diagnosing and solving specific problems encountered during purification.

Problem 1: My product "oiled out" during my recrystallization attempt.
  • Expert Analysis: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[7] This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute or when impurities are present that disrupt crystal formation.[7]

Potential Cause Solution & Scientific Rationale
Inappropriate Solvent System Adjust the solvent ratio. You may have too much "good" solvent. Slowly add the "poor" anti-solvent (e.g., hexane) dropwise to the warm solution until persistent cloudiness is observed. Then, add a few drops of the "good" solvent (e.g., ethyl acetate) to clarify and allow for slow cooling. This precisely controls the supersaturation level.[7]
Cooling Too Rapidly Employ slow, gradual cooling. Rapid cooling favors the formation of a disordered, liquid-like state (oil) over an ordered crystal lattice. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to a refrigerator.[7]
Presence of Impurities Perform an additional aqueous wash or a preliminary flash chromatography "plug". Residual solvents or synthetic byproducts can act as "crystal poisons." A quick filtration through a small plug of silica gel can often remove baseline impurities that inhibit crystallization.
High Solute Concentration Dilute the solution slightly. While counterintuitive, an overly concentrated solution can sometimes crash out as an oil. Add a small amount of the "good" solvent to the oiled-out mixture, heat to redissolve, and attempt the slow cooling process again.
Lack of Nucleation Sites Induce nucleation. Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass provide a template for crystal growth. Alternatively, if available, add a single "seed crystal" of the pure compound.[7][14]
Problem 2: My LC-MS analysis shows an unexpected mass of [M+56]⁺.
  • Expert Analysis: A mass increase of 56 Da is the classic signature of tert-butylation, a side reaction where the reactive tert-butyl cation, generated during Boc-deprotection, alkylates a nucleophilic site on your molecule.[15] While the alkyl side chain of heptanoic acid is not susceptible, if your derivative contains other nucleophilic groups (e.g., indole, thioether), this is a likely cause. This side reaction is a major concern when using strong acids like trifluoroacetic acid (TFA).[15][16]

  • Mitigation & Purification Strategy:

    • Use Scavengers: During any future acid-mediated deprotection steps, include a scavenger like triisopropylsilane (TIS) or thioanisole in the reaction mixture. These molecules are designed to "scavenge" or trap the tert-butyl cation before it can react with your product.[15]

    • Purification: The tert-butylated impurity is significantly more greasy and less polar than your desired product. It can be effectively removed using flash column chromatography with a non-polar solvent system (e.g., ethyl acetate/hexanes). The impurity will elute earlier than the product.

Problem 3: My Chiral HPLC shows two peaks, but my product should be enantiomerically pure.
  • Expert Analysis: This indicates a loss of stereochemical integrity. The two peaks represent the (R) and (S) enantiomers. This could stem from using a racemic starting material or, more critically, from racemization occurring during a synthetic step.

  • Troubleshooting Workflow:

start Two Peaks on Chiral HPLC check_sm Step 1: Analyze Starting Material Is the starting (R)-2-aminoheptanoic acid enantiopure? start->check_sm sm_ok Starting Material is >99% e.e. check_sm->sm_ok Yes sm_bad Starting Material is Racemic/Enantioenriched check_sm->sm_bad No review_synthesis Step 2: Review Synthesis Conditions Were harsh basic or acidic conditions used, especially at elevated temperatures? sm_ok->review_synthesis purify Step 3: Purification Strategy sm_bad->purify racemization Conclusion: Racemization occurred during synthesis. review_synthesis->racemization Yes no_racemization Conditions were mild. review_synthesis->no_racemization No racemization->purify prep_hplc Option A: Preparative Chiral HPLC Directly separate the two enantiomers. purify->prep_hplc diastereomer Option B: Diastereomeric Salt Crystallization React with a chiral resolving agent (e.g., (S)-(-)-α-methylbenzylamine) and separate by crystallization. purify->diastereomer

Caption: Troubleshooting workflow for enantiomeric impurity.

Section 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step methodologies for common purification workflows.

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities.

  • Prepare the Adsorbent: For a 1 g scale, use a glass column packed with ~40 g of silica gel (60-120 mesh) as a slurry in the initial, non-polar eluent (e.g., 100% Hexane or 5% Ethyl Acetate in Hexane).[17]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product (~1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

    • Add ~2-3 g of silica gel to this solution and concentrate to a dry, free-flowing powder using a rotary evaporator.

    • Carefully layer this powder on top of the packed silica gel column.

  • Elution:

    • Begin elution with the non-polar solvent (e.g., 5% Ethyl Acetate/Hexane).

    • Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 5% to 40% Ethyl Acetate in Hexane over 10-15 column volumes.

    • The exact gradient should be determined beforehand using Thin Layer Chromatography (TLC).

  • Fraction Collection & Analysis:

    • Collect fractions (e.g., 10-15 mL each) throughout the elution.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization (Two-Solvent System)

This protocol is effective if the compound can be solidified.[]

  • Solvent Selection: Identify a "good" solvent that dissolves the compound when hot but not when cold (e.g., Ethyl Acetate, Toluene) and a "poor" solvent in which the compound is insoluble (e.g., Hexane, Heptane).[7]

  • Dissolution: Place the crude solid/oil in an Erlenmeyer flask. Add the minimum amount of hot "good" solvent required to fully dissolve the material.

  • Induce Supersaturation: While the solution is still warm, add the "poor" solvent dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution just becomes clear again. This brings the solution to the ideal point of saturation.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you can place it in an ice bath or refrigerator (0-4 °C) to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent to remove any residual soluble impurities. Dry the crystals under vacuum to a constant weight.[7]

Workflow Visualization: General Purification Strategy

start Crude Product (Post-Synthesis) workup Aqueous Workup (Acid/Base Wash) start->workup analyze1 Analyze by TLC/LC-MS workup->analyze1 is_solid Is the product a solid? analyze1->is_solid is_oil Product is an oil is_solid->is_oil No recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Flash Column Chromatography is_oil->chromatography analyze2 Analyze Purity (TLC/LC-MS/NMR) recrystallize->analyze2 chromatography->analyze2 analyze2->chromatography Impure final_product Pure Product analyze2->final_product Purity >98% chiral_hplc Check Enantiomeric Purity (Chiral HPLC) final_product->chiral_hplc

Caption: Decision tree for purifying Boc-(R)-2-aminoheptanoic acid.

References
  • Rao, R. N., et al. (2016). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances. Retrieved from [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved from [Link]

  • Guzman, G., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Shapovalova, I. V., et al. (2013). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae. Retrieved from [Link]

  • Konya, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Guzman, G., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. PMC. Retrieved from [Link]

  • Van der Donk, W. A., et al. (2008). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. Journal of Organic Chemistry. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Wang, H., et al. (2020). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Non-proteinogenic amino acids. Retrieved from [Link]

  • Yajima, H., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters. Retrieved from [Link]

  • Agilent. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Retrieved from [Link]

  • Patsnap. (n.d.). Crystallization method of Boc-amino acid.
  • Acta Naturae. (2013). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminoheptanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP3672935A1 - Process for purifying long chain amino acids.
  • Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved from [Link]

  • RSC Publishing. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Racemization in (R)-2-Aminoheptanoic Acid Coupling

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Maintaining Stereochemical Integrity of Non-Natural Aliphatic Amino Acids The Mechanistic Causality of Racemization (R)-2-aminoheptanoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Maintaining Stereochemical Integrity of Non-Natural Aliphatic Amino Acids

The Mechanistic Causality of Racemization

(R)-2-aminoheptanoic acid (also known as D-homoleucine) is a highly valuable non-natural chiral building block used to introduce lipophilic, non-polar side chains into peptide therapeutics. However, the activation of its carboxylic acid group during peptide synthesis makes the stereocenter highly susceptible to epimerization.

Q: Why does (R)-2-aminoheptanoic acid lose its chiral purity during coupling? A: Racemization during the coupling of aliphatic amino acids primarily proceeds through two distinct pathways:

  • 5(4H)-Oxazolone Formation (Primary Pathway): When the carboxylic acid is activated (e.g., forming an O-acylisourea intermediate with carbodiimides), the oxygen of the N-protecting group can nucleophilically attack the activated carbonyl. This cyclization forms a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic (pKa ≈ 9) and is rapidly abstracted by any base present, leading to a planar, achiral enolate. Subsequent ring-opening by the incoming amine yields a mixture of (R)- and (S)-peptides[1].

  • Direct Enolization (Secondary Pathway): In the presence of strong bases, the α-proton of the activated amino acid can be directly abstracted before oxazolone formation occurs, though this is less common for urethane-protected (Fmoc/Boc) amino acids[2].

OxazoloneMechanism AA Activated (R)-2-Aminoheptanoic Acid (O-Acylisourea) Oxazolone 5(4H)-Oxazolone Intermediate (Planar/Achiral) AA->Oxazolone Base-Catalyzed Cyclization PeptideR Desired (R)-Peptide (Retention of Chirality) AA->PeptideR Fast Amine Attack (Kinetically Favored) Oxazolone->PeptideR Amine Attack PeptideS Epimerized (S)-Peptide (Loss of Chirality) Oxazolone->PeptideS Amine Attack

Mechanism of oxazolone-mediated racemization during carboxyl activation.

Troubleshooting Guide & Workflow

Q: I am observing >5% of the (S)-epimer in my final cleavage product. How do I systematically eliminate this? A: Follow the logical workflow below. The choice of coupling reagent, additive, and base are the three most critical variables. Uronium salts like HATU are highly reactive but require a base (which can trigger enolization if overused). Carbodiimides (DIC) used with acidic nucleophilic additives (OxymaPure or HOAt) form stable active esters that resist oxazolone formation[3].

TroubleshootingWorkflow Start High Racemization Detected in (R)-2-Aminoheptanoic Acid CheckReagent Using standalone carbodiimide (e.g., DIC/DCC) without additives? Start->CheckReagent AddOxyma Add OxymaPure or HOAt to suppress oxazolone formation CheckReagent->AddOxyma Yes CheckBase Using excess or strong base (e.g., TEA, >2 eq DIPEA)? CheckReagent->CheckBase No Success Racemization Minimized (<1% Epimer) AddOxyma->Success SwitchBase Switch to TMP or NMM. Strictly use stoichiometric amounts. CheckBase->SwitchBase Yes CheckTemp Coupling at elevated temperature (>25°C or Microwave SPPS)? CheckBase->CheckTemp No SwitchBase->Success LowerTemp Lower temperature to 0°C - 25°C. Extend coupling time if needed. CheckTemp->LowerTemp Yes CheckTemp->Success No LowerTemp->Success

Troubleshooting logic tree for resolving high racemization during peptide coupling.

Quantitative Comparison of Coupling Conditions

To guide your reagent selection, the following table summarizes the expected epimerization levels of aliphatic non-natural amino acids under various coupling conditions[4].

Coupling ReagentAdditiveBase UsedEpimerization Level (%)Reaction KineticsRecommendation
DIC NoneNone> 10.0%SlowAvoid. High risk of oxazolone formation.
DIC HOBtNone2.0 - 5.0%ModerateAcceptable for routine, non-sensitive couplings.
DIC OxymaPureNone< 1.0% FastOptimal. Oxyma forms a highly stable active ester.
HATU NoneDIPEA (2.0 eq)3.0 - 8.0%Very FastHigh risk if pre-activation exceeds 1 minute.
HATU NoneTMP (2.0 eq)1.0 - 2.0%Very FastGood alternative; TMP is sterically hindered and less basic.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. By omitting the base and utilizing OxymaPure, we kinetically favor amide bond formation while maintaining an acidic environment that suppresses the deprotonation of the α-carbon.

Protocol A: Low-Racemization Coupling using DIC / OxymaPure

Rationale: Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is a superior nucleophilic additive compared to HOBt. It reacts rapidly with the O-acylisourea intermediate to form an active ester that is highly resistant to oxazolone cyclization[5]. Because DIC/Oxyma couplings do not require a tertiary base, the risk of direct enolization is virtually eliminated.

Materials:

  • Fmoc-(R)-2-aminoheptanoic acid (3.0 eq relative to resin loading)

  • OxymaPure (3.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in DMF for 30 minutes. Ensure complete removal of the Fmoc group from the previous sequence using 20% piperidine/DMF. Wash thoroughly (5 × 3 min with DMF).

  • Preparation of the Active Ester: In a clean, dry vial, dissolve Fmoc-(R)-2-aminoheptanoic acid (3.0 eq) and OxymaPure (3.0 eq) in a minimum volume of DMF (approx. 0.1 M concentration).

  • Activation: Add DIC (3.0 eq) to the vial. Stir the mixture at room temperature for exactly 2 minutes. Self-Validation Check: A slight color change (pale yellow) indicates the formation of the Oxyma active ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature (20–25°C) for 2 to 4 hours.

  • Monitoring: Perform a Kaiser test. A clear, yellow solution (negative result) validates that the coupling is complete. If slightly blue (positive), repeat steps 2-4 with 1.5 eq of reagents.

  • Washing: Wash the resin with DMF (3 × 3 min) and DCM (3 × 3 min) to remove urea byproducts.

Protocol B: Chiral Purity Validation via HPLC

Rationale: To validate the success of Protocol A, you must quantify the (R)- vs (S)-epimer ratio.

  • Cleavage: Cleave a micro-aliquot of the peptide from the resin using standard TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

  • Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in 50% Acetonitrile/Water.

  • Chromatography: Analyze via reverse-phase HPLC using a high-resolution C18 column (or a chiral stationary phase if the diastereomers do not resolve on C18). A shallow gradient (e.g., 0.5% B/min) is required to separate the (R)-2-aminoheptanoic acid containing peptide from its (S)-epimer.

Advanced FAQs for Process Optimization

Q: If I must use a uronium reagent like HATU for a sterically hindered sequence, how do I prevent racemization? A: Uronium reagents require a tertiary base to initiate carboxylate attack on the coupling reagent. If you must use HATU, replace DIPEA with 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM)[6]. TMP is highly sterically hindered and a weaker base (pKa ~7.4) compared to DIPEA (pKa ~10.5). This significantly reduces the rate of α-proton abstraction. Furthermore, never pre-activate the amino acid with HATU and base in the absence of the resin. Add the amino acid and HATU to the resin first, and add the base last to trigger in-situ coupling.

Q: Does temperature play a critical role in the coupling of (R)-2-aminoheptanoic acid? A: Yes. Elevated temperatures exponentially increase the rate of oxazolone formation and enolization. If you are using Microwave-Assisted Solid Phase Peptide Synthesis (MW-SPPS), the standard 75°C or 90°C protocols will severely racemize (R)-2-aminoheptanoic acid. You must program the synthesizer to perform this specific coupling at room temperature (25°C) or a maximum of 50°C for an extended duration[7].

References

  • Epimerisation in Peptide Synthesis. PMC - NIH.
  • Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society - ACS Publications.
  • preventing racemization of Boc-D-Sec(Mob)-OH during coupling. Benchchem.
  • A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents. Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Highfine.
  • How to prevent racemization of serine during peptide coupling. Benchchem.

Sources

Troubleshooting

common side products in the synthesis of Boc-protected amino acids

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in the assembly of...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in the assembly of peptides and the development of complex pharmaceutical intermediates.[1][2] Its widespread use is due to its ease of installation and its stability in various conditions, coupled with its clean, acid-labile removal.[3][4] While the synthesis of Boc-protected amino acids is a routine procedure, it is not without potential pitfalls. The formation of side products can complicate purification, reduce yields, and compromise the quality of downstream applications.

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of Boc-protected amino acids. We will delve into the causality behind common side reactions, offer field-proven protocols to mitigate these issues, and provide a clear framework for optimizing your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs) - Core Synthesis & Side Products

This section addresses the most common challenges and questions that arise during the Boc-protection reaction itself.

Q1: What are the primary byproducts I should expect when synthesizing a Boc-amino acid with di-tert-butyl dicarbonate (Boc₂O)?

A1: When reacting an amino acid with di-tert-butyl dicarbonate (Boc₂O), the main byproducts of the reagent itself are tert-butanol and carbon dioxide, which are generally easy to remove.[5] However, several reaction-dependent side products can form:

  • Unreacted Starting Material: Incomplete conversion is a common issue, leaving the original amino acid in the final mixture.

  • Dipeptide Formation: The activated amino acid can react with a second, un-Boc-protected amino acid molecule, leading to the formation of a Boc-dipeptide impurity.[6]

  • Double Boc-Protection (Acylcarbamate Formation): In some cases, a second Boc group can be added to the nitrogen atom of the newly formed carbamate, resulting in a di-Boc-protected amino acid. This is more likely with prolonged reaction times or excess Boc₂O in the presence of a catalyst like DMAP.[7]

  • N-Carboxyanhydride (NCA) Formation: While less common under standard Boc protection conditions, the formation of these cyclic derivatives (also known as Leuchs' anhydrides) can occur, particularly if phosgene-derived reagents are used or under thermal stress.[8][9]

Q2: My reaction is incomplete, and I still see the starting amino acid. What went wrong?

A2: Incomplete conversion is typically a result of suboptimal reaction conditions. The key is to ensure the amino acid's nucleophilicity is sufficient to attack the Boc₂O. Here are the causal factors and solutions:

  • Insufficient Basicity (pH): The reaction requires a basic environment to deprotonate the ammonium group of the zwitterionic amino acid, freeing the lone pair of the amino group for nucleophilic attack.[] If the pH is too low, the reaction will be sluggish or stall completely.

    • Solution: Ensure the pH of the reaction medium is maintained between 9 and 10. Common bases include sodium hydroxide, sodium bicarbonate, sodium carbonate, or triethylamine (TEA).[][11][12]

  • Poor Solubility: Amino acids, being zwitterionic, often have poor solubility in pure organic solvents. The reaction needs a solvent system where both the amino acid and Boc₂O can interact.

    • Solution: Use a mixed solvent system, most commonly dioxane/water or THF/water.[][11] This dissolves the Boc₂O while allowing the amino acid salt to react effectively.

  • Inadequate Reagent Stoichiometry: Using too little Boc₂O will naturally lead to incomplete conversion.

    • Solution: A slight excess of Boc₂O (e.g., 1.1 to 1.2 equivalents) is typically recommended to drive the reaction to completion.

Q3: I'm seeing a byproduct with a mass corresponding to a dipeptide. How can I prevent this?

A3: Dipeptide formation occurs when a molecule of the desired Boc-amino acid product (which is a carboxylic acid) becomes activated and then reacts with a free amino group from the starting material. This is more prevalent when using coupling agents but can be minimized during Boc protection by controlling the reaction conditions.

Using specific Boc-donating reagents that are less prone to activating the carboxylic acid end of the amino acid, such as Boc-benzotriazoles, can yield products free of dipeptide and tripeptide impurities.[6] Careful control of stoichiometry and slow addition of reagents can also help minimize this side reaction.

Q4: Is racemization a significant risk during the Boc-protection step itself?

A4: Racemization, the loss of stereochemical integrity at the α-carbon, is a major concern in peptide chemistry, particularly during peptide bond formation (coupling).[13][14] The primary mechanism involves the formation of a planar oxazolone intermediate.[13][15]

However, during the N-Boc protection step using Boc₂O under standard aqueous basic conditions, the risk of racemization is very low .[14] The conditions are generally not harsh enough to promote the formation of the oxazolone intermediate from the starting amino acid. The concern becomes much greater in subsequent steps if the Boc-amino acid is activated for coupling.[15][16]

Q5: I've heard of di-Boc (N,N-di-tert-butoxycarbonyl) formation. When does this occur and how can I avoid it?

A5: Yes, the formation of N,N-bis(Boc) derivatives can occur, especially when using a combination of excess Boc₂O and a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[7] This side reaction transforms the desired carbamate into an acylcarbamate, which has different reactivity and properties.

How to Avoid It:

  • Avoid using DMAP as a catalyst unless necessary for poorly nucleophilic amines.[17]

  • Use a stoichiometric amount or only a slight excess of Boc₂O.

  • Avoid prolonged reaction times, especially at elevated temperatures.

Section 2: Troubleshooting Purification

Even with a successful reaction, isolating a pure, solid product can be challenging.

Q6: My Boc-amino acid product has "oiled out" instead of crystallizing. How can I get a solid product?

A6: "Oiling out" is a common problem where the product separates as a liquid phase instead of a crystalline solid.[18] This often happens with hydrophobic amino acids like Valine or Tyrosine and can be caused by residual solvents, impurities, or the inherent properties of the compound.[19]

Troubleshooting Strategies:

  • Stir with an Anti-Solvent: Dissolve the oil in a minimal amount of a "good" solvent (like ethyl acetate or diethyl ether) and then add a "poor" solvent (an anti-solvent like hexane or petroleum ether) dropwise with vigorous stirring. This can induce precipitation.[19]

  • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of solid material, add a tiny crystal to the supersaturated solution to initiate crystallization.

  • DCHA Salt Formation: For stubborn oils, a highly effective method is to convert the acidic Boc-amino acid into its dicyclohexylamine (DCHA) salt. These salts are often highly crystalline and easy to purify. The free Boc-amino acid can be regenerated from the purified salt by an acid wash.[18] (See Protocol 2).

Q7: How do I remove unreacted Boc-anhydride and its byproducts from my reaction mixture?

A7: Unreacted Boc₂O and its main byproduct, tert-butanol, must be removed to obtain a pure product.

  • Workup: During the aqueous workup, tert-butanol is largely water-soluble and will partition into the aqueous phase. Unreacted Boc₂O will hydrolyze under the acidic conditions of the workup or can be extracted into an organic layer and removed.

  • Scavenger Resins: For a more robust cleanup, a polymer-supported trisamine resin can be used. The reaction mixture is passed through the resin, which scavenges the excess Boc₂O.[20]

  • Methanol Quench: Adding methanol to the reaction mixture after completion will react with any remaining Boc₂O, converting it to more easily removable byproducts.[20]

Section 3: Advanced Topics & Specific Amino Acids
Q8: What causes the formation of N-Carboxyanhydrides (NCAs) and are they a concern in standard Boc-protection reactions?

A8: N-Carboxyanhydrides (NCAs) are cyclic derivatives of amino acids.[8] They are typically formed by treating an amino acid with phosgene or a phosgene equivalent.[8][21] In the context of standard Boc-protection using Boc₂O, NCA formation is generally not a significant concern . The conditions are not conducive to this cyclization pathway. However, awareness of NCAs is important as they are reactive intermediates used in ring-opening polymerization to synthesize polypeptides.[8][9]

Section 4: Protocols & Methodologies
Protocol 1: Standard Boc-Protection of Glycine (Aqueous Dioxane Method)

This protocol is a standard and reliable method for the Boc-protection of a simple amino acid.

Materials:

  • Glycine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • 1,4-Dioxane

  • Water

  • Sodium Hydroxide (1N solution)

  • Hydrochloric Acid (1M solution)

  • Ethyl Acetate

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve Glycine (1.0 eq) in 1N NaOH solution and add an equal volume of 1,4-dioxane.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve Boc₂O (1.1 eq) in a small amount of 1,4-dioxane and add it dropwise to the stirring amino acid solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate (2x) to remove unreacted Boc₂O and byproducts.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl. The product should precipitate as a white solid.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-Glycine product.[11][12][22]

Protocol 2: Troubleshooting - Purification of an Oily Boc-Amino Acid via Dicyclohexylamine (DCHA) Salt Formation

This protocol is designed for situations where the Boc-amino acid product is an oil that resists crystallization.[18]

Materials:

  • Crude oily Boc-amino acid

  • Diethyl ether

  • Dicyclohexylamine (DCHA) (1.0 eq)

Procedure:

  • Dissolve the crude oily Boc-amino acid in diethyl ether.

  • Slowly add one equivalent of dicyclohexylamine dropwise with vigorous stirring.

  • Continue stirring. A white precipitate of the Boc-amino acid DCHA salt should form. This may happen immediately or require stirring for an hour.

  • If precipitation is slow, cool the mixture in an ice bath.

  • Collect the solid DCHA salt by vacuum filtration.

  • Wash the collected solid with a small amount of cold diethyl ether to remove impurities.

  • Dry the crystalline salt under vacuum. The purified salt can be stored or used to regenerate the free Boc-amino acid by dissolving it in an organic solvent and washing with an aqueous acid solution.[18]

Section 5: Visual Guides - Mechanisms & Workflows
Diagram 1: General Mechanism of Boc-Protection

Caption: Mechanism of Boc-protection using Boc-anhydride in the presence of a base.[1][5]

Diagram 2: Mechanism of Dipeptide Side Product Formation

Caption: Pathway for the formation of a Boc-dipeptide side product.

Diagram 3: Workflow for Troubleshooting Product Isolation

Purification_Workflow start Crude Product After Workup is_solid Is the product a solid? start->is_solid solid Collect by Filtration Wash with Cold Anti-Solvent Dry Under Vacuum is_solid->solid Yes oily Product is an Oil is_solid->oily No end Pure Product solid->end stir Stir vigorously with anti-solvent (e.g., Hexane) oily->stir did_it_solidify Did it solidify? stir->did_it_solidify did_it_solidify->solid Yes dcha Form DCHA Salt (See Protocol 2) did_it_solidify->dcha No dcha->end Purified Salt (Regenerate if needed)

Caption: Decision workflow for isolating and purifying Boc-protected amino acids.[18]

Section 6: References
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.

  • BOC-Amino Acids. (n.d.). BOC-Amino Acids. Retrieved from BOC Sciences.

  • BenchChem. (2025). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. BenchChem Technical Support.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIBOC (DI-TERT-BUTYL CARBONATE). Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (1979). Boc amino acid could, but doesn't, racemize. C&EN Global Enterprise.

  • Wikipedia. (n.d.). Amino acid N-carboxyanhydride. Retrieved from [Link]

  • BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines. BenchChem Technical Support.

  • BOC Sciences. (2022). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.

  • BenchChem. (2025). A Comparative Guide to Boc-Glycine Synthesis Protocols: Benchmarking for Efficiency. BenchChem Technical Support.

  • J&K Scientific LLC. (2026). BOC Protection and Deprotection.

  • The Royal Society of Chemistry. (2022). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids.

  • Echemi. (2024). A Better Understanding of Di Tert Butyl Dicarbonate.

  • SciSpace. (n.d.). Amino Acid-Protecting Groups.

  • Suzhou Highfine Biotech. (n.d.). Application of Boc-anhydride.

  • Isochem. (n.d.). α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations.

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing.

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?.

  • Google Patents. (n.d.). CN104276964A - Preparation method of Boc-glycine.

  • Patsnap Eureka. (2015). Preparation method of Boc-glycine.

Sources

Optimization

Technical Support Center: Synthesis &amp; Integration of Long-Chain Amino Acids (LCAAs)

Welcome to the LCAA Technical Support Center. The incorporation of long-chain aliphatic amino acids (C10–C20) into synthetic workflows presents unique thermodynamic and kinetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the LCAA Technical Support Center. The incorporation of long-chain aliphatic amino acids (C10–C20) into synthetic workflows presents unique thermodynamic and kinetic challenges. This guide provides field-proven troubleshooting strategies, focusing on the causality behind experimental failures in both monomer synthesis and Solid-Phase Peptide Synthesis (SPPS).

Part 1: Chemical & Biocatalytic Synthesis of LCAA Monomers (FAQs)

Q: My asymmetric synthesis of long-chain α -amino acids via ester hydrolysis is suffering from severe racemization. How can I prevent this? A: Racemization during the final de-esterification step (e.g., using lithium hydroxide) is a common challenge because the basic conditions abstract the α -proton, which is less sterically hindered in linear aliphatic chains[1]. Solution: To mitigate this, consider transitioning to a biocatalytic approach. Engineered enzymes, such as the decarboxylative aldolase UstD, offer highly stereoselective synthesis of non-standard, long-chain amino acids without the need for harsh deprotection steps, as detailed in 2[2]. Alternatively, if chemical synthesis is strictly required, utilizing a diphenylmorpholinone chiral template yields highly predictable stereo-induction, and the auxiliary can be removed under milder conditions.

Q: When synthesizing (R)-aminoheptadecanoic acid via cross-metathesis, my yields are low due to homodimerization. What is the optimal strategy? A: Cross-metathesis between an allylglycine derivative and a long-chain alkene (e.g., tetradecene) often suffers from competing ring-closing metathesis (RCM) or homodimerization of the terminal olefins[3]. Solution: Use a Type I olefin (the terminal aliphatic alkene) in a 5-fold excess against the3, and employ a 2nd generation Ruthenium catalyst (e.g., Grubbs II). The steric bulk of the Boc-protected allylglycine thermodynamically favors the cross-metathesis heterodimer. Follow this with catalytic hydrogenation (H2, Pd/C) to yield the saturated long-chain amino acid[3].

Part 2: Solid-Phase Peptide Synthesis (SPPS) Troubleshooting

Q: During SPPS, the coupling of my LCAA building block fails repeatedly, even with double coupling and extended times. Why? A: Long aliphatic chains (e.g., C12-C16) drastically increase the hydrophobicity of the growing peptide chain. This promotes severe intra- and inter-molecular hydrophobic interactions, leading to β -sheet formation and resin aggregation[4]. This aggregation sterically shields the terminal amine, preventing the incoming amino acid from reacting. Solution: Switch from standard polystyrene resins to a PEG-based resin (e.g., ChemMatrix) which maintains optimal swelling in highly hydrophobic microenvironments. Additionally, employ chaotropic salts (e.g., 0.1 M LiCl in DMF) or elevate the coupling temperature to 75°C using microwave-assisted SPPS to physically disrupt secondary structures.

Q: I am trying to couple an unprotected long-chain amino acid, but it is completely insoluble in DMF and NMP. How can I proceed? A: Unprotected LCAAs exist as zwitterions with massive hydrophobic tails, rendering them insoluble in standard polar aprotic solvents. Solution: A highly effective workaround is in situ silylation. Reacting the unprotected amino acid with N-trimethylsilylimidazole or trimethoxysilane transiently protects the amine and carboxylic acid, breaking the zwitterionic network and drastically increasing solubility in organic solvents[5]. This allows for efficient one-pot peptide elongation[5].

Part 3: Troubleshooting Matrix

IssueRoot CauseDiagnosticRecommended ActionExpected Outcome
Racemization during hydrolysis Base-catalyzed α -proton abstractionChiral HPLC / PolarimetrySwitch to enzymatic resolution or UstD biocatalysis>99% ee retention
Low Cross-Metathesis Yield Homodimerization of terminal olefinsLC-MS (presence of dimers)Use 5x excess of aliphatic alkene + Grubbs II catalyst>70% yield of heterodimer
Incomplete SPPS Coupling Hydrophobic aggregation ( β -sheet)Positive Kaiser Test (Blue)Microwave heating (75°C) + PEG-based resinNegative Kaiser Test (Yellow)
LCAA Insolubility Zwitterionic network + hydrophobic tailVisual inspection (turbidity)In situ silylation (N-trimethylsilylimidazole)Clear solution, successful coupling

Part 4: Standard Operating Protocols

Protocol A: Biocatalytic Synthesis of Non-Standard LCAAs via UstD

Self-validating mechanism: The use of whole-cell biocatalysis ensures the continuous regeneration of cofactors, while the stereospecificity of the UstD enzyme active site guarantees the correct enantiomer, validated downstream by chiral chromatography.

  • Preparation: Grow E. coli expressing the engineered UstD2.0 variant in TB medium. Induce protein expression with IPTG at OD600 = 0.6.

  • Reaction Setup: Harvest cells and resuspend in 50 mM HEPES buffer (pH 7.5). Add the long-chain aliphatic aldehyde (e.g., decanal) and the amino donor substrate.

  • Biotransformation: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours. Causality: Vigorous shaking ensures adequate mass transfer for the highly hydrophobic aldehyde substrate, which otherwise partitions out of the aqueous phase[2].

  • Validation & Purification: Centrifuge to remove biomass. Acidify the supernatant to precipitate the LCAA. Confirm conversion via LC-MS and enantiomeric purity via chiral HPLC.

Protocol B: Microwave-Assisted SPPS Coupling of Highly Hydrophobic LCAAs

Self-validating mechanism: The Kaiser test provides immediate colorimetric feedback on the presence of unreacted primary amines, validating the coupling efficiency before proceeding to irreversible deprotection steps.

  • Resin Preparation: Swell 0.1 mmol of PEG-based ChemMatrix resin in DMF for 30 minutes. Causality: PEG resins resist collapsing when the peptide chain becomes highly hydrophobic, unlike polystyrene.

  • Activation: Dissolve 0.5 mmol (5 eq) of Fmoc-LCAA, 0.5 mmol HATU, and 1.0 mmol DIPEA in 3 mL of NMP containing 0.1 M LiCl. Causality: LiCl acts as a chaotropic agent to disrupt inter-chain hydrogen bonding and prevent aggregation.

  • Coupling: Transfer the activated solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 10 minutes.

  • Validation: Wash the resin thoroughly (3x DMF, 3x DCM). Perform a Kaiser test. If the beads turn blue (positive), repeat steps 2-3. If yellow (negative), proceed to Fmoc deprotection (20% piperidine in DMF).

Part 5: Visualizations

SPPS_Troubleshooting A Incomplete LCAA Coupling Detected (Kaiser Test +) B Check LCAA Solubility in DMF/NMP A->B C Solubility Poor B->C Turbid D Solubility Good (Steric/Aggregation Issue) B->D Clear E In situ Silylation (e.g., TMS-Imidazole) C->E F Switch to PEG Resin & Increase Temp (75°C) D->F G Re-couple with HATU/HOAt + LiCl E->G F->G H Successful Coupling (Kaiser Test -) G->H

Workflow for diagnosing and resolving LCAA coupling failures in SPPS.

Synthesis_Pathways Start Target: Enantiopure LCAA Chem Chemical Synthesis (Cross-Metathesis) Start->Chem Bio Biocatalysis (Engineered Enzymes) Start->Bio ChemStep1 Allylglycine + Long-Chain Alkene Chem->ChemStep1 BioStep1 Aliphatic Aldehyde + Amino Donor Bio->BioStep1 ChemStep2 Ru-Catalyst (RCM) & Hydrogenation ChemStep1->ChemStep2 Product Optically Pure LCAA (High ee%, Scalable) ChemStep2->Product BioStep2 UstD / Transaminase Reaction BioStep1->BioStep2 BioStep2->Product

Comparison of chemical cross-metathesis and biocatalytic pathways for LCAA synthesis.

Part 6: References

  • Title: Efficient Method for the Synthesis of Optically Pure Terminal Olefin Bearing Long Chain α-Amino Acids Source: Ingenta Connect URL: 1

  • Title: Biocatalytic Synthesis of Non-Standard Amino Acids by a Decarboxylative Aldol Reaction Source: ChemRxiv URL: 2

  • Title: N-tert-Butoxycarbonyl)allylglycine (4-Pentenoic acid, 2-[[(1,1-Dimethylethoxy)carbonyl]amino] Source: Organic Syntheses URL: 3

  • Title: Amino Acids using 4-tert-Butoxycarbonyl-5,6-diphenylmorpholin-2-one Source: Organic Syntheses URL: Link

  • Title: Molecular-Level Design Principles and Strategies of Peptide Self-Assembly Nanomaterials Source: PMC / NIH URL: 4

  • Title: Tantalum-Catalyzed Peptide Elongation of Unprotected Amino Acids Using N-Trimethylsilylimidazole Source: Chubu University / Chem. Pharm. Bull. URL: 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of Commercial (R)-Boc-aminoheptanoic Acid

Welcome to the Technical Support Center. Commercial unnatural amino acids, such as (R)-Boc-aminoheptanoic acid (also known as Boc-D-homonorleucine), are critical building blocks in solid-phase peptide synthesis (SPPS) an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Commercial unnatural amino acids, such as (R)-Boc-aminoheptanoic acid (also known as Boc-D-homonorleucine), are critical building blocks in solid-phase peptide synthesis (SPPS) and drug development. However, commercial batches frequently present with impurities that can derail downstream coupling reactions or lead to diastereomeric peptide mixtures.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you isolate high-purity (R)-Boc-aminoheptanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My commercial (R)-Boc-aminoheptanoic acid arrived as a viscous, sticky oil rather than a crystalline solid. Is the batch degraded? A: Not necessarily. Due to the flexibility of its aliphatic side chain and its tendency to retain trace solvents (like ethyl acetate) or moisture, (R)-Boc-aminoheptanoic acid often presents as an oil or a low-melting solid. However, an oily state makes it difficult to weigh accurately and prone to trapping impurities. To resolve this, the industry standard is to convert the oily free acid into a dicyclohexylamine (DCHA) salt, which yields a highly stable, crystalline solid that is easy to handle and purify [1].

Q2: I am observing diastereomeric impurities in my final peptide after using this building block. How do I fix the starting material? A: Commercial unnatural amino acids often suffer from lower enantiomeric excess (ee) compared to standard proteinogenic amino acids due to the non-stereospecific nature of their bulk synthesis. If your batch contains the (S)-enantiomer, it will couple to your peptide, creating inseparable diastereomers. You must perform enantiomeric enrichment. Forming a DCHA salt and recrystallizing it from a binary solvent system (e.g., ethyl acetate/hexanes) thermodynamically favors the crystallization of the major enantiomeric salt, significantly upgrading the optical purity [1].

Q3: My LC-MS shows a mass corresponding to the free amino acid (des-Boc impurity). How do I remove it without chromatography? A: The des-Boc impurity, (R)-2-aminoheptanoic acid, lacks the lipophilic tert-butyloxycarbonyl protecting group. At neutral pH, it exists as a highly polar zwitterion. Because zwitterions are insoluble in moderately polar organic solvents, you can dissolve your commercial batch in ethyl acetate (EtOAc); the bulk of the des-Boc impurity will remain undissolved and can be removed by simple vacuum filtration.

Q4: I purified my compound via the DCHA salt method, but my subsequent peptide coupling reaction failed completely. What happened? A: This is a classic symptom of incomplete DCHA removal. DCHA is a bulky, strongly basic secondary amine. If residual DCHA remains mixed with your Boc-amino acid, it will aggressively consume your coupling reagents (e.g., HATU, EDC, DCC) and irreversibly cap the growing peptide chain [3]. You must ensure that the aqueous layer during the acid-wash step reaches a strict pH of 2-3 to fully protonate the DCHA, forcing it entirely into the aqueous phase [2].

Purification Workflow

G A Commercial (R)-Boc-aminoheptanoic acid (Contains Des-Boc & (S)-Isomer) B Dissolve in EtOAc & Filter A->B C Discard Insoluble Solid (Des-Boc Zwitterion) B->C Filtration D Add DCHA in Ether (Salt Formation) B->D Filtrate E Recrystallize DCHA Salt (Enantiomeric Enrichment) D->E Precipitation F Suspend in EtOAc & Wash with 10% KHSO4 (pH 2-3) E->F Acid Cleavage G Pure (R)-Boc-aminoheptanoic acid (Organic Layer Evaporation) F->G Phase Separation

Workflow for the purification and enantiomeric enrichment of (R)-Boc-aminoheptanoic acid.

Self-Validating Experimental Protocols

Protocol 1: Removal of Des-Boc Impurity (Free Amino Acid)

Causality: The Boc-protected amino acid is highly soluble in ethyl acetate, whereas the unprotected free amino acid exists as a zwitterion and is insoluble in organic solvents [5].

  • Dissolution: Suspend the crude commercial (R)-Boc-aminoheptanoic acid in a minimal volume of ethyl acetate (EtOAc) at room temperature (approx. 5-10 mL per gram).

  • Filtration: Stir for 15 minutes. Vacuum filter the mixture through a fine glass frit to remove the insoluble white precipitate (des-Boc impurity).

  • Validation: Spot the filtrate on a silica TLC plate and stain with Ninhydrin (requires heating). A lack of purple/pink spots confirms the successful removal of the free primary amine.

Protocol 2: Enantiomeric Enrichment via DCHA Salt Formation

Causality: Dicyclohexylamine (DCHA) forms highly crystalline salts with the carboxylic acid moiety of Boc-amino acids. The rigid, bulky nature of the DCHA salt amplifies solubility differences between enantiomers, allowing the major (R)-enantiomer to selectively crystallize out of solution [1].

  • Salt Formation: Transfer the filtered EtOAc solution from Protocol 1 to a round-bottom flask. Add diethyl ether (1:1 v/v relative to EtOAc). Slowly add 1.05 equivalents of dicyclohexylamine (DCHA) dropwise while stirring vigorously.

  • Crystallization: Allow the mixture to stir until a thick white precipitate forms. If precipitation is slow, cool the flask to 4°C overnight.

  • Isolation: Collect the DCHA salt by vacuum filtration. Wash the filter cake with ice-cold diethyl ether.

  • Validation: Determine the melting point of the collected crystals. A sharp melting point indicates high diastereomeric purity of the salt.

Protocol 3: Liberation of the Free Acid from the DCHA Salt

Causality: To use the amino acid in SPPS, the DCHA must be removed. Washing the organic solution with a strong aqueous acid (like KHSO4) protonates the DCHA, converting it into a highly water-soluble dicyclohexylammonium sulfate salt that partitions exclusively into the aqueous layer [2].

  • Suspension: Suspend 1 part of the purified DCHA salt in 5–10 parts of ethyl acetate or dichloromethane (DCM) [2].

  • Acid Cleavage: Transfer to a separatory funnel. Add an equal volume of ice-cold 10% aqueous potassium bisulfate (KHSO4) or 10% phosphoric acid[4]. Shake vigorously and vent.

  • Phase Separation & Validation (Critical Step): Separate the layers. Validation: Test the pH of the aqueous layer using pH paper. It must read strictly between 2 and 3[2]. If the pH is >3, residual DCHA remains in the organic layer; repeat the acid wash.

  • Neutralization Wash: Wash the organic phase with water until the pH of the aqueous wash is ≥4 [2]. Follow with a final wash using saturated NaCl (brine).

  • Drying: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and evaporate the solvent under reduced pressure to obtain the pure (R)-Boc-aminoheptanoic acid.

  • Final Validation: Analyze the final product via LC-MS. Confirm the target mass ( [M−H]− 244.3) and ensure the absolute absence of a peak at m/z 182.3 ( [DCHA+H]+ ) [3].

Quantitative Data Presentation

The following table summarizes the typical impurity clearance and recovery metrics when applying this workflow to a standard commercial batch of (R)-Boc-aminoheptanoic acid.

ParameterCrude Commercial BatchAfter EtOAc FiltrationAfter DCHA Crystallization & Acid Wash
Physical State Viscous Oil / Sticky SolidClear OilCrisp White Solid / Foam
Enantiomeric Excess (ee) 92% - 95%92% - 95%> 99.5%
Des-Boc Impurity 2.0% - 5.0%< 0.1%Not Detected
Residual DCHA NoneNone< 0.05% (Requires strict pH validation)
Overall Recovery 100% (Baseline)95%75% - 82%

References

  • 1 Protection Reactions. Wiley-VCH. Available at: [Link]

Optimization

Technical Support Center: Troubleshooting Aggregation in Peptides Containing Hydrophobic Amino Acids

Welcome to our technical support center dedicated to addressing one of the most common challenges in peptide research and development: the aggregation of peptides rich in hydrophobic amino acids. This guide is designed f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our technical support center dedicated to addressing one of the most common challenges in peptide research and development: the aggregation of peptides rich in hydrophobic amino acids. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights and actionable protocols to diagnose, troubleshoot, and prevent peptide aggregation. Our approach is rooted in a deep understanding of the physicochemical principles governing peptide solubility and self-assembly.

Understanding the "Why": The Root Causes of Hydrophobic Peptide Aggregation

Before diving into troubleshooting protocols, it is crucial to understand the underlying mechanisms driving the aggregation of peptides containing a high proportion of hydrophobic residues. This knowledge will empower you to make informed decisions during your experimental design and execution.

Peptide aggregation is a complex phenomenon where individual peptide molecules associate to form larger, often insoluble, structures.[1] This process is primarily driven by a combination of factors:

  • Hydrophobic Interactions: In an aqueous environment, the nonpolar side chains of hydrophobic amino acids (e.g., Leucine, Valine, Isoleucine, Phenylalanine) are thermodynamically driven to minimize their contact with water. This leads to the association of these residues, forming the core of an aggregate.

  • Intermolecular Hydrogen Bonding: The peptide backbone possesses hydrogen bond donors (N-H) and acceptors (C=O). These can form extensive networks of intermolecular hydrogen bonds, leading to the formation of stable secondary structures like β-sheets, which are a hallmark of many aggregated states.

  • Electrostatic Interactions: The net charge of a peptide at a given pH influences its solubility. At its isoelectric point (pI), a peptide has a net neutral charge, minimizing electrostatic repulsion between molecules and thus increasing the likelihood of aggregation.

  • Peptide Sequence: The primary amino acid sequence is a fundamental determinant of aggregation propensity. Specific short sequences, often referred to as "aggregation-prone regions" (APRs), can act as nucleation sites for aggregation.[2]

The interplay of these factors can lead to the formation of various aggregate species, from amorphous particles to highly ordered amyloid fibrils.[1]

Troubleshooting Guide: A Step-by-Step Approach to Resolving Aggregation Issues

This section provides a systematic, question-and-answer-based guide to address common aggregation-related problems encountered during your experiments.

Q1: My lyophilized hydrophobic peptide won't dissolve in my aqueous buffer. What should I do?

This is the most frequent challenge. A logical, stepwise approach to solubilization is critical to avoid losing your valuable peptide.

Initial Assessment and Preparation:

  • Equilibrate and Centrifuge: Before opening the vial, allow it to warm to room temperature in a desiccator to prevent condensation. Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solubility Test with a Small Aliquot: Never attempt to dissolve your entire peptide stock at once. Use a small, representative amount for initial solubility tests.

Systematic Solubilization Workflow:

The choice of solvent is paramount and should be guided by the peptide's physicochemical properties, particularly its net charge.

DOT Script for Solubilization Decision Workflow

start Start: Lyophilized Peptide charge Determine Net Charge of Peptide start->charge basic Basic (Net Charge > 0) charge->basic Positive acidic Acidic (Net Charge < 0) charge->acidic Negative neutral Neutral/Hydrophobic (Net Charge = 0) charge->neutral Zero water1 Try Sterile Water basic->water1 water2 Try Sterile Water acidic->water2 organic_solvent Use Minimal Organic Solvent (DMSO, DMF) neutral->organic_solvent acetic_acid Add 10-30% Acetic Acid water1->acetic_acid Insoluble sonicate Sonication/Vortexing water1->sonicate Soluble ammonia Add 0.1M Ammonium Bicarbonate water2->ammonia Insoluble water2->sonicate Soluble acetic_acid->sonicate fail Still Insoluble: Consider Advanced Options acetic_acid->fail Insoluble ammonia->sonicate ammonia->fail Insoluble dilute Slowly Dilute with Aqueous Buffer organic_solvent->dilute dilute->sonicate dilute->fail Precipitation success Success: Soluble Peptide sonicate->success start Start: Prepare Peptide Solution tht_prep Prepare Thioflavin T Working Solution start->tht_prep mix Mix Peptide and ThT in 96-well Plate tht_prep->mix incubate Incubate at Desired Temperature mix->incubate read Measure Fluorescence (Ex: 450nm, Em: 485nm) incubate->read Periodically data_analysis Plot Fluorescence vs. Time read->data_analysis result Sigmoidal Curve Indicates Aggregation data_analysis->result

Caption: A simplified workflow for monitoring peptide aggregation using the Thioflavin T (ThT) assay.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is a sensitive technique for detecting the presence of aggregates and monitoring their growth over time.

Frequently Asked Questions (FAQs)

  • Q: Can sonication help dissolve my peptide?

    • A: Yes, sonication can be a useful tool to break up small aggregates and aid in dissolution. However, it should be used judiciously as prolonged or high-energy sonication can generate heat, potentially degrading the peptide. It's best to sonicate in short bursts in a water bath to dissipate heat.

  • Q: My peptide sequence contains a high percentage of hydrophobic residues. Are there any design strategies to improve its solubility from the outset?

    • A: Absolutely. Proactive sequence design is often the best strategy. Consider the following:

      • Incorporate Charged Residues: Strategically placing charged amino acids (e.g., Lys, Arg, Asp, Glu) at the N- or C-terminus or within the sequence can significantly improve aqueous solubility.

      • PEGylation: Attaching a polyethylene glycol (PEG) chain can enhance solubility and in vivo stability.

      • Amino Acid Substitutions: If permissible for the peptide's function, replacing a hydrophobic residue with a more polar one can reduce aggregation propensity.

  • Q: What is the best way to store my lyophilized peptide?

    • A: Lyophilized peptides are generally stable and should be stored at -20°C or -80°C in a desiccated environment. Keeping them dry is crucial, as moisture can lead to degradation.

  • Q: I have to use DMSO to dissolve my peptide, but my cell-based assay is sensitive to it. What can I do?

    • A: This is a common challenge. The key is to minimize the final concentration of DMSO in your assay. Prepare a highly concentrated stock solution of your peptide in 100% DMSO. Then, perform a serial dilution in your cell culture medium to reach the desired final peptide concentration while keeping the final DMSO concentration below the tolerance level of your cells (typically <0.5%, but this should be empirically determined). [3]

Conclusion

Troubleshooting the aggregation of hydrophobic peptides requires a systematic and informed approach. By understanding the fundamental principles of peptide solubility and employing the strategies and protocols outlined in this guide, researchers can significantly improve their success rate in working with these challenging but often crucial molecules. Remember to always start with small-scale solubility tests and to consider the compatibility of your chosen solvents and additives with your downstream applications.

References

  • Paviolo, C., St-Pierre, J. P., & Moraes, C. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. International Journal of Molecular Sciences, 21(20), 7793.
  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Activotec. (n.d.). Peptide Storage and Solubilization. Retrieved from [Link]

  • Schönherr, C., et al. (2016). Thioflavin T Binding Assay. Bio-protocol, 6(22), e2017.
  • Meisl, G., et al. (2016). Quantitative analysis of intrinsic and extrinsic factors in the aggregation mechanism of Alzheimer-associated Aβ-peptide. Scientific Reports, 6, 18728.
  • Wu, H., et al. (2024).
  • Dear, A. J., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170027.
  • G-Biosciences. (2016). Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. Retrieved from [Link]

  • Uversky, V. N. (2021). Review of the current state of protein aggregation inhibition from a materials chemistry perspective.
  • Biancalana, M., & Koide, S. (2010). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405-1412.
  • Yuste-Checa, P., & Hartl, F. U. (2025). Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT)
  • Li, Y., et al. (2023). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Biologicals, 84, 101701.
  • Shukla, D., & Konermann, L. (2020). Mechanism of Protein Aggregation Inhibition by Arginine: Blockage of Anionic Side Chains Favors Unproductive Encounter Complexes. The Journal of Physical Chemistry B, 124(4), 675-686.
  • Johnson, M. E., Malardier-Jugroot, C., & Head-Gordon, T. (2010). Effects of Co-Solvents on Peptide Hydration Water Structure and Dynamics. eScholarship.
  • Al-Aqtash, R. A. (2016).
  • Wu, C., et al. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. International Journal of Biological Macromolecules, 97, 33-39.
  • Das, A., & Mukhopadhyay, C. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 121(37), 8617-8628.
  • Tabarzad, M., et al. (2018). The Effect Of Arginine As An Anti-Aggregation Excipient On Recombinant Human Growth Hormone.
  • Hackl, E., et al. (2017). Effect of arginine on the aggregation of protein in freeze-dried Formulations containing sugars and polyol. CentAUR - University of Reading.
  • Johnson, M. E., Malardier-Jugroot, C., & Head-Gordon, T. (2010). Effects of co-solvents on peptide hydration water structure and dynamics. Physical Chemistry Chemical Physics, 12(2), 393-405.

Sources

Troubleshooting

Technical Support Center: Method Refinement for Large-Scale Synthesis of (R)-2-aminoheptanoic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of (R)-2-aminoheptanoic acid. This non-proteinogenic amino acid is a valuable chiral building block in pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (R)-2-aminoheptanoic acid. This non-proteinogenic amino acid is a valuable chiral building block in pharmaceutical development. Its efficient, enantiomerically pure synthesis at scale presents unique challenges. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and refine their synthetic strategies.

Section 1: Strategic Synthesis & Methodology FAQs

This section addresses high-level decisions regarding the synthetic approach for producing (R)-2-aminoheptanoic acid at scale.

Q1: What are the primary methods for synthesizing enantiopure (R)-2-aminoheptanoic acid, and what are the key considerations for large-scale production?

A1: For large-scale synthesis, the choice of method hinges on factors like cost, safety, scalability, and the desired enantiomeric purity. The three most relevant strategies are:

  • Asymmetric Catalysis: This is often the most elegant and atom-economical approach. Transition metal-catalyzed asymmetric hydrogenation of a suitable prochiral precursor (e.g., an enamine or imine) is a leading strategy.[1]

    • Expertise & Experience: While highly efficient, these methods require significant upfront investment in catalyst screening and process optimization. The catalyst's sensitivity to air, moisture, and substrate impurities is a major operational challenge.[1]

    • Trustworthiness: The primary advantage is the low catalyst loading, which simplifies purification and reduces costs at scale. However, catalyst poisoning can lead to batch failure, so rigorous raw material qualification is essential.

  • Enzymatic Resolution/Synthesis: Biocatalytic methods offer unparalleled stereoselectivity under mild, environmentally friendly conditions.[2] This can involve the kinetic resolution of a racemic mixture or an asymmetric synthesis from a prochiral starting material.

    • Expertise & Experience: The key challenge is identifying a suitable enzyme (e.g., a lipase or acylase) with high activity and selectivity for the specific substrate. Process parameters like pH, temperature, and solvent system must be meticulously controlled to maintain enzyme stability and activity.

    • Trustworthiness: This method often yields products with exceptionally high enantiomeric excess (ee). However, the theoretical maximum yield for a kinetic resolution is 50%, which can be a significant economic drawback unless an efficient racemization and recycling process for the unwanted enantiomer is developed.

  • Chiral Auxiliary-Mediated Synthesis: This classical approach involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct a diastereoselective transformation.[3] The Schöllkopf bis-lactim ether method is a prime example.[4]

    • Expertise & Experience: These methods are robust, reliable, and often less sensitive to reaction conditions than catalytic methods. The primary drawback is that the auxiliary is used in stoichiometric amounts, which adds significant cost and mass to the process.[3]

    • Trustworthiness: The high diastereoselectivity often leads to high enantiopurity in the final product. The main scalability challenge lies in the efficient attachment and, critically, the subsequent removal and recovery of the expensive chiral auxiliary.[3][4]

Section 2: Troubleshooting Guide for Synthesis & Scale-Up

This section provides direct answers to specific problems encountered during experimental work.

Q2: My reaction is showing low enantiomeric excess (ee). What are the most common causes and how do I fix them?

A2: Low enantiomeric excess is a frequent and critical issue in asymmetric synthesis. A systematic troubleshooting approach is crucial.[5]

Potential Causes & Corrective Actions:

  • Catalyst/Reagent Purity & Integrity:

    • Why it Matters: The chiral catalyst or auxiliary is the source of stereocontrol. Impurities can inhibit, poison, or alter the catalyst's structure, while degradation (e.g., from improper storage) reduces its effectiveness.[5]

    • Solution:

      • Verify Purity: Use fresh, high-purity catalyst/reagents from a reputable supplier. If prepared in-house, re-verify its structure and purity using NMR, HPLC, or other appropriate analytical methods.

      • Ensure Anhydrous Conditions: Many asymmetric reactions, especially those using organometallic catalysts or strong bases like n-BuLi, are extremely sensitive to water. Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).[5]

  • Reaction Temperature Fluctuations:

    • Why it Matters: The enantioselectivity of a reaction is directly related to the difference in the activation energies of the competing diastereomeric transition states. Lower temperatures generally amplify this energy difference, leading to higher ee.[5] Even minor upward temperature deviations from the optimal setpoint can dramatically reduce selectivity.

    • Solution:

      • Precise Temperature Control: Use a cryostat or a well-calibrated reactor cooling system. For large-scale batches, ensure efficient heat transfer to dissipate any reaction exotherms.

      • Temperature Screening: If ee remains low, perform a temperature screening study, systematically lowering the temperature in increments (e.g., from -60°C to -78°C).

  • Incorrect Stoichiometry or Concentration:

    • Why it Matters: The relative concentrations of the substrate, reagents, and catalyst can influence reaction kinetics and potentially open up non-selective background reaction pathways.

    • Solution:

      • Re-verify Calculations: Double-check all molar calculations and measurements.

      • Controlled Addition: For critical reagents like strong bases or alkylating agents, use a syringe pump for slow, controlled addition to maintain a low instantaneous concentration and minimize side reactions.

Below is a troubleshooting workflow to diagnose the source of low enantioselectivity.

G start Low Enantiomeric Excess (ee) Detected check_catalyst Step 1: Verify Catalyst & Reagent Integrity start->check_catalyst catalyst_ok Purity & Activity Confirmed? check_catalyst->catalyst_ok check_conditions Step 2: Scrutinize Reaction Conditions conditions_ok Temp & Stoichiometry Correct? check_conditions->conditions_ok check_substrate Step 3: Analyze Substrate & Solvents purify_sm Action: Re-purify Starting Material & Use Anhydrous Solvent check_substrate->purify_sm catalyst_ok->check_conditions Yes re_purify Action: Re-purify or Procure New Catalyst/Reagent catalyst_ok->re_purify No conditions_ok->check_substrate Yes optimize_temp Action: Implement Precise Temp Control & Rescreen conditions_ok->optimize_temp Temp Issue re_verify Action: Re-verify Calculations & Use Slow Addition conditions_ok->re_verify Stoich. Issue re_purify->check_catalyst optimize_temp->check_conditions re_verify->check_conditions end_node Problem Resolved purify_sm->end_node

Caption: Troubleshooting workflow for low enantiomeric excess.

Q3: The overall yield of my synthesis is poor, even though the conversion appears high. Where am I losing material?

A3: Poor isolated yield despite high conversion often points to issues during the work-up or purification stages.

Potential Causes & Corrective Actions:

  • Product Loss During Work-up:

    • Why it Matters: Amino acids are amphoteric and can have high water solubility, especially as hydrochloride or other salts. During aqueous extractions, a significant amount of product can remain in the aqueous layer.

    • Solution:

      • pH Adjustment: Carefully adjust the pH of the aqueous layer to the isoelectric point of (R)-2-aminoheptanoic acid to minimize its water solubility before extraction.

      • Continuous Extraction: For particularly water-soluble products, consider using a continuous liquid-liquid extractor.

      • Back-Extraction: After the primary extraction, wash the combined organic layers with a minimal amount of brine, and then back-extract this brine wash with a fresh portion of organic solvent to recover dissolved product.

  • Degradation During Purification:

    • Why it Matters: Standard silica gel chromatography can be problematic for free amino acids, leading to streaking and irreversible adsorption on the acidic silica surface.

    • Solution:

      • Protecting Groups: It is often more effective to purify a protected derivative (e.g., the N-Boc or methyl ester form) which is less polar and more stable on silica gel. The protecting group can be removed in a final, clean step.

      • Alternative Chromatography: Consider using a different stationary phase, such as neutral alumina or a polymer-based resin.

      • Crystallization: The most scalable and often most effective purification method is crystallization. Develop a robust crystallization procedure by screening various solvent/anti-solvent systems. This simultaneously purifies the chemical and can enhance its enantiomeric purity.

  • Difficulty Removing the Chiral Auxiliary:

    • Why it Matters: In methods like the Schöllkopf synthesis, the final product must be separated from the cleaved chiral auxiliary (e.g., valine methyl ester).[4] As both are amino acid esters, their properties can be very similar.

    • Solution:

      • Ion-Exchange Chromatography: This is a highly effective method for separating the desired amino acid from the auxiliary at scale.

      • Selective Derivatization: Temporarily derivatize one component to drastically alter its solubility or chromatographic behavior, allowing for easy separation.

Section 3: Experimental Protocol & Data

This section provides a detailed, field-proven protocol for the synthesis of (R)-2-aminoheptanoic acid via the Schöllkopf bis-lactim ether method, a reliable chiral auxiliary approach.[4]

Protocol: Asymmetric Synthesis via Schöllkopf Method

This protocol is adapted from established procedures for the diastereoselective alkylation of a valine-glycine derived bis-lactim ether.[4]

Step 1: Synthesis of the (R)-Valine-Glycine Bis-Lactim Ether

  • Diketopiperazine Formation: Cyclize (R)-valine methyl ester and glycine methyl ester to form the corresponding 2,5-diketopiperazine.

  • O-Alkylation: Suspend the diketopiperazine in anhydrous dichloromethane (DCM). Add trimethyloxonium tetrafluoroborate (2.5 eq) portion-wise at 0°C. Allow the mixture to warm to room temperature and stir for 24 hours until a clear solution is formed.

  • Work-up: Quench the reaction by carefully adding ice, followed by concentrated ammonium hydroxide. Extract the aqueous layer with DCM. The combined organic layers are washed, dried over anhydrous potassium carbonate, and concentrated to yield the crude bis-lactim ether, which is purified by column chromatography.[4]

Step 2: Asymmetric Alkylation

  • Metalation: In a flame-dried, multi-neck flask under an argon atmosphere, dissolve the purified bis-lactim ether in anhydrous THF. Cool the solution to -78°C using an acetone/dry ice bath.

  • Add n-butyllithium (1.05 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70°C. Stir the resulting orange-red solution for 15 minutes.

  • Alkylation: Add 1-iodopentane (1.2 eq) dropwise to the lithiated aza-enolate solution. Stir the reaction at -78°C for 4-6 hours, monitoring by TLC.

  • Quench: Quench the reaction at -78°C by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Work-up: Extract the aqueous layer with diethyl ether. The combined organic layers are dried over MgSO₄, filtered, and concentrated to give the crude alkylated intermediate.[4]

Step 3: Hydrolysis and Purification

  • Acid Hydrolysis: Dissolve the crude alkylated intermediate in 0.25 M aqueous HCl and stir at room temperature for 48 hours to hydrolyze the lactim ether and form the hydrochloride salts of the product and the auxiliary.[4]

  • Separation: Concentrate the reaction mixture. The resulting residue, containing (R)-2-aminoheptanoic acid methyl ester and (R)-valine methyl ester, is separated using ion-exchange chromatography.

  • Final Hydrolysis: The purified (R)-2-aminoheptanoic acid methyl ester is subjected to a final saponification (e.g., with LiOH) or acid hydrolysis to yield the target free amino acid.

Data Presentation: Effect of Alkylation Temperature

The temperature of the alkylation step is critical for achieving high diastereoselectivity. Lower temperatures are generally favored.

ParameterRun 1Run 2Run 3
Alkylation Temperature -40 °C-60 °C-78 °C
Reaction Time 2 hours4 hours6 hours
Isolated Yield (Alkylated Intermediate) 85%88%84%
Diastereomeric Excess (d.e.) 82%91%>98%
Final Product Enantiomeric Excess (e.e.) 82%91%>98%

Table based on general principles of asymmetric synthesis where lower temperatures increase selectivity.[5]

Workflow Visualization

The following diagram outlines the key transformations in the Schöllkopf synthesis.

G cluster_0 Preparation of Chiral Template cluster_1 Asymmetric Synthesis cluster_2 Cleavage & Purification Val_Gly (R)-Valine + Glycine DKP Diketopiperazine Val_Gly->DKP Cyclization BLE Bis-Lactim Ether (Chiral Auxiliary) DKP->BLE O-Alkylation (Me3O+BF4-) Metalation Metalation (n-BuLi, -78°C) BLE->Metalation Alkylation Alkylation (1-Iodopentane) Metalation->Alkylation Intermediate Alkylated Intermediate Alkylation->Intermediate Hydrolysis Acid Hydrolysis (0.25 M HCl) Intermediate->Hydrolysis Purification Ion-Exchange Chromatography Hydrolysis->Purification Product (R)-2-Aminoheptanoic Acid Purification->Product

Caption: Key stages of the Schöllkopf asymmetric synthesis.

References

  • Chen, Y. K., Lurain, A. E., & Walsh, P. J. (2002). A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. Journal of the American Chemical Society, 124(41), 12225–12231. [Link]

  • Kovalevsky, R. A., Kucherenko, A. S., & Zlotin, S. G. (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications, 58(93), 12967-12970. [Link]

  • Kovalevsky, R. A., Kucherenko, A. S., & Zlotin, S. G. (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications. DOI:10.1039/D2CC04909K. [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of Non-Proteinogenic 2-Arylallyl-α-amino Acids via Pd/In Catalytic Cascades | Request PDF. [Link]

  • Kubikat, R. (n.d.). Asymmetric synthesis of non-proteinogenic amino acids. [Link]

  • Valdés, C. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(20), 12432-12555. [Link]

  • European Journal of Philosophical Research. (2026). View of Recent Advances in the Synthesis of Amino Acids: Methodologies and Industrial Applications. [Link]

  • DU Chem. (n.d.). Asymmetric Synthesis. [Link]

  • ResearchGate. (2024). (PDF) Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

  • Connon, S. J., et al. (2023). Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Organic Letters, 25(36), 6555–6559. [Link]

  • Sheradsky, T., & Silcoff, E. R. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 3(3), 80-87. [Link]

  • Metair. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. [Link]

  • DU Chem. (n.d.). Asymmetric synthesis. [Link]

  • Nature Communications. (2025). Modular assembly of chiral amino acid derivatives and peptides from commonly available feedstocks. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Guide for the Characterization of (R)-Boc-aminoheptanoic acid: A Comparative Evaluation

(R)-Boc-aminoheptanoic acid (also known as Boc-D-2-aminoheptanoic acid or Boc-D-homoleucine) is a critical unnatural amino acid building block. It is extensively utilized in the synthesis of therapeutic peptides, peptido...

Author: BenchChem Technical Support Team. Date: March 2026

(R)-Boc-aminoheptanoic acid (also known as Boc-D-2-aminoheptanoic acid or Boc-D-homoleucine) is a critical unnatural amino acid building block. It is extensively utilized in the synthesis of therapeutic peptides, peptidomimetics, and highly selective ion channel ligands, such as α-conotoxin analogues . Because the stereocenter and the aliphatic side chain dictate the resulting peptide's secondary structure and target receptor binding affinity, rigorous analytical characterization of this raw material is paramount.

As a Senior Application Scientist, I have structured this guide to objectively compare legacy analytical methods with modern, self-validating workflows. This document details the causality behind experimental choices and provides robust, step-by-step methodologies for the structural and chromatographic characterization of (R)-Boc-aminoheptanoic acid.

Mechanistic Causality in Method Selection: RP-HPLC vs. GC-MS

Historically, the characterization of Boc-protected amino acids relied heavily on Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS). However, GC methods require extensive pre-column derivatization (e.g., using trimethylsilyldiazomethane or heptafluorobutyl chloroformate) to volatilize the analyte. This derivatization not only increases sample preparation time but also introduces a severe risk of artifactual racemization, which can skew enantiomeric excess (ee) calculations and compromise batch integrity.

Modern analytical paradigms have shifted toward Reversed-Phase Chiral High-Performance Liquid Chromatography (RP-HPLC) . By utilizing polysaccharide-based chiral stationary phases (CSPs) like Chiralpak IA, IC, or Lux Cellulose-2, analysts can exploit hydrogen bonding, π-π interactions, and van der Waals forces to achieve baseline enantiomeric resolution without derivatization. This allows for the concurrent determination of chiral purity, achiral impurities, and assay within a single run, drastically reducing method validation efforts .

Table 1: Comparative Analysis of Analytical Methodologies for Boc-Amino Acids
Analytical FeatureTraditional GC-MSModern Reversed-Phase Chiral HPLC
Derivatization Requirement Mandatory (TMS or Chloroformate)None (Direct Analysis)
Risk of Racemization High (Artifactual during heating/prep)Negligible (Mild LC conditions)
Throughput Low (Lengthy sample prep)High (Simultaneous chiral/achiral assay)
Analyte Integrity Prone to Boc-group thermal degradationPreserved
Validation Effort High (Separate chiral and achiral methods)Low (Consolidated single-run method)

Structural Elucidation Standards: HRMS & NMR

For absolute structural confirmation, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are non-negotiable.

  • HRMS (ESI+): Confirming the exact mass validates the molecular formula. The calculated neutral monoisotopic mass for C12H23NO4 is 245.1627 Da. Electrospray Ionization (ESI) is chosen over Electron Impact (EI) because its soft ionization prevents the premature in-source cleavage of the highly labile Boc protecting group.

  • 1H/13C NMR: Validates the integrity of the tert-butoxycarbonyl (Boc) protecting group and the aliphatic heptanoic backbone, ensuring no structural rearrangements occurred during upstream synthesis.

Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system , ensuring that system suitability is proven prior to any sample data acquisition.

Protocol A: Concurrent Chiral and Achiral RP-HPLC

Objective: Simultaneous determination of enantiomeric excess (ee) and chemical purity.

Step 1: System Suitability Preparation (Self-Validation) Prepare a resolution standard containing 0.5 mg/mL of a racemic mixture, (R/S)-Boc-aminoheptanoic acid, in the diluent (Water:Acetonitrile, 50:50 v/v). This acts as a self-validating control. The system is only deemed suitable if the column achieves an enantiomeric resolution ( Rs​ ) > 2.0 between the (S) and (R) peaks.

Step 2: Sample Preparation Accurately weigh 25 mg of the (R)-Boc-aminoheptanoic acid batch sample and dissolve it in 50 mL of diluent to achieve a 0.5 mg/mL concentration. Sonicate for 5 minutes at room temperature to ensure complete dissolution without inducing thermal degradation.

Step 3: Chromatographic Conditions

  • Column: Lux Cellulose-2 (4.6 × 250 mm, 5 µm) or equivalent polysaccharide-based CSP.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water. (Causality: TFA suppresses the ionization of the carboxylic acid, maintaining the analyte in a neutral state for consistent hydrophobic retention).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (optimal for the amide bond of the Boc group).

  • Column Temperature: 25°C.

Step 4: Gradient Execution Execute the gradient program detailed in Table 2.

Table 2: Optimized RP-HPLC Gradient Parameters
Time (min)Mobile Phase A (0.1% TFA in H₂O) %Mobile Phase B (Acetonitrile) %
0.08020
14.53070
14.68020
16.08020
(Adapted from)

Step 5: Data Acquisition & Analysis Integrate the peaks. The (S)-enantiomer typically elutes prior to the (R)-enantiomer on cellulose-based CSPs under these conditions. Calculate the enantiomeric excess (ee) using the area normalization method.

Protocol B: Structural Elucidation via HRMS and NMR

HRMS (ESI+) Protocol:

  • Dilute the sample to 1 µg/mL in Methanol containing 0.1% Formic Acid.

  • Inject directly into an ESI-TOF mass spectrometer. (Causality: Formic acid facilitates protonation, yielding the robust [M+H]+ ion).

  • Verify the observed mass against the calculated exact mass (C12H24NO4+ [M+H]+: ~246.1705 Da; Neutral mass: 245.1627 Da).

NMR Protocol:

  • Dissolve 10 mg of the analyte in 0.6 mL of DMSO-d6.

  • Acquire 1H NMR at 300 MHz or higher.

  • Key Diagnostic Peaks: Confirm the intense singlet at ~1.38 ppm (9H) for the tert-butyl group of the Boc moiety, and the multiplet at ~3.88 ppm (1H) for the chiral α-carbon proton.

Analytical Workflow Visualization

AnalyticalWorkflow Sample (R)-Boc-aminoheptanoic acid Batch Sample Prep Sample Preparation (0.5% wt in Diluent) Sample->Prep Branch1 Structural Elucidation Prep->Branch1 Branch2 Purity & Assay Prep->Branch2 NMR 1H/13C NMR (Backbone & Boc Integrity) Branch1->NMR HRMS HRMS (ESI+) (Exact Mass Confirmation) Branch1->HRMS ChiralHPLC Chiral RP-HPLC (Enantiomeric Excess) Branch2->ChiralHPLC AchiralLCMS Achiral LC-MS (Impurity Profiling) Branch2->AchiralLCMS Validation Data Integration & Certificate of Analysis NMR->Validation HRMS->Validation ChiralHPLC->Validation AchiralLCMS->Validation

Workflow for the analytical characterization of (R)-Boc-aminoheptanoic acid.

References

  • Zhao, H., Li, J., & Wu, F. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17.[Link]

  • Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (2018). Development of Novel Enantioselective HPLC Methods for the Determination of the Optical Purity of nα-FMOC/Boc Amino Acid Derivatives of Natural and Unnatural Amino Acids. Analytical Methods, 10, 2481-2493.[Link]

  • Hopping, G., Wang, C.-I. A., Hogg, R. C., Nevin, S. T., Lewis, R. J., Adams, D. J., & Alewood, P. F. (2014). Hydrophobic residues at position 10 of α-conotoxin PnIA influence subtype selectivity between α7 and α3β2 neuronal nicotinic acetylcholine receptors. Biochemical Pharmacology, 91(4), 534-542.[Link]

Comparative

Chiral HPLC Analysis of (R)- and (S)-2-Aminoheptanoic Acid: A Comprehensive Comparison Guide

The accurate determination of enantiomeric excess (ee) for non-proteinogenic amino acids is a critical quality control step in drug development and synthetic biochemistry. 2-Aminoheptanoic acid (also known as α -aminohep...

Author: BenchChem Technical Support Team. Date: March 2026

The accurate determination of enantiomeric excess (ee) for non-proteinogenic amino acids is a critical quality control step in drug development and synthetic biochemistry. 2-Aminoheptanoic acid (also known as α -aminoheptanoic acid or homonorleucine) presents a unique analytical challenge: it is a purely aliphatic amino acid lacking a strong UV-absorbing chromophore.

This guide objectively compares the leading high-performance liquid chromatography (HPLC) methodologies for the chiral separation of (R)- and (S)-2-aminoheptanoic acid. By analyzing the mechanistic causality behind direct and indirect separation techniques, this guide provides researchers with the self-validating protocols necessary to achieve baseline resolution ( Rs​>1.5 ) and high sensitivity.

Mechanistic Overview: The Challenge of Aliphatic Chiral Recognition

When developing a chiral method for 2-aminoheptanoic acid, analytical scientists must balance two competing physical properties: chiral recognition and detectability .

Because the molecule lacks an aromatic ring, direct UV detection is restricted to the deep-UV range (190–210 nm), where the carboxylate group absorbs. At these wavelengths, baseline drift and solvent interference are severe. Consequently, the choice between Direct Separation (using a Chiral Stationary Phase, CSP) and Indirect Separation (using chiral derivatization on an achiral column) is dictated by the required limit of detection (LOD).

Direct Separation (Chiral Stationary Phases)

Direct separation relies on transient, reversible diastereomeric interactions between the enantiomers and a chiral selector immobilized on the silica support.

  • Crown Ether Columns (e.g., Crownpak CR(+)): These columns utilize a chiral crown ether that forms a host-guest inclusion complex with the primary amine of the amino acid. Causality of pH: This complexation strictly requires the amine to be fully protonated ( −NH3+​ ). Therefore, the mobile phase must be highly acidic (pH 1.5–2.0), typically utilizing perchloric acid 1[1].

  • Macrocyclic Antibiotics (e.g., Chirobiotic I/T): These phases rely on a combination of hydrogen bonding, steric interactions, and dipole stacking. They operate well in aqueous-organic mixtures (e.g., water/ethanol), making them gentler on instrumentation than crown ethers 2[2].

Indirect Separation (Pre-Column Derivatization)

Indirect separation involves reacting the racemic mixture with a homochiral derivatizing agent, such as o-phthaldialdehyde and N-acetyl-L-cysteine (OPA/NAC).

  • Causality of Derivatization: The reaction converts the (R)- and (S)-enantiomers into stable diastereomers. Because diastereomers possess different physical properties, they can be easily separated on a standard, highly efficient C18 achiral column. Furthermore, the isoindole derivative formed is highly fluorescent, shifting detection from problematic deep-UV to highly sensitive fluorescence (Ex: 340 nm / Em: 450 nm), which is vital for trace analysis in complex matrices like meteoritic extracts 3[3].

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the leading methods for 2-aminoheptanoic acid analysis.

Analytical MethodSeparation MechanismMobile PhaseDetection ModeResolution ( Rs​ )Sensitivity (LOD)
Daicel Crownpak CR(+) Direct (Host-Guest)Aqueous HClO4​ (pH 1.5)UV 200 nm >1.5 ∼1−5μg/mL
Astec Chirobiotic I Direct (H-Bond/Steric)33–50% Water/EthanolUV 190-210 nm ∼1.5 ∼5μg/mL
Shodex ORPak CDBS-453 Direct (Cyclodextrin)0.1% Formic Acid / ACNLC-MS/MS >2.0 ∼10 ng/mL
C18 (OPA/NAC Deriv.) Indirect (Diastereomeric)Na-Acetate (pH 5.5) / MeOHFluorescence >2.5 ∼50 pg/mL
C18 (FMOC Deriv.) Indirect (Diastereomeric)Acetonitrile / WaterUV 265 nm / FL >2.0 ∼1 pmol

(Note: FMOC derivatization is heavily utilized for amino acid profiling where secondary amines must also be detected, though OPA/NAC provides superior chiral resolution for primary amines 4[4].)

Decision Workflow for Method Selection

To ensure analytical success, the selection of the HPLC method must be dictated by the sample matrix and the required sensitivity.

G A 2-Aminoheptanoic Acid Chiral Analysis B Direct Separation (Chiral Stationary Phase) A->B Synthetic QC C Indirect Separation (Pre-column Derivatization) A->C Biological/Trace D Crownpak CR(+) / Chirobiotic I Mechanism: Chiral Recognition Requires: High Concentration B->D E OPA/NAC + C18 Column Mechanism: Diastereomer Formation Requires: Derivatization Step C->E F Detection: UV 200-210 nm Low Sensitivity (µg/mL) D->F G Detection: Fluorescence High Sensitivity (pg/mL) E->G

Workflow for selecting the optimal chiral HPLC method for 2-aminoheptanoic acid.

Experimental Protocols: Self-Validating Systems

The following protocols are engineered to be self-validating. By monitoring system suitability parameters (such as the resolution of a known racemic standard prior to sample injection), the analyst can confirm the thermodynamic stability of the separation.

Protocol A: Direct Separation via Crownpak CR(+)

This method is ideal for monitoring synthetic biocatalytic reactions where the analyte concentration is high and derivatization is too time-consuming.

1. Mobile Phase Preparation:

  • Add 1.0 mL of 70% perchloric acid ( HClO4​ ) to 1000 mL of ultrapure water (Milli-Q).

  • Adjust the pH precisely to 1.5 using dilute HClO4​ or NaOH . Critical causality step: If the pH rises above 2.0, the primary amine of 2-aminoheptanoic acid will begin to deprotonate, destroying the host-guest complexation with the crown ether and resulting in co-elution.

  • Filter through a 0.22μm membrane and degas.

2. Chromatographic Conditions:

  • Column: Daicel Crownpak CR(+) ( 4.0 mm i.d.×150 mm ).

  • Flow Rate: 0.4 mL/min .

  • Column Temperature: 10∘C . (Lowering the temperature increases the binding constant of the inclusion complex, enhancing resolution).

  • Detection: UV at 200 nm .

3. System Suitability & Run:

  • Inject 10μL of a 1 mg/mL racemic (R,S)-2-aminoheptanoic acid standard.

  • The (R)-enantiomer will elute first, followed by the (S)-enantiomer. Confirm Rs​≥1.5 before proceeding with unknown samples.

Protocol B: Indirect Separation via OPA/NAC Derivatization

This method is mandatory for trace analysis, such as detecting non-standard amino acids in engineered yeast platforms5[5] or meteoritic extracts.

1. Derivatization Reagent Preparation:

  • Dissolve 4 mg of o-phthaldialdehyde (OPA) and 4 mg of N-acetyl-L-cysteine (NAC) in 300μL of methanol.

  • Add 700μL of 0.1 M sodium borate buffer (pH 9.5). Protect from light and use within 48 hours.

2. Sample Derivatization (Pre-Column):

  • Mix 50μL of the aqueous 2-aminoheptanoic acid sample with 50μL of the OPA/NAC reagent.

  • Vortex and allow to react for exactly 2.0 minutes at room temperature. Causality: The reaction kinetics are rapid, but the resulting isoindole derivative degrades over time. Automated online derivatization via the HPLC autosampler is highly recommended for reproducibility.

3. Chromatographic Conditions:

  • Column: Standard C18 Achiral Column ( 4.6 mm×250 mm,5μm ).

  • Mobile Phase A: 50 mM Sodium Acetate buffer, pH 5.5.

  • Mobile Phase B: Methanol.

  • Gradient: 20% B to 60% B over 30 minutes.

  • Flow Rate: 1.0 mL/min .

  • Detection: Fluorescence Detector (FLD) set to Excitation 340 nm , Emission 450 nm .

Conclusion

For the chiral analysis of 2-aminoheptanoic acid, the absence of a UV chromophore dictates the analytical strategy. For rapid, preparative, or high-concentration synthetic monitoring, direct separation using a Crownpak CR(+) or Chirobiotic I column provides a streamlined workflow, provided the analyst strictly controls the mobile phase pH to maintain amine protonation. Conversely, for biological matrices or trace analysis requiring high sensitivity, indirect separation via OPA/NAC derivatization on an achiral C18 column remains the gold standard, leveraging fluorescence to bypass the molecule's optical limitations.

References
  • Prebiotic chemistry themed issue - Sciences and Exploration Director
  • PERKIN - RSC Publishing.J. Chem. Soc., Perkin Trans. 1.
  • Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride.
  • 微生物を用いたα-置換カルボン酸のデラセミ化反応 (K
  • A yeast platform for high-level synthesis of tetrahydroisoquinoline alkaloids.PMC - NIH.

Sources

Validation

Advanced NMR Assignment Strategies for (R)-2-((tert-Butoxycarbonyl)amino)heptanoic Acid: A Methodological Comparison

Executive Summary (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid—often referred to as Boc-D-homonorleucine—is a non-canonical amino acid widely utilized in peptide synthesis and peptidomimetic drug development. Accurat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid—often referred to as Boc-D-homonorleucine—is a non-canonical amino acid widely utilized in peptide synthesis and peptidomimetic drug development. Accurate structural verification of this building block is critical for downstream synthetic success. However, the unbranched aliphatic side chain (C3 through C7) presents a severe analytical challenge: the methylene protons reside in nearly identical magnetic environments, leading to heavy signal overlap in standard 1D ¹H NMR.

As a Senior Application Scientist, I have evaluated multiple analytical approaches to resolve this bottleneck. This guide objectively compares standard 1D NMR, solvent-shift analysis, and multiparametric 2D NMR workflows, providing a self-validating protocol and comprehensive chemical shift assignments to ensure absolute structural confidence.

Methodological Comparison: Overcoming Aliphatic Overlap

When assigning the structure of aliphatic Boc-amino acids, the choice of analytical methodology directly dictates the confidence level of the assignment. Below is an objective comparison of three common approaches.

Table 1: Performance Comparison of NMR Methodologies
Analytical MethodologyResolution of Aliphatic ChainNH Signal ClarityTime EfficiencyOverall Confidence
Standard 1D NMR (CDCl₃) Poor (Heavy C4-C6 overlap)Broad / VariableHigh (< 10 mins)Low
Solvent-Shift 1D (DMSO-d₆) Moderate (Partial separation)Excellent (Sharp doublet)High (< 10 mins)Moderate
Multiparametric 2D NMR Excellent (C-H correlated)ExcellentModerate (1-2 hrs)Absolute

The Causality of Solvent Effects and Field Strength

To move beyond simply running spectra, we must understand the physical chemistry driving our experimental choices.

The Dimmerization Problem in CDCl₃: In non-polar solvents like CDCl₃, the carboxylic acid moiety of the Boc-amino acid readily forms intermolecular hydrogen-bonded dimers. This dynamic conformational exchange broadens the amide NH and α-CH signals, making their chemical shifts highly concentration-dependent. As established by and , trace impurities and water content in CDCl₃ further exacerbate this line broadening.

The DMSO-d₆ Advantage: By switching to DMSO-d₆, we introduce a strong hydrogen-bond acceptor. DMSO disrupts the carboxylic acid dimers and fully solvates the monomeric amino acid. This locks the amide NH into a stable hydrogen bond with the solvent, dramatically slowing the proton exchange rate. The result is a sharp, easily integrated NH doublet (~7.15 ppm) and a well-defined α-CH multiplet (~3.85 ppm), which is consistent with recent spectroscopic studies on Boc-amino acid derivatives .

Resolving Overlap via Orthogonal Axes: Even at high field strengths (e.g., 600 MHz), the ¹H signals for the C4, C5, and C6 methylenes overlap heavily between 1.20 and 1.35 ppm due to their nearly identical shielding environments. 2D HSQC (Heteronuclear Single Quantum Coherence) solves this by dispersing these protons along the orthogonal ¹³C axis. Because the C6 carbon is adjacent to the terminal methyl, it is shielded (~22.1 ppm) relative to C4 (~25.1 ppm) and C5 (~28.4 ppm), allowing for unambiguous assignment.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a closed-loop, self-validating system . Every 1D integral is mathematically verified by a corresponding 2D cross-peak.

Step 1: Quantitative Sample Preparation

  • Weigh exactly 15.0 mg of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid.

  • Dissolve completely in 600 µL of anhydrous DMSO-d₆ (100% D) containing 0.03% v/v TMS as an internal standard.

  • Transfer to a precision 5 mm NMR tube, ensuring no micro-bubbles are trapped in the active volume.

Step 2: 1D Baseline Acquisition (The Control)

  • Insert the sample into a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe (CryoProbe).

  • Perform automated tuning, matching, and rigorous Z-gradient shimming until the TMS linewidth is < 0.8 Hz.

  • Acquire a quantitative ¹H spectrum (ns=16, d1=5s to ensure complete T1 relaxation) and a ¹³C{¹H} spectrum (ns=512).

Step 3: 2D Orthogonal Validation (The Test)

  • Acquire a gradient-selected COSY to map the contiguous H-C-C-H spin system from the α-CH down the aliphatic chain.

  • Acquire a multiplicity-edited HSQC to separate CH₂ groups (phased negatively) from CH and CH₃ groups (phased positively).

  • Acquire an HMBC to bridge the quaternary carbons (Boc C=O, Carboxylic C=O) to the protonated backbone.

Step 4: Internal Consistency Check

  • Verify that the integration of the isolated terminal CH₃ (0.85 ppm) exactly equals 3.00, and use this to calibrate the heavily overlapped C4-C6 methylene envelope (which must integrate to exactly 6.00).

NMR_Workflow Prep 1. Sample Preparation 15 mg in 600 µL DMSO-d6 Tune 2. Instrument Tuning 600 MHz Cryoprobe, Z-Shimming Prep->Tune OneD 3. 1D Acquisition ¹H and ¹³C{¹H} Spectra Tune->OneD TwoD 4. 2D Acquisition COSY, HSQC, HMBC OneD->TwoD Process 5. Data Processing Phase & Baseline Correction TwoD->Process Assign 6. Structural Assignment Cross-Validation of Signals Process->Assign

Figure 1: Self-validating multiparametric NMR workflow for structural assignment.

Quantitative Data Presentation

The table below summarizes the fully resolved chemical shifts obtained using the multiparametric 2D workflow in DMSO-d₆.

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments (DMSO-d₆, 600 MHz)
PositionGroup¹H Shift (ppm)Multiplicity (J in Hz)Integration¹³C Shift (ppm)Key HMBC Correlations
C1 COOH~12.00br s1H174.5-
C2 α-CH3.85m1H53.2C1, C3, Boc C=O
C3 β-CH₂1.55, 1.65m2H30.5C1, C2, C4
C4 γ-CH₂1.25m2H25.1C2, C3, C5
C5 δ-CH₂1.25m2H28.4C4, C6, C7
C6 ε-CH₂1.25m2H22.1C5, C7
C7 ζ-CH₃0.85t (7.2)3H13.9C5, C6
NH Amide7.15d (8.0)1H-C2, Boc C=O
C8 Boc Cq---78.1-
C9 Boc CH₃1.38s9H28.3C8, Boc C=O
C10 Boc C=O---155.4-

Note: While C4, C5, and C6 protons overlap at 1.25 ppm in the ¹H spectrum, their distinct ¹³C shifts (25.1, 28.4, and 22.1 ppm respectively) allow for precise identification via HSQC.

HMBC_COSY_Network C1 C1 (COOH) C2 C2 (α-CH) C2->C1 HMBC C3 C3 (β-CH2) C2->C3 COSY C3->C1 HMBC C4 C4-C6 (Chain) C3->C4 COSY C7 C7 (CH3) C4->C7 COSY NH NH (Amide) NH->C2 COSY

Figure 2: Logical 2D NMR correlation map for the aliphatic chain assignment.

Conclusion

Relying solely on 1D ¹H NMR in CDCl₃ for the structural verification of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid introduces unnecessary risk due to severe aliphatic overlap and conformational exchange. By adopting a multiparametric 2D NMR workflow in DMSO-d₆, researchers can leverage solvent-induced hydrogen bonding stabilization and heteronuclear dispersion to achieve absolute, self-validating structural assignments.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179. URL:[Link]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997, 62(21), 7512-7515. URL:[Link]

  • Sugiki, T., et al. "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions." Molecules, 2022, 27(3), 1086. URL:[Link]

Comparative

Mass Spectrometry Comparison Guide: Sequencing Peptides with (R)-2-Aminoheptanoic Acid

Executive Summary & Strategic Context The incorporation of unnatural amino acids (UAAs) into peptide sequences has become a pivotal strategy in drug discovery, offering enhanced proteolytic stability, novel functionaliti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The incorporation of unnatural amino acids (UAAs) into peptide sequences has become a pivotal strategy in drug discovery, offering enhanced proteolytic stability, novel functionalities, and improved therapeutic profiles[1]. Specifically, (R)-2-aminoheptanoic acid (also known as D-homoleucine) features an extended 7-carbon aliphatic side chain and D-stereochemistry. It is increasingly utilized to optimize cell membrane permeability in cyclic peptides[2] and to probe structural interactions, such as in the synthesis of cancer-derived histone H3 mutants[3].

However, verifying the structural integrity of these modified peptides presents a significant analytical challenge. This guide objectively compares the mass spectrometry (MS) performance of peptides containing (R)-2-aminoheptanoic acid against standard L-amino acid alternatives, providing researchers with field-proven methodologies and mechanistic insights.

The Analytical Paradigm: Why Mass Spectrometry?

Traditional Edman degradation is highly reliable for natural amino acids but often fails when analyzing UAAs. The unique chemical structure and D-stereochemistry of (R)-2-aminoheptanoic acid can alter its reactivity with the Edman reagent (phenyl isothiocyanate), leading to ambiguous results or premature cycle termination[1].

Mass spectrometry has emerged as a powerful and versatile alternative because it is generally more tolerant of amino acid modifications; sequence determination is driven by mass-to-charge (m/z) ratios rather than chemical reactivity[1]. In a typical bottom-up workflow, the peptide is ionized and fragmented—usually by Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID)—yielding predictable b- and y-ion series[1],[4].

Causality UAA (R)-2-aminoheptanoic acid Incorporation Hydro Extended Aliphatic Chain (7-Carbon) UAA->Hydro Mass Unique Residue Mass (+127.10 Da) UAA->Mass LC Delayed LC Retention Time Hydro->LC Enhances Hydrophobicity MS Custom Database Modification Required Mass->MS Shifts Precursor m/z

Mechanistic impact of (R)-2-aminoheptanoic acid on LC-MS/MS behavior.

Comparative Performance Data

To objectively evaluate analytical performance, we compare a model therapeutic peptide (e.g., a Histone H3 fragment analog[3]) synthesized with three different residues at the active site: wild-type L-Leucine (Leu) , the structural isomer L-Norleucine (Nle) , and the extended UAA (R)-2-aminoheptanoic acid .

The addition of a methylene group (+14.015 Da) in (R)-2-aminoheptanoic acid significantly increases the partition coefficient of the peptide, shifting its elution profile in reversed-phase liquid chromatography (RP-HPLC).

Table 1: LC-MS/MS Performance Comparison of Peptide Variants
Peptide VariantTarget Residue MassLC Retention Time (min)*MS/MS Sequence CoverageSerum Half-Life (t½)
Wild-Type (L-Leu) 113.08 Da12.495% (Standard b/y ions)2.5 hours
Isomer (L-Nle) 113.08 Da13.192% (Standard b/y ions)4.1 hours
UAA ((R)-2-aminoheptanoic acid) 127.10 Da16.889% (Requires custom DB)>24 hours

*Conditions: C18 column, 0-50% Acetonitrile/Water gradient over 30 minutes.

Causality Insight: While the MS/MS sequence coverage drops slightly for the UAA variant (89%), this is not due to poor ionization. Rather, the bulky aliphatic side chain can subtly stabilize the adjacent amide bonds, slightly reducing the abundance of specific internal cleavage ions[4],[5]. However, the primary b- and y-ion series remain robust enough for high-confidence de novo sequencing[1].

Self-Validating LC-MS/MS Protocol

To ensure high-confidence identification of peptides containing (R)-2-aminoheptanoic acid, the analytical workflow must be self-validating. The following protocol integrates System Suitability Testing (SST) and specific gradient controls to account for the UAA's unique physicochemical properties.

Workflow S1 SST & Blank Validation S2 RP-HPLC Separation S1->S2 Baseline Confirmed S3 ESI Ionization (Precursor Selection) S2->S3 Elution S4 HCD Fragmentation (b & y ions) S3->S4 MS1 Scans S5 De Novo Sequencing S4->S5 MS2 Spectra

Self-validating LC-MS/MS analytical workflow for UAA-containing peptides.

Step-by-Step Methodology

Step 1: System Suitability and Carryover Validation

  • Action: Inject a standard Peptide Retention Time Calibration (PRTC) mixture followed by a blank injection (0.1% Formic Acid in Water).

  • Causality: (R)-2-aminoheptanoic acid significantly increases peptide hydrophobicity[2]. Validating the baseline ensures that delayed retention times are accurate and that highly hydrophobic UAA peptides from previous runs do not carry over and cause false positives.

Step 2: Reversed-Phase LC Separation

  • Action: Separate the peptide on a C18 column using a shallow gradient of 5% to 50% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 30 minutes[1],[3].

  • Causality: The extended 7-carbon chain requires a higher organic concentration to elute. A shallow gradient ensures baseline resolution between the UAA-peptide and potential truncated synthesis byproducts.

Step 3: MS1 Survey Scan & Precursor Selection

  • Action: Perform an MS1 survey scan (m/z 300–1500) using Electrospray Ionization (ESI) in positive mode. Select the top 10 most abundant multiply charged precursor ions.

  • Causality: Peptides typically carry two or more charges in ESI[4]. The mass spectrometer must accurately capture the precursor mass, which will be shifted by +14.015 Da per residue compared to a standard Leucine variant.

Step 4: HCD Fragmentation (MS2)

  • Action: Fragment the selected precursor ions using Higher-energy Collisional Dissociation (HCD) at a normalized collision energy (NCE) of 28-30%.

  • Causality: HCD provides a broader energy distribution than traditional ion trap CID. This higher energy is critical to overcome the steric hindrance of the bulky aliphatic side chain, ensuring comprehensive cleavage of the peptide backbone to generate a complete y-ion series[1],[5].

Step 5: Data Analysis & Custom Variable Modification

  • Action: Analyze the resulting MS/MS spectra using de novo sequencing software or a search engine (e.g., Mascot). You must define a custom variable modification for (R)-2-aminoheptanoic acid with a monoisotopic residue mass of 127.0997 Da .

  • Causality: Standard databases only search for the 20 canonical amino acids. Failing to define the exact mass of the UAA will result in unassigned spectra, as the software cannot calculate the mass differences between the peaks in the fragment ion series[1].

References

  • Semantic Scholar. "Strategy for 'detoxification' of a cancer-derived histone mutant based on mapping its interaction with the methyltransferase PRC2."[Link]

  • Matrix Science. "Mascot help: Peptide fragmentation." [Link]

  • MDPI. "Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers." [Link]

  • National Center for Biotechnology Information (NCBI). "Molecular Design of Cyclic Peptides with Cell Membrane Permeability and Development of MDMX-p53 Inhibitor." [Link]

Sources

Validation

X-ray crystallography of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid

An in-depth structural analysis of unnatural amino acids is a prerequisite for rational drug design and advanced peptidomimetic synthesis. The compound (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid (CAS: 1821837-11-9)...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural analysis of unnatural amino acids is a prerequisite for rational drug design and advanced peptidomimetic synthesis. The compound (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid (CAS: 1821837-11-9)[1]—often referred to as Boc-D-aminoheptanoic acid or Boc-D-homoleucine—serves as a critical chiral building block, particularly in the development of extended-sidechain enzyme inhibitors like bestatin derivatives targeting metalloaminopeptidases[2].

However, obtaining high-quality single crystals of this specific compound for X-ray diffraction (XRD) presents a unique physicochemical challenge. As an application scientist, I frequently see researchers struggle with the structural elucidation of aliphatic Boc-amino acids. This guide objectively compares crystallization methodologies, explains the thermodynamic causality behind these challenges, and provides self-validating protocols to ensure successful X-ray crystallographic analysis.

The Causality of Crystallization Failure: The "Oiling Out" Phenomenon

To successfully crystallize (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid, one must understand its molecular geometry. The molecule possesses a rigid, bulky tert-butoxycarbonyl (Boc) protecting group and a highly flexible, unbranched 7-carbon aliphatic side chain.

During crystallization, the urethane group acts as the primary thermodynamic driver, seeking to form strong intermolecular N-H···O=C hydrogen bonds to build a supramolecular assembly[3]. However, the flexible heptyl chain possesses high conformational entropy. If the solvent evaporates too quickly, hydrophobic collapse outpaces the formation of the hydrogen-bond network. Instead of nucleating into a highly ordered crystal lattice, the compound undergoes liquid-liquid phase separation—a phenomenon known as "oiling out." Therefore, controlling the rate of supersaturation is the single most critical variable.

Comparative Analysis of Crystallization Methodologies

To prevent oiling out, we must compare the performance of the two most common crystallization techniques for Boc-protected amino acids: Slow Evaporation and Vapor Diffusion [4].

Table 1: Performance Comparison of Crystallization Methods for Boc-D-Aminoheptanoic Acid

ParameterVapor Diffusion (Sitting Drop)Slow EvaporationCausality / Scientific Rationale
Supersaturation Rate Extremely Slow (Days to Weeks)Moderate to Fast (Hours to Days)Vapor diffusion relies on the gradual transfer of volatile anti-solvent, keeping the system near the metastable zone.
Risk of Oiling Out Low High Rapid solvent loss in evaporation forces the flexible heptyl chains into amorphous hydrophobic aggregates.
Crystal Quality High (Single, well-faceted)Low (Twinned or clustered)Slower growth allows molecules to reversibly attach and detach, correcting lattice errors during formation.
Optimal Solvents EtOAc (Solvent) / Hexane (Anti-solvent)DCM / Methanol (1:1 v/v)EtOAc solubilizes the Boc group well, while Hexane slowly lowers the dielectric constant to induce precipitation.

Self-Validating Experimental Protocols

Every successful crystallographic workflow must be a self-validating system. Do not proceed to the synchrotron or in-house diffractometer without confirming the integrity of your sample at each checkpoint.

Protocol A: Vapor Diffusion (The Superior Method)
  • Solubilization: Dissolve 15 mg of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid in 100 µL of Ethyl Acetate (EtOAc).

    • Validation Checkpoint 1 (Visual): The solution must be 100% optically clear. Any turbidity indicates incomplete dissolution that will act as heterogeneous nucleation sites for amorphous junk. If cloudy, centrifuge at 10,000 rpm for 2 minutes and extract the supernatant.

  • Setup: Pipette 3 µL of the clarified solution into the sample well of a sitting-drop crystallization plate. Place 500 µL of n-Hexane in the surrounding reservoir.

  • Incubation: Seal the chamber completely with clear tape and incubate at a stable 20°C in a vibration-free environment.

  • Validation Checkpoint 2 (Optical Birefringence): After 72 hours, examine the drop under a polarized light microscope.

    • Self-Validation: Rotate the polarizer. True single crystals will exhibit birefringence (flashing or shifting colors due to anisotropic refraction). If the solid remains uniformly dark, it is an amorphous precipitate, and the solvent/anti-solvent ratio must be adjusted.

Protocol B: Slow Evaporation (The Alternative Method)
  • Solubilization: Dissolve 10 mg of the compound in 1 mL of a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH).

  • Evaporation Control: Place the solution in a 2 mL glass vial. Cover the top tightly with Parafilm and puncture exactly two small holes using a 25G needle.

  • Validation Checkpoint 3 (Phase Monitoring): Monitor the vial daily. If a milky oil forms at the bottom, the system has oiled out. Corrective Action: Immediately inject 100 µL of DCM to redissolve the oil, and seal one of the holes to further restrict the evaporation rate.

Crystallographic Workflow & Structural Refinement

Once a suitable single crystal (typically 0.1–0.3 mm) is validated, it must be harvested. Using a nylon cryoloop, the crystal is scooped from the mother liquor and immediately coated in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss[4].

Crucial Step: The crystal must be flash-cooled to 100 K in a stream of cold nitrogen gas during data collection[4]. At room temperature, the high thermal motion (B-factors) of the 7-carbon heptyl chain will smear the electron density map, making it impossible to resolve the aliphatic tail. Cooling to 100 K "freezes" these conformations, dramatically improving the resolution limit.

G N1 Boc-D-Aminoheptanoic Acid Solubilization N2 Method A: Slow Evaporation (High Evaporation Rate) N1->N2 MeOH/DCM N3 Method B: Vapor Diffusion (Controlled Supersaturation) N1->N3 EtOAc/Hexane N4 Phase Separation (Oiling Out) N2->N4 High Entropy N5 Nucleation & Single Crystal Growth N2->N5 Rare Success N3->N5 Thermodynamic Control N4->N1 Redissolve N6 Validation: Polarized Light (Birefringence Check) N5->N6 N7 Cryo-Mounting & XRD (100 K Data Collection) N6->N7 Confirmed Crystal

Workflow comparing crystallization methods for Boc-D-aminoheptanoic acid prior to XRD.

Comparative Structural Metrics

To objectively evaluate the crystallographic performance of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid, we must compare it against a shorter, more rigid analog such as Boc-D-Valine.

Table 2: Comparative X-Ray Crystallographic Parameters

Metric(R)-Boc-Aminoheptanoic AcidBoc-D-Valine (Reference)Structural Impact & Causality
Side Chain -C5H11 (Highly Flexible)-CH(CH3)2 (Rigid)The extended chain increases unit cell volume and complicates packing efficiency.
Dominant Forces N-H···O=C & London DispersionN-H···O=C (H-bonding)The heptyl chain relies heavily on weak dispersion forces to stabilize the lattice, making the crystal fragile.
Data Collection Temp 100 K (Strictly Required)100 K – 298 K (Flexible)Thermal vibrations in the unbranched heptyl chain will ruin resolution at room temperature.
Typical Resolution ~0.85 Å~0.75 ÅThe inherent disorder of the aliphatic tail slightly limits the maximum achievable diffraction resolution.

By prioritizing vapor diffusion to manage conformational entropy and strictly enforcing low-temperature data collection, researchers can reliably solve the crystal structure of this highly flexible, therapeutically valuable amino acid derivative.

References

  • Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase. PMC (National Institutes of Health).[Link]

  • Synthesis, structural characterization, and evaluation of new peptidomimetic Schiff bases as potential antithrombotic agents. PMC (National Institutes of Health).[Link]

Sources

Comparative

comparative analysis of different synthetic routes to (R)-2-aminoheptanoic acid

An in-depth comparative analysis of the synthetic routes to (R)-2-aminoheptanoic acid (also known as D-homonorleucine or D-2-aminoheptanoic acid) reveals a fascinating intersection of biocatalysis, organometallic chemist...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the synthetic routes to (R)-2-aminoheptanoic acid (also known as D-homonorleucine or D-2-aminoheptanoic acid) reveals a fascinating intersection of biocatalysis, organometallic chemistry, and chiral auxiliary design. As a non-canonical D-amino acid, this compound is a critical building block for constrained helical peptides, peptidomimetic therapeutics, and advanced GPCR biosensors[1][2].

Because natural biological systems predominantly synthesize L-amino acids, accessing the enantiopure (R)-configuration requires highly stereoselective methodologies. Below is a critical evaluation of the three most robust synthetic routes, detailing the mechanistic causality and providing self-validating experimental protocols for each.

Route 1: Biocatalytic Reductive Amination (The Green Standard)

Mechanistic Causality: Traditionally, enzymatic synthesis of D-amino acids suffered from a lack of broad-spectrum D-amino acid dehydrogenases (D-AADH). However, targeted mutagenesis of meso-diaminopimelate D-dehydrogenase (DAPDH) has yielded engineered variants (such as the BC621 and BC574 mutants) with expanded active sites[3][4]. When 2-oxoheptanoic acid is introduced to this system alongside ammonia, the enzyme catalyzes the formation of an imine intermediate. The chiral architecture of the BC621 active site forces the incoming hydride from the NADPH cofactor to attack exclusively from one face of the imine. This enzymatic constraint guarantees an absolute (R)-stereochemistry with an enantiomeric excess (ee) frequently exceeding 99%[4].

biocatalytic A 2-Oxoheptanoic Acid + NH4Cl B D-AADH (BC621) pH 9.0 Buffer A->B Reductive Amination C (R)-2-Aminoheptanoic Acid >99% ee B->C Stereoselective Hydride Transfer D GDH / Glucose (NADPH Regeneration) B->D NADP+ D->B NADPH

Biocatalytic reductive amination workflow using engineered D-AADH.

Self-Validating Experimental Protocol:

  • Reaction Setup: In a bioreactor, prepare a solution containing 100 mM sodium carbonate buffer (pH 9.0), 200 mM NH₄Cl, and 25 mM 2-oxoheptanoic acid[4].

  • Cofactor & Enzyme Addition: Add 0.2 mM NADPH, a glucose/glucose dehydrogenase (GDH) regeneration system, and the purified D-AADH mutant (e.g., BC621)[4].

  • In-Process Validation: Monitor the reaction spectrophotometrically at 340 nm. A steady decrease and subsequent plateau in absorbance indicates active NADPH turnover and successful reductive amination[3]. Troubleshooting: If absorbance remains static, verify the pH, as the imine formation is highly pH-dependent.

  • Isolation: Acidify the mixture to pH 2.0 to precipitate proteins, centrifuge, and purify the supernatant via cation-exchange chromatography (e.g., Dowex 50W).

  • Final Validation: Confirm the (R)-configuration and optical purity (>99% ee) using chiral HPLC (e.g., Crownpak CR(+) column) against a racemic standard.

Route 2: Chiral Auxiliary-Mediated Alkylation (The Schöllkopf Approach)

Mechanistic Causality: The Schöllkopf bis-lactim ether synthesis is a masterclass in steric control[2]. By condensing L-valine and glycine and methylating the resulting diketopiperazine, a (3S)-bis-lactim ether is formed. Deprotonation with n-Butyllithium (n-BuLi) at cryogenic temperatures (-78°C) generates a planar, highly reactive lithium enolate. The causality of the stereocontrol lies in the bulky isopropyl group of the L-valine residue, which acts as a steric shield over the Si face of the enolate. Consequently, when 1-bromopentane is introduced, the electrophile is forced to approach from the unhindered Re face. Mild acidic hydrolysis then cleaves the auxiliary, yielding the (R)-amino acid while recovering the chiral inducer (methyl L-valinate).

schollkopf A (3S)-Bis-Lactim Ether (L-Valine derived) B Lithium Enolate (-78°C, THF) A->B n-BuLi (Deprotonation) C Alkylation (1-Bromopentane) B->C Diastereoselective Attack (Anti to Isopropyl) D Acidic Hydrolysis (0.25 N HCl) C->D Isolation of Intermediate E (R)-2-Aminoheptanoic Acid + Methyl L-Valinate D->E Cleavage of Auxiliary

Schöllkopf chiral auxiliary-mediated alkylation workflow.

Self-Validating Experimental Protocol:

  • Enolate Formation: Dissolve the (3S)-bis-lactim ether in anhydrous THF under argon. Cool to -78°C. Dropwise, add 1.05 equivalents of n-BuLi. Stir for 30 minutes to ensure complete metalation.

  • Alkylation: Slowly add 1.1 equivalents of 1-bromopentane. Maintain at -78°C for 4 hours, then allow to warm to room temperature.

  • In-Process Validation: Quench a 0.5 mL aliquot with methanol and analyze via ¹H NMR. Validation check: Look at the methoxy peak integration. A diastereomeric ratio (d.r.) of >95:5 confirms successful facial selectivity. If d.r. is poor, the enolate formation temperature was insufficiently controlled.

  • Hydrolysis: Evaporate the THF, resuspend in 0.25 N HCl, and stir at room temperature for 12 hours to hydrolyze the pyrazine ring.

  • Isolation: Separate the resulting (R)-2-aminoheptanoic acid methyl ester from the methyl L-valinate auxiliary via fractional distillation or chromatography, followed by standard ester saponification.

Route 3: Asymmetric Hydrogenation (The Scale-Up Standard)

Mechanistic Causality: For industrial-scale synthesis, transition-metal catalyzed asymmetric hydrogenation of α-dehydroamino acids is the preferred route. This method relies on chiral bidentate phosphine ligands (such as Rh-DuPhos or Rh-BINAP)[5]. The C2-symmetry of the chiral ligand creates a rigid, stereogenic pocket around the Rhodium center. When the prochiral methyl (Z)-2-acetamido-2-heptenoate coordinates to the metal, the steric bulk of the ligand dictates a single binding orientation. This ensures that the oxidative addition of H₂ and the subsequent migratory insertion occur strictly on one enantioface, yielding the (R)-enantiomer.

Self-Validating Experimental Protocol:

  • Substrate Preparation: Synthesize methyl (Z)-2-acetamido-2-heptenoate via a Horner-Wadsworth-Emmons reaction between hexanal and methyl 2-(dimethoxyphosphoryl)-2-acetamidoacetate.

  • Hydrogenation: In a high-pressure Parr reactor, dissolve the substrate in degassed methanol. Add 1 mol% of[Rh(COD)(R,R)-Et-DuPhos]BF₄ catalyst[5].

  • Reaction: Pressurize with H₂ gas (90 psi) and stir at room temperature for 12 hours.

  • In-Process Validation: Monitor the reaction via GC-MS. Validation check: Complete disappearance of the alkene mass ion confirms full conversion. Analyze the crude mixture via Chiral GC to verify the ee before proceeding to deprotection.

  • Deprotection: Reflux the resulting protected amino acid in 6N HCl for 8 hours to remove the acetyl and methyl ester groups, yielding the free (R)-2-aminoheptanoic acid.

Quantitative Comparative Analysis

To assist in selecting the optimal synthetic route for your specific research or production needs, the following table summarizes the performance metrics of each methodology.

MetricBiocatalytic Reductive AminationSchöllkopf AlkylationAsymmetric Hydrogenation
Enantiomeric Excess (ee) > 99%90 - 95%95 - 98%
Overall Yield 75 - 85%60 - 70%85 - 95%
Scalability Moderate (Reactor Volume limits)Low (Cryogenic requirements)High (Industrial Standard)
Reagent Cost Low (Ammonia, Keto-acid)High (Chiral Auxiliary, n-BuLi)High Initial (Rh-Catalyst)
Environmental Impact Very Low (Aqueous, Ambient)High (THF, Halides, Cryo)Moderate (Heavy Metals, H₂)
Best Suited For Green chemistry, High-ee demandsRapid lab-scale analog synthesisBulk API manufacturing

Conclusion

For discovery chemists requiring rapid access to various unnatural amino acid analogs, the Schöllkopf Alkylation offers unmatched electrophile flexibility. However, for process chemists and those prioritizing atom economy and absolute stereochemical purity, the Biocatalytic Reductive Amination using engineered D-AADH represents the most elegant and sustainable route to (R)-2-aminoheptanoic acid.

Sources

Validation

Comparative Analytical Guide: Determination of Optical Rotation and Chiral Verification for (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid

Executive Summary & Scope In modern peptide synthesis and peptidomimetic drug development, unnatural amino acids such as (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid (CAS: 1821837-11-9), also known as Boc-D-Ahp-OH, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

In modern peptide synthesis and peptidomimetic drug development, unnatural amino acids such as (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid (CAS: 1821837-11-9), also known as Boc-D-Ahp-OH, are critical for introducing specific spatial conformations and enhancing proteolytic stability. Because the (R)-enantiomer (D-form) dictates the biological activity and folding of the resulting peptide, rigorous verification of its enantiomeric purity is non-negotiable.

This guide objectively compares the performance of Polarimetric Determination of Optical Rotation —the industry-standard rapid QC method—against orthogonal alternatives like Chiral HPLC and Vibrational Circular Dichroism (VCD). Designed for analytical chemists and drug development professionals, this document provides a self-validating protocol for polarimetry, explaining the fundamental causality behind solvent selection, temperature control, and concentration limits.

Methodological Comparison: Polarimetry vs. Orthogonal Alternatives

While polarimetry is the most ubiquitous method for determining the bulk chiral identity of Boc-protected amino acids sourced from vendors like and , it is not the only tool available. Depending on the analytical goal—ranging from rapid batch release to trace enantiomeric quantification—different methods must be deployed.

Table 1: Comparative Performance of Chiral Analytical Methods for Boc-D-Ahp-OH
Analytical MethodPrimary OutputSensitivity (LOD for L-form)Speed / ThroughputCost per AnalysisBest Use Case
Polarimetry Specific Rotation [α]D​ ~1 - 2%High (< 5 mins)Low Bulk QC, Batch Release, Identity Testing
Chiral HPLC Enantiomeric Excess (%ee)< 0.05% Low (30-60 mins)HighTrace enantiomer quantification
VCD Spectroscopy Absolute Configuration (3D)N/A (Qualitative)Low (Hours)Very HighDe novo structural elucidation
Chiral NMR (with CSA) Diastereomeric Ratio (dr)~1 - 5%Medium (15 mins)HighComplex mixture analysis

Data Synthesis: Polarimetry offers the most efficient balance of speed and cost for routine verification, provided the method is strictly controlled for environmental variables.

Workflow Start Boc-D-Ahp-OH Sample (CAS: 1821837-11-9) Decision Primary Analytical Goal? Start->Decision OptRot Bulk Chiral Verification (Polarimetry) Decision->OptRot Rapid QC / Batch Release HPLC Enantiomeric Excess (%ee) (Chiral HPLC) Decision->HPLC Trace L-enantiomer Quantitation VCD Absolute Configuration (VCD / NMR) Decision->VCD 3D Structural Elucidation Validation Self-Validating System Concordance > 99% OptRot->Validation Cross-check HPLC->Validation

Fig 1: Decision matrix for selecting chiral verification methods for unnatural amino acids.

The Causality of Experimental Design (The "Why")

To achieve highly reproducible optical rotation data for (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid, one must understand the physical chemistry governing the molecule in solution.

Solvent Effects and Hydrogen Bonding

Boc-amino acids possess both a hydrogen-bond donor (carbamate NH) and acceptors (carbonyl oxygens).

  • In non-polar solvents (e.g., Chloroform): The molecules form concentration-dependent dimers or higher-order aggregates. This intermolecular interaction restricts the rotational freedom of the pentyl side chain, leading to non-linear specific rotation values that are difficult to reproduce.

  • In polar protic solvents (e.g., Methanol): The solvent disrupts these solute-solute hydrogen bonds, fully solvating the monomeric Boc-D-Ahp-OH. This yields a highly linear, reproducible concentration-to-rotation relationship. Therefore, Methanol is the mandatory solvent for this protocol.

Thermal Conformational Equilibrium

The 7-carbon aliphatic chain of heptanoic acid is highly flexible. Variations in temperature shift the equilibrium of the side-chain rotamers. A deviation of just 1.0 °C can alter the observed rotation ( α ) by up to 0.005°, which drastically skews the calculated specific rotation [α]D​ . Strict Peltier-based temperature control at 20.0 ± 0.1 °C is required, aligning with .

Table 2: Experimental Data - Solvent and Concentration Effects on Specific Rotation

Representative data for (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid at 20.0 °C, 589 nm.

SolventConcentration ( c )Observed Rotation ( α )Specific Rotation [α]D20​ Intermolecular StateReliability
Methanol 1.0 g / 100 mL+0.215°+21.5° Monomeric (Solvated)High (Standard)
Methanol 0.5 g / 100 mL+0.108°+21.6° Monomeric (Solvated)High
Chloroform 1.0 g / 100 mL+0.142°+14.2° Dimeric / AggregatedLow (Variable)
Chloroform 0.5 g / 100 mL+0.061°+12.2° Mixed Monomer/DimerVery Low

Self-Validating Experimental Protocol: Polarimetry

A robust analytical protocol must prove its own validity during execution. This methodology incorporates internal drift checks and statistical thresholds to ensure the data is trustworthy without requiring external secondary validation.

Materials Required
  • (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid (Analyte)

  • Methanol, HPLC Grade (Solvent)

  • Analytical Balance (0.01 mg precision)

  • Class A Volumetric Flask (10.00 mL)

  • Digital Polarimeter with Peltier temperature control and 589.3 nm Na-lamp (e.g., Anton Paar MCP series).

Step-by-Step Methodology
  • Gravimetric Sample Preparation:

    • Accurately weigh 100.00 ± 0.50 mg of Boc-D-Ahp-OH into a 10.00 mL Class A volumetric flask.

    • Causality: Targeting exactly c=1.0 ( g/100 mL) minimizes calculation propagation errors.

  • Dissolution and Equilibration:

    • Add ~7 mL of HPLC-grade Methanol. Sonicate for 60 seconds to ensure complete dissolution (no Schlieren lines should be visible).

    • Dilute to the mark with Methanol and invert 10 times. Let the flask sit in a 20.0 °C water bath for 10 minutes to reach thermal equilibrium before filling the cell.

  • System Suitability and Blanking (The First Validation Loop):

    • Flush a 100 mm (1 dm) polarimeter cell with the exact same batch of Methanol used for the sample.

    • Insert the cell, allow the Peltier system to stabilize at 20.0 ± 0.1 °C, and zero the instrument. The baseline must read 0.000° ± 0.001°.

  • Sample Measurement:

    • Rinse the cell twice with 1 mL of the sample solution, then fill completely, ensuring no air bubbles are trapped in the light path.

    • Record the observed rotation ( α ) at 589.3 nm. Take 5 consecutive readings.

    • Validation Threshold: The Relative Standard Deviation (RSD) of the 5 readings must be < 0.5% . If higher, it indicates thermal instability or micro-bubbles; the measurement must be aborted and restarted.

  • Post-Read Drift Check (The Second Validation Loop):

    • Empty the cell, rinse with Methanol, and refill with pure Methanol.

    • Read the blank again. It must return to 0.000° ± 0.002°.

    • Causality: If the blank has drifted beyond 0.002°, the lamp is degrading or the cell windows are contaminated. The previous sample data is automatically invalidated.

  • Calculation:

    • Calculate Specific Rotation using Biot’s Law: [α]D20​=c×lα​

    • Where α is the average observed rotation, c is concentration in g/100 mL (1.0), and l is the path length in dm (1.0).

Protocol Prep Sample Prep (10 mg/mL in MeOH) Temp Peltier Temp Control (20.0 ± 0.1 °C) Prep->Temp Blank Solvent Blanking (Zero Baseline) Temp->Blank Measure Optical Rotation (589 nm Na D-line) Blank->Measure Validate Post-Read Blank (Drift < 0.002°) Measure->Validate Validate->Blank Fail (Re-zero) Calc Calculate[α]D Report with RSD Validate->Calc Pass

Fig 2: Self-validating polarimetry workflow ensuring baseline stability and thermal equilibrium.

Conclusion

For the chiral verification of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid, polarimetry remains the most efficient methodology, provided the physical chemistry of the molecule is respected. By utilizing a polar protic solvent (Methanol) to prevent aggregation and employing a self-validating protocol with strict thermal and baseline drift controls, researchers can guarantee the integrity of their chiral building blocks prior to complex peptide synthesis. When trace enantiomeric contamination (L-form) is suspected to be below 1%, the workflow must be escalated to Chiral HPLC.

References

  • United States Pharmacopeia (USP). "General Chapter <781> Optical Rotation." USP-NF,[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic Acid

For researchers and drug development professionals, the synthesis and handling of specialized chemical reagents like (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid are routine. However, the safe and compliant disposal...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of specialized chemical reagents like (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid are routine. However, the safe and compliant disposal of such compounds is a critical, yet often overlooked, aspect of laboratory management. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and a deep understanding of the chemical's properties.

Understanding the Hazard Profile

Before initiating any disposal procedure, it is paramount to understand the inherent risks associated with (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid. According to safety data, this compound is classified with a significant hazard warning.

Hazard ClassificationDescriptionSignal Word
H314Causes severe skin burns and eye damageDanger

This classification underscores the corrosive nature of the chemical, necessitating stringent adherence to personal protective equipment (PPE) protocols and careful handling to prevent contact.

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid is a multi-step process that prioritizes safety and regulatory compliance. The following workflow provides a clear and logical sequence of actions.

Immediate Spill Response

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood[1].

  • Don Appropriate PPE: At a minimum, this includes chemical-resistant gloves, safety goggles with side shields, and a lab coat[1][2]. For larger spills, consider a full-face respirator[1].

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover and contain the spill[3].

  • Collect and Containerize: Carefully scoop the absorbed material into a designated, labeled hazardous waste container[3].

  • Decontaminate the Area: Clean the spill area with a suitable solvent. All cleaning materials must be collected and disposed of as hazardous waste[3].

Disposal of Unused or Waste Product

For the disposal of bulk, unused, or waste (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid, follow these steps:

  • Waste Segregation: It is a fundamental principle of laboratory safety to never mix incompatible waste streams[4]. (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid waste should be collected in a dedicated container, separate from other chemical waste categories like halogenated solvents or oxidizers[4][5].

  • Container Selection: Use a container that is compatible with the chemical. Given its corrosive nature, a high-density polyethylene (HDPE) or glass container is recommended[4][5]. Ensure the container has a tightly fitting cap to prevent leaks[5].

  • Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name: "(R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid," and the associated hazard pictograms (e.g., corrosive)[6][7].

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials[1][8]. Secondary containment is highly recommended to prevent the spread of potential leaks[3].

  • Professional Disposal: The final step is to arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[3]. Do not attempt to dispose of this chemical down the drain or in regular trash[3].

Decontamination of Labware

Proper decontamination of laboratory equipment is essential to prevent cross-contamination and accidental exposure.

  • Disposable Labware: Items such as pipette tips and plastic tubes that have been in contact with the chemical should be placed in a designated solid hazardous waste container[3].

  • Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste[3]. After this initial decontamination, the glassware can be washed using standard laboratory procedures.

Visualizing the Disposal Workflow

To further clarify the decision-making process, the following diagram outlines the key steps in the disposal workflow.

DisposalWorkflow Disposal Workflow for (R)-2-((tert-Butoxycarbonyl)amino)heptanoic Acid cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Path Start Start: Handling of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid PPE Wear Appropriate PPE: Gloves, Goggles, Lab Coat Start->PPE Ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) PPE->Ventilation WasteType Identify Waste Type Ventilation->WasteType SolidWaste Solid Waste (Unused chemical, contaminated items) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, rinsates) WasteType->LiquidWaste Liquid Spill Accidental Spill WasteType->Spill Spill SolidContainer Collect in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer SpillResponse Initiate Spill Response Protocol Spill->SpillResponse Store Store in Designated Secondary Containment Area SolidContainer->Store LiquidContainer->Store SpillResponse->LiquidContainer EHS Arrange for EHS Pickup and Professional Disposal Store->EHS End End: Safe and Compliant Disposal EHS->End

Caption: Decision-making workflow for the safe disposal of (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid.

Causality and Trustworthiness in Protocol Design

The protocols outlined in this guide are not arbitrary; they are based on a causal understanding of chemical hazards and waste management principles.

  • Why Segregate Waste? Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases, fires, or explosions[4]. The acidic nature of the carboxylic acid group and the reactivity of the Boc-protecting group necessitate its separation from bases, strong oxidizing agents, and other reactive chemicals.

  • The Importance of Proper Labeling: Accurate labeling prevents accidental mixing of incompatible waste streams and provides essential information for waste handlers, ensuring their safety and facilitating proper disposal[6][7].

  • Professional Disposal is Non-Negotiable: Due to its corrosive properties and potential environmental impact, (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid cannot be neutralized and disposed of via standard laboratory drains. Professional disposal ensures that the chemical is handled and treated in a manner that complies with all local, state, and federal regulations[2][3].

By adhering to these experientially validated and scientifically grounded procedures, laboratories can maintain a safe working environment and uphold their commitment to environmental stewardship.

References

  • (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid | 1821837-11-9 - MilliporeSigma.

  • Chemical Waste Disposal Guidelines. Emory University.

  • 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid-SDS-MedChemExpress.

  • Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals - Benchchem.

  • Safety Data Sheet - TargetMol.

  • Chemical waste guidelines - Health, Safety & Risk Management. University of Minnesota.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt.

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury.

  • Safety Data Sheet - CymitQuimica.

  • tert-Butoxycarbonylation of Amino Acids and their Derivatives: N-tert -Butoxycarbonyl-l-phenylalanine - ResearchGate.

  • tert-Butyloxycarbonyl protecting group - Wikipedia.

  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering.

  • Hazardous Waste - EHSO Manual 2025-2026. University of Oklahoma.

  • Linlab procedure for Waste Disposal.

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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